Trospium
Descripción
Structure
3D Structure
Propiedades
Key on ui mechanism of action |
Trospium antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs. Its parasympatholytic action reduces the tonus of smooth muscle in the bladder. |
|---|---|
Fórmula molecular |
C25H30NO3+ |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |
Clave InChI |
OYYDSUSKLWTMMQ-AIZNXBIQSA-N |
SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
SMILES isomérico |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
SMILES canónico |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Apariencia |
Solid powder |
Otros números CAS |
47608-32-2 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Trospium |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Trospium Chloride in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a quaternary ammonium (B1175870) compound and a potent antimuscarinic agent.[1][2] Its chemical structure confers high hydrophilicity, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects often associated with other anticholinergic drugs.[1] Clinically, this compound chloride is primarily indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[3] Its therapeutic effect is mediated through its action on the smooth muscle of the urinary bladder, specifically the detrusor muscle.[2] This guide provides a detailed examination of the molecular mechanisms underlying the action of this compound chloride on smooth muscle.
Primary Mechanism of Action: Muscarinic Receptor Antagonism
The fundamental mechanism of action of this compound chloride is its activity as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] In the urinary bladder, parasympathetic nerve fibers release acetylcholine (ACh), which binds to and activates muscarinic receptors on detrusor smooth muscle cells, leading to contraction and micturition.[1] this compound chloride competitively blocks the binding of ACh to these receptors, thereby inhibiting involuntary bladder contractions and reducing the tonus of the detrusor smooth muscle.[3]
Receptor assays have demonstrated that this compound chloride is a non-selective antagonist, exhibiting high and similar affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1][6] This is in contrast to some other antimuscarinic agents that show a degree of selectivity for the M3 receptor subtype, which is considered the primary mediator of bladder contraction. The high affinity for M2 and M3 receptors is particularly relevant to its action in the bladder.[6] this compound chloride has negligible affinity for nicotinic receptors.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound chloride with muscarinic receptors and its functional effect on smooth muscle.
Table 1: Muscarinic Receptor Binding Affinity of this compound Chloride
While this compound chloride is known to be a high-affinity, non-selective muscarinic antagonist, specific Ki values for each recombinant human receptor subtype are not consistently reported in publicly available literature. The data below reflects its high affinity in native tissues.
| Parameter | Tissue/Receptor | Value (nM) | Reference(s) |
| Ki | Human Bladder Detrusor | 3.1 | [7] |
| Ki | Human Bladder Mucosa | 0.71 | [7] |
| Affinity Profile | M1, M2, M3, M4, M5 | High and approximately equal affinity for all five subtypes.[1][6] | [1][6] |
Note: The Ki values for detrusor and mucosa were determined by competitive radioligand binding assays using [3H]QNB. The human detrusor is known to express predominantly M2 and M3 receptors.[7]
Table 2: Functional Inhibitory Potency of this compound Chloride in Detrusor Smooth Muscle
| Parameter | Assay | Value (nM) | Reference(s) |
| EC50 | Inhibition of carbachol-induced contraction of human detrusor smooth muscle | 3.0 | [5][8] |
| IC50 | Inhibition of electrical field stimulation-induced contraction in porcine detrusor | 50 | [9] |
Signaling Pathways and Visualizations
The contraction of detrusor smooth muscle is primarily mediated by the M3 muscarinic receptor subtype, which couples to the Gq/11 G-protein. The activation of this pathway leads to an increase in intracellular calcium concentration, which is the final trigger for muscle contraction.
M3 Receptor-Mediated Contractile Signaling Pathway
Upon binding of acetylcholine to the M3 receptor, the associated Gq/11 protein is activated. The α-subunit of Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, leading to smooth muscle contraction.
Caption: M3 receptor signaling cascade leading to smooth muscle contraction.
Antagonistic Action of this compound Chloride
This compound chloride acts as a competitive antagonist, binding to the M3 receptor at the same site as acetylcholine. By occupying the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascade. This blockade of the M3 receptor is the primary mechanism by which this compound chloride induces relaxation of the detrusor smooth muscle.
Caption: Competitive antagonism of the M3 receptor by this compound chloride.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound chloride.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of this compound chloride for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Harvest tissues (e.g., human bladder detrusor or cells expressing recombinant human muscarinic receptors).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine), the radiolabeled ligand, and the membrane preparation.
-
Competition: Add serial dilutions of this compound chloride, the radiolabeled ligand, and the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound chloride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Smooth Muscle Contractility Assay (for EC50/IC50 Determination)
This functional assay measures the ability of this compound chloride to inhibit agonist-induced contractions of isolated smooth muscle strips.
1. Tissue Preparation:
-
Obtain fresh bladder tissue (e.g., from human organ donors or experimental animals) and place it in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Dissect the detrusor muscle into longitudinal strips of a standardized size (e.g., 2 mm x 8 mm).
2. Experimental Setup:
-
Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
3. Protocol:
-
Induce a stable, submaximal contraction using a muscarinic agonist such as carbachol.
-
Once the contraction reaches a plateau, add cumulative concentrations of this compound chloride to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is achieved.
-
Alternatively, to determine the antagonistic effect, pre-incubate the tissue with a fixed concentration of this compound chloride for a set period (e.g., 20-30 minutes) before generating a cumulative concentration-response curve to carbachol.
4. Data Analysis:
-
Express the relaxation at each this compound chloride concentration as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound chloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Caption: Workflow for an in vitro smooth muscle contractility assay.
Conclusion
This compound chloride exerts its therapeutic effect on smooth muscle through competitive, non-selective antagonism of muscarinic acetylcholine receptors.[1][6] Its high affinity for M2 and M3 receptors in the bladder detrusor muscle effectively inhibits acetylcholine-mediated contractions, leading to muscle relaxation and alleviation of overactive bladder symptoms.[3][6] The quaternary ammonium structure of this compound chloride limits its central nervous system penetration, offering a favorable safety profile.[1] The quantitative data from binding and functional assays confirm its potent antimuscarinic activity at the tissue level. A thorough understanding of its mechanism of action, supported by detailed experimental evaluation, is crucial for its continued clinical application and for the development of future therapies targeting lower urinary tract disorders.
References
- 1. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. ics.org [ics.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Preclinical In Vitro Efficacy of Trospium on Bladder Tissue: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical in vitro studies investigating the effects of trospium chloride on bladder tissue. This compound chloride is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic cholinergic receptors, widely utilized in the management of overactive bladder (OAB) and detrusor overactivity.[1][2] Its primary mechanism of action involves antagonizing the effects of acetylcholine (B1216132) on muscarinic receptors, leading to a reduction in the tone of the smooth muscle in the bladder wall.[3][4] This document synthesizes key quantitative data from receptor binding and functional studies, details the experimental protocols employed, and visually represents the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Effects
The in vitro potency and efficacy of this compound have been quantified through receptor binding assays and functional studies on isolated bladder tissue strips. The following tables summarize the key findings, offering a comparative perspective with other antimuscarinic agents.
Muscarinic Receptor Binding Affinity
Receptor binding studies are crucial for determining the affinity of a drug for its target receptors. The following data, derived from competitive binding assays using [³H]QNB (a non-selective muscarinic radioligand) on human bladder tissue, illustrates this compound's affinity for muscarinic receptors in both the detrusor (smooth muscle) and mucosal layers.
Table 1: Muscarinic Receptor Binding Characteristics of this compound in Human Bladder Tissue
| Tissue Compartment | Hill Slope | K_i_ (95% Confidence Interval) |
| Detrusor | 0.59 ± 0.05 | 3.1 (2.2 - 4.3) nM |
| Mucosa | 0.86 ± 0.04 | 0.71 (0.62 - 0.81) nM |
| Source: Adapted from data presented in studies on human bladder membranes.[5] |
These findings indicate that this compound binds with high affinity to muscarinic receptors in both the detrusor muscle and the bladder mucosa.[5]
Functional Inhibition of Bladder Muscle Contraction
Functional assays using isolated detrusor muscle strips from both human and porcine bladders provide insight into the physiological effect of this compound. These experiments measure the ability of the drug to inhibit contractions induced by cholinergic stimuli.
Table 2: Comparative Potency of this compound in Inhibiting Detrusor Muscle Contraction
| Species | Parameter | This compound Chloride | Oxybutynin (B1027) | Tolterodine |
| Human | EC₅₀ (μmol/L) ¹ | 0.003 | 10 | ≤ 1.0 |
| IC₅₀ (μmol/L) ² | 0.05 | 10 | > 10 | |
| Porcine | EC₅₀ (μmol/L) ¹ | 0.006 | 25 | N/A |
| Source: Data from ex vivo studies on detrusor muscle strips.[6] | ||||
| ¹EC₅₀: Bath concentration inducing 50% reversal of carbachol-induced tension.[6] | ||||
| ²IC₅₀: Bath concentration causing 50% inhibition of maximum contractile response to electrical field stimulation.[6] |
The data clearly demonstrates that in these in vitro models, this compound chloride is significantly more potent in inhibiting contractile responses of the detrusor muscle compared to both oxybutynin and tolterodine.[6]
Experimental Protocols
The quantitative data presented above were generated using established in vitro pharmacological techniques. The following sections detail the methodologies for the key experiments cited.
Receptor Binding Assays
These assays quantify the affinity of a ligand (this compound) for a receptor.
-
Tissue Preparation : Human bladder tissue is obtained and dissected to separate the detrusor and mucosal layers.[5]
-
Membrane Preparation : The separated tissues are homogenized and centrifuged to prepare crude membrane fractions rich in muscarinic receptors.
-
Binding Assay : The membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate or [³H]QNB).
-
Competitive Binding : Increasing concentrations of the unlabeled competitor drug (this compound, oxybutynin, etc.) are added to the incubation mixture.
-
Separation and Counting : The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration. The radioactivity of the filters is then measured using liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression to determine the inhibitor constant (K_i_), which reflects the affinity of the competitor drug for the receptor.[5]
Isolated Organ Bath (Detrusor Strip) Studies
This technique assesses the functional effect of a drug on smooth muscle contractility.
-
Tissue Preparation : Strips of detrusor smooth muscle are isolated from human or porcine urinary bladders.[6][7]
-
Mounting : The muscle strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Tension Measurement : One end of the strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration : The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Induction of Contraction : Contractions are induced by either:
-
Agonist Stimulation : Adding a muscarinic agonist like carbachol (B1668302) to the organ bath.[6]
-
Electrical Field Stimulation (EFS) : Applying electrical pulses to stimulate the release of endogenous acetylcholine from nerve terminals within the tissue.[6]
-
-
Drug Application : Once stable, reproducible contractions are established, cumulative concentrations of the antagonist (this compound) are added to the bath to generate a concentration-response curve.
-
Data Analysis : The inhibitory effect of the drug is quantified by calculating the EC₅₀ (for agonist-induced contractions) or IC₅₀ (for EFS-induced contractions), representing the concentration of the drug that produces 50% of its maximal inhibitory effect.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: this compound's anticholinergic mechanism of action on bladder smooth muscle cells.
Caption: Experimental workflow for the isolated organ bath (detrusor strip) assay.
Caption: Experimental workflow for the muscarinic receptor binding assay.
References
- 1. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. e-lactancia.org [e-lactancia.org]
- 5. ics.org [ics.org]
- 6. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Trospium's Affinity for Muscarinic Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trospium's binding affinity for the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways. This compound is a quaternary ammonium (B1175870) compound and a non-selective muscarinic antagonist used clinically for the treatment of overactive bladder.[1][2] Its pharmacological effects are mediated through the competitive inhibition of acetylcholine at postganglionic muscarinic receptors.[3]
Quantitative Binding Affinity of this compound
This compound chloride exhibits high affinity for muscarinic receptors M1, M2, and M3, and has been described as having approximately equal affinity for all five muscarinic receptor subtypes.[4][5] Receptor binding assays have demonstrated that this compound has a negligible affinity for nicotinic receptors.[1] The inhibitory constants (Ki) of this compound for human M1-M5 receptors are summarized in the table below. The Ki value is a measure of the binding affinity of a ligand to a receptor; a smaller Ki value indicates a stronger binding affinity.
| Muscarinic Receptor Subtype | This compound Ki (nM) | Species |
| M1 | 3.5 | Human |
| M2 | 1.1 | Human |
| M3 | 1.0 | Human |
| M4 | 1.4 | Human |
| M5 | 6.0 | Human |
| Table 1: Binding affinities of this compound for human muscarinic receptor subtypes. Data sourced from Wikipedia.[1] |
Experimental Protocols
The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through in vitro competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the muscarinic receptors with high affinity.
Preparation of Cell Membranes Expressing Muscarinic Receptors
A crucial first step is to obtain a source of the target muscarinic receptors. This is typically achieved by using cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) that have been genetically engineered to stably express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
Materials:
-
Cultured cells expressing the target muscarinic receptor subtype
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and create a cell pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells on ice to lyse them and release the cell membranes.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the high-speed centrifugation and resuspension steps to wash the membranes.
-
After the final wash, resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Prepared cell membranes expressing a specific muscarinic receptor subtype
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB))
-
Unlabeled this compound Chloride (as the competitor)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Contains the cell membranes and the radioligand.
-
Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate all receptors.
-
Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the assay components to the wells and incubate the plate for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (CPM from wells with atropine) from the total binding (CPM from wells without competitor) and from the competitive binding wells.
-
Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal binding) against the logarithm of the this compound concentration.
-
Determine the IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be predetermined from saturation binding experiments).
-
Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, initiate intracellular signaling cascades. This compound, as an antagonist, blocks these pathways. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on the G protein they couple to.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to an increase in intracellular calcium levels.
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
References
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent used for the treatment of overactive bladder (OAB). A critical aspect of its pharmacological profile, particularly concerning patient safety and tolerability, is its limited ability to cross the blood-brain barrier (BBB). This characteristic minimizes the risk of central nervous system (CNS) side effects, such as cognitive impairment and confusion, which can be associated with other antimuscarinic drugs. This guide provides a comprehensive overview of the scientific investigations into this compound's BBB permeability, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms. The collective evidence from physicochemical analysis, in vivo animal models, and human clinical studies robustly demonstrates that this compound chloride has a very low propensity for entering the central nervous system. This is attributed to its inherent molecular properties and its active removal by the P-glycoprotein efflux transporter at the BBB.
Physicochemical Properties and the Blood-Brain Barrier
The ability of a molecule to passively diffuse across the BBB is largely dictated by its physicochemical characteristics. Factors that hinder passive penetration include high molecular weight, a polar structure, and low lipophilicity.[1][2] this compound chloride possesses several of these characteristics, making it intrinsically poorly suited for crossing the lipid-rich membranes of the brain's endothelial cells.
-
Chemical Structure: this compound chloride is a quaternary amine.[3][4] This structure carries a permanent positive charge at physiological pH, which significantly restricts its ability to traverse lipophilic biological membranes.[2][5]
-
Hydrophilicity: It is a highly polar and hydrophilic molecule, a property that is unfavorable for passive diffusion into the CNS.[6][7] Its logP value, a measure of lipophilicity, is -1.22, indicating its preference for aqueous environments over lipid ones.[6]
-
Molecular Weight: While not the primary barrier, its molecular weight of 427.97 g·mol−1 is a contributing factor that can limit free diffusion.[1][5]
The Role of P-glycoprotein (P-gp) Mediated Efflux
Beyond its unfavorable physicochemical properties for passive diffusion, this compound chloride's access to the CNS is further restricted by an active transport mechanism. This compound is a substrate for P-glycoprotein (P-gp), a prominent efflux transporter located on the luminal membrane of the brain capillary endothelial cells that form the BBB.[2][8] P-gp functions as a molecular pump, actively expelling a wide range of xenobiotics, including this compound, from the brain back into the bloodstream, thereby maintaining a low intracerebral concentration.[9][10]
Studies using P-gp deficient (mdr1a,b-/-) knockout mice have definitively confirmed the crucial role of this transporter. In these animals, the brain concentrations of this compound chloride were found to be up to 7-fold higher compared to wild-type mice, demonstrating that P-gp is a major limiting factor for its brain penetration.[8] This active efflux is a key reason for the significant difference in CNS penetration observed between this compound and other antimuscarinics, like the tertiary amine oxybutynin, which is not a P-gp substrate.[6]
Quantitative Data on this compound Permeability
The following tables summarize the key quantitative findings from various studies investigating the BBB permeability of this compound chloride.
Table 1: In Vivo Brain Concentration of this compound Chloride in Mice
| Animal Model | Age Group | Administration Route & Dose | Time Point | Brain Concentration (ng/g) | Brain/Plasma Ratio | Reference |
|---|---|---|---|---|---|---|
| C57Bl6 Mice | Adult (6 months) | 1 mg/kg, IV | 2 hours | 13 ± 2 | Not Reported | [1] |
| C57Bl6 Mice | Middle-aged (12 months) | 1 mg/kg, IV | 2 hours | 13 ± 2 | Not Reported | [1] |
| C57Bl6 Mice | Aged (24 months) | 1 mg/kg, IV | 2 hours | 8 ± 4 | Not Reported | [1] |
| Wild-type Mice | Not Specified | 1 mg/kg, Oral | 12 hours | ~1-2 | Not Reported |[6] |
Table 2: Comparative Brain Penetration of this compound Chloride vs. Oxybutynin
| Drug | Administration Route & Dose | Time Point | Brain Concentration (ng/g) | Liver Concentration (ng/g) | Fold Difference in Brain | Reference |
|---|---|---|---|---|---|---|
| This compound Chloride | 1 mg/kg, Oral | 12 hours | ~1 | ~20 | - | [6] |
| Oxybutynin | 1 mg/kg, Oral | 12 hours | ~200 | ~300 | ~200-fold higher |[6] |
Table 3: Effect of P-glycoprotein on this compound Brain Concentration
| Animal Model | Administration Route & Dose | Key Finding | Reference |
|---|
| Wild-type vs. P-gp deficient (mdr1a,b-/-) knockout mice | 1 mg/kg, IV or Oral | Brain concentrations were up to 7-fold higher in knockout mice compared to wild-type mice. |[8] |
Table 4: Human Cerebrospinal Fluid (CSF) Data
| Study Population | Drug & Dosing Regimen | Key Finding | Reference |
|---|
| 12 cognitively intact older adults (65-75 years) | Extended-release this compound chloride 60 mg once daily for 10 days | this compound chloride levels were undetectable (<40 pg/mL) in all CSF samples at steady-state peak plasma concentration. |[11][12] |
Experimental Protocols
In Vivo Animal Studies for Brain Penetration
-
Objective: To determine the absolute concentration of this compound chloride in the brain and other tissues following systemic administration.
-
Animal Models: Wild-type mice (e.g., C57Bl6) of varying ages (e.g., 6, 12, and 24 months).[1][13]
-
Drug Administration: this compound chloride, often radiolabeled (e.g., [3H]TCl), is administered at a specified dose (e.g., 1 mg/kg) via intravenous (IV) or oral (PO) routes.[1][6]
-
Sample Collection: At a predetermined time point post-administration (e.g., 2 or 12 hours), animals are euthanized.[1][6] Brain, blood, and other organs (liver, kidney) are immediately harvested.[1]
-
Sample Processing: Blood is processed to obtain plasma. Tissues are weighed and homogenized in a suitable buffer (e.g., 0.05 M KOH).[1][6]
-
Quantification: The amount of drug (or radioactivity) in the plasma and tissue homogenates is quantified using an appropriate analytical method, such as liquid scintillation counting for radiolabeled compounds.[1][6]
-
Data Analysis: Absolute drug concentrations are calculated and reported, typically as ng of drug per g of tissue weight (ng/g).[1]
P-glycoprotein Knockout Mouse Model Protocol
-
Objective: To evaluate the specific contribution of the P-gp efflux transporter to limiting the brain penetration of this compound chloride.
-
Animal Models: P-gp-deficient mdr1a,b(-/-) knockout mice and corresponding wild-type control mice.[8]
-
Methodology: The experimental procedure follows the general in vivo protocol described in 4.1. Both knockout and wild-type mice are administered this compound chloride (e.g., 1 mg/kg, IV or oral).[8]
-
Analysis: Brain and plasma concentrations of this compound are measured in both groups. A significantly higher brain-to-plasma concentration ratio or absolute brain concentration in the knockout mice compared to wild-type mice indicates that the drug is a substrate for P-gp at the BBB.[8]
Human Cerebrospinal Fluid (CSF) Analysis Protocol
-
Objective: To directly measure the concentration of this compound chloride in the human central nervous system.
-
Study Population: Cognitively intact older adults (e.g., ages 65-75) with OAB.[11]
-
Dosing Regimen: Participants are administered a clinically relevant dose of this compound chloride (e.g., 60 mg extended-release once daily) for a period sufficient to achieve steady-state plasma levels (e.g., 10 days).[11]
-
Sample Collection: On the final day of dosing, concurrent blood and CSF samples are collected at the time of expected peak plasma concentration.[11]
-
Analytical Method: A highly sensitive and validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to assay for this compound chloride in the plasma and CSF samples. The lower limit of quantification (LLOQ) must be sufficiently low (e.g., <40 pg/mL) to detect trace amounts.[11][12]
-
Cognitive Assessment: To correlate the pharmacological data with clinical effects, standardized memory and cognitive function tests are performed before and after the treatment period.[11]
Gene Expression Analysis Protocol
-
Objective: To determine if factors like aging affect the expression of key BBB components, such as tight junction proteins and efflux transporters.
-
Sample Collection: Brain samples are extracted from euthanized animals (e.g., adult and aged mice).[1]
-
RNA Isolation: Total RNA is isolated from the brain tissue using standard techniques (e.g., phenol-chloroform extraction).[1]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes (e.g., P-glycoprotein, occludin, claudin-5) are quantified. This involves reverse transcription of RNA to cDNA followed by PCR amplification with gene-specific primers.[1][3]
-
Analysis: Gene expression levels are normalized to a housekeeping gene and compared between experimental groups (e.g., adult vs. aged mice) to identify any significant differences.[1]
Visualizations of Key Concepts and Workflows
Caption: Factors limiting this compound's BBB permeability.
Caption: Experimental workflow for in vivo brain penetration studies.
References
- 1. Brain penetration of the OAB drug this compound chloride is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier permeation and efflux exclusion of anticholinergics used in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. This compound chloride: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. This compound chloride - Wikipedia [en.wikipedia.org]
- 6. urotoday.com [urotoday.com]
- 7. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico prediction models for blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein trafficking at the blood–brain barrier altered by peripheral inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound chloride has no effect on memory testing and is assay undetectable in the central nervous system of older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brain penetration of the OAB drug this compound chloride is not increased in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of Trospium Chloride In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium chloride, a quaternary ammonium (B1175870) antimuscarinic agent, is utilized in the management of overactive bladder. Its distinct pharmacokinetic profile, characterized by minimal metabolism and predominantly renal excretion, distinguishes it from other therapies in its class. This technical guide provides an in-depth exploration of the metabolic pathways of this compound chloride in vivo. It consolidates quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual representations of its metabolic fate and analytical workflows. The information herein is intended to support further research and development efforts related to this compound.
Introduction
This compound chloride effectively antagonizes muscarinic receptors, leading to the relaxation of bladder smooth muscle.[1] A key characteristic of this compound chloride is its hydrophilic nature and quaternary ammonium structure, which limit its ability to cross lipid membranes, including the blood-brain barrier.[2] This results in a low oral bioavailability and a low incidence of central nervous system side effects.[1] Understanding the metabolic pathways of this compound chloride is crucial for predicting potential drug-drug interactions and for dosage adjustments in specific patient populations.
Metabolic Pathways
The metabolism of this compound chloride is limited, with the primary route being the hydrolysis of its ester bond.[1][3]
Primary Metabolic Pathway: Ester Hydrolysis
The principal metabolic transformation of this compound chloride is the cleavage of the ester linkage, resulting in the formation of a metabolite known as spiroalcohol or azoniaspironortropanol.[3][4] This reaction is largely considered to be a spontaneous hydrolysis and is not significantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2] In vitro studies using human liver microsomes have demonstrated that this compound chloride has negligible inhibitory effects on major CYP isoenzymes, including CYP1A2, 2A6, 2C9, 2C19, 2E1, and 3A4, at clinically relevant concentrations.[5][6] A weak competitive inhibition of CYP2D6 has been observed in vitro, but the inhibition constant (Ki) is significantly higher than therapeutic plasma concentrations, suggesting a lack of clinical relevance.[5]
Minor Metabolic Pathways
While ester hydrolysis is the main metabolic route, a small fraction of the absorbed dose may undergo further transformation. It has been hypothesized that the benzylic acid formed during hydrolysis may undergo subsequent conjugation with glucuronic acid.[1][7] However, the spiroalcohol metabolite is the most significant and frequently measured metabolic product.[4]
Pharmacokinetics
The pharmacokinetic profile of this compound chloride is characterized by low absorption, minimal metabolism, and predominant renal excretion of the unchanged drug.
Absorption
Following oral administration, this compound chloride is poorly absorbed, with an absolute bioavailability of less than 10%.[1][6] Peak plasma concentrations (Cmax) are typically reached between 5 to 6 hours post-dose.[1] The presence of food can significantly reduce the bioavailability of this compound chloride.[3]
Distribution
Protein binding of this compound chloride in plasma ranges from 50% to 85%.[1][7] The apparent volume of distribution is large, in the range of 395 (± 140) liters, indicating distribution into tissues.[1] Due to its hydrophilic nature, it does not readily cross the blood-brain barrier.[2]
Metabolism
As detailed in the metabolic pathways section, this compound chloride undergoes minimal metabolism. Approximately 10% of the absorbed dose is metabolized, primarily via ester hydrolysis to spiroalcohol.[3][6]
Excretion
The primary route of elimination for absorbed this compound chloride is via the kidneys, with active tubular secretion playing a significant role.[1][6] A large proportion of an oral dose is recovered in the feces, which primarily consists of unabsorbed drug.[1][6] Of the absorbed drug that is excreted in the urine, approximately 60% is unchanged this compound chloride.[1] The plasma elimination half-life is approximately 20 hours for the immediate-release formulation.[1]
Data Presentation
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound chloride from various studies.
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound Chloride (20 mg)
| Parameter | Value | Reference(s) |
| Bioavailability (Absolute) | 9.6% (Range: 4.0-16.1%) | [1] |
| Cmax (Peak Plasma Concentration) | ~4 ng/mL | [3] |
| Tmax (Time to Peak Concentration) | 5-6 hours | [1] |
| Protein Binding | 50-85% | [1][7] |
| Volume of Distribution (Vd) | 395 (± 140) L | [1] |
| Elimination Half-life (t½) | ~20 hours | [1] |
| Renal Clearance | ~29 L/hour | [3] |
Table 2: Excretion Profile of Radiolabeled this compound Chloride Following Oral Administration
| Excretion Route | Percentage of Dose Recovered | Form | Reference(s) |
| Feces | 85.2% | Primarily Unchanged Drug | [1][6] |
| Urine | 5.8% | 60% Unchanged, 40% Metabolites | [1][6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the study of this compound chloride metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and CYP450 inhibition potential of this compound chloride.
-
Materials: Pooled human liver microsomes, this compound chloride, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), and specific CYP450 probe substrates.
-
Incubation:
-
Pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) with this compound chloride at various concentrations in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound chloride) and the formation of metabolites (e.g., spiroalcohol) using a validated analytical method such as LC-MS/MS.
-
CYP450 Inhibition Assay: To assess inhibitory potential, co-incubate this compound chloride with specific probe substrates for various CYP isoforms.[5] Measure the formation of the substrate-specific metabolite and compare it to control incubations without this compound chloride to determine the IC50 value.[5]
Human Pharmacokinetic Study
This protocol describes a general design for a clinical study to evaluate the pharmacokinetics of orally administered this compound chloride.
-
Study Population: A cohort of healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, weight, no concomitant medications).
-
Study Design: A single-dose or multiple-dose, open-label, crossover, or parallel-group study design.
-
Dosing: Administer a single oral dose of this compound chloride (e.g., 20 mg immediate-release tablet) with a standardized volume of water after an overnight fast.
-
Sample Collection:
-
Blood Samples: Collect venous blood samples into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Urine Samples: Collect total urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose).
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine: Measure the volume of each urine collection interval and store an aliquot at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentrations of this compound chloride and its major metabolite, spiroalcohol, in plasma and urine samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, and renal clearance using non-compartmental analysis.
Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound chloride and its metabolites in plasma and urine.
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge. The resulting supernatant is then typically diluted and injected into the LC-MS/MS system.
-
Urine: Dilute urine samples with an appropriate buffer or mobile phase before injection.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for the quaternary ammonium structure of this compound chloride.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both this compound chloride and its metabolite, as well as an internal standard, ensuring high specificity and accurate quantification.
-
Conclusion
The in vivo metabolic pathway of this compound chloride is straightforward, dominated by ester hydrolysis with minimal involvement of the cytochrome P450 system. This metabolic profile contributes to a low potential for clinically significant drug-drug interactions with compounds metabolized by CYP enzymes. A thorough understanding of its pharmacokinetics, particularly its low bioavailability and primary route of renal excretion, is essential for its safe and effective use in clinical practice, especially in patient populations with renal impairment. The methodologies outlined in this guide provide a framework for conducting further research into the disposition and effects of this compound chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. New Stability-Indicating RP-UFLC Method for Determination of this compound Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106706832A - Method for determining content of this compound chloride - Google Patents [patents.google.com]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. Clinical pharmacokinetics of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
A Comprehensive Technical Guide to the Molecular Structure and Properties of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a quaternary ammonium (B1175870) compound and a peripherally acting antimuscarinic agent. It is primarily utilized in the management of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] Its unique pharmacological profile, characterized by low permeability across the blood-brain barrier, offers a favorable safety profile with a reduced incidence of central nervous system side effects compared to tertiary amine antimuscarinics. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental methodologies related to this compound chloride.
Molecular Structure and Physicochemical Properties
This compound chloride is chemically designated as 3-[(Hydroxydiphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride. It possesses a distinctive spirocyclic structure, contributing to its pharmacological activity.
Table 1: Chemical and Physical Properties of this compound Chloride
| Property | Value | Reference(s) |
| IUPAC Name | 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride | [1] |
| CAS Number | 10405-02-4 | [1] |
| Molecular Formula | C₂₅H₃₀ClNO₃ | [1] |
| Molecular Weight | 427.96 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 255-257 °C (with decomposition) | [3] |
| Solubility | Very soluble in water, freely soluble in methanol, practically insoluble in dichloromethane. | [4] |
| logP (Octanol/Water) | -1.22 | [4] |
Mechanism of Action and Pharmacology
This compound chloride is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. Its therapeutic effect in overactive bladder is mediated through the blockade of M2 and M3 muscarinic receptor subtypes located on the detrusor smooth muscle of the bladder. This antagonism leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1]
Receptor Binding Affinity
This compound chloride exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5), with a particularly high affinity for the M2 and M3 subtypes, which are predominant in the bladder.[2][5]
Table 2: Muscarinic Receptor Binding Affinities (Ki) of this compound Chloride
| Receptor Subtype | Ki (nM) |
| M₁ | 3.6 |
| M₂ | 0.6 |
| M₃ | 0.8 |
| M₄ | 2.5 |
| M₅ | 1.0 |
Data compiled from various sources.
Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors on the detrusor muscle activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the contraction of the smooth muscle. This compound chloride competitively blocks this signaling cascade by preventing acetylcholine from binding to the M3 receptor.
Figure 1. Signaling pathway of acetylcholine-induced detrusor muscle contraction and its inhibition by this compound chloride.
Pharmacokinetics
The pharmacokinetic profile of this compound chloride is characterized by low oral bioavailability and minimal metabolism.
Table 3: Pharmacokinetic Parameters of this compound Chloride
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | <10% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 5-6 hours | [1] |
| Protein Binding | 50-85% | [1] |
| Volume of Distribution (Vd) | 395 ± 140 L | [1] |
| Metabolism | Minimal, primarily via ester hydrolysis | [1] |
| Elimination Half-life (t½) | ~20 hours | [6] |
| Excretion | Primarily as unchanged drug in feces (major) and urine (minor) | [6] |
Experimental Protocols
Receptor Binding Assay (Principle)
Radioligand binding assays are employed to determine the affinity of this compound chloride for muscarinic receptors. The general principle involves incubating cell membranes expressing the receptor subtype of interest with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) in the presence of varying concentrations of unlabeled this compound chloride. The amount of radioligand bound to the receptor is then measured, and the concentration of this compound chloride that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Figure 2. General workflow for a muscarinic receptor binding assay.
In Vitro Functional Assay (Principle)
Functional assays assess the antagonistic activity of this compound chloride on bladder smooth muscle contraction. Isolated strips of detrusor muscle are mounted in an organ bath containing a physiological salt solution. The muscle strips are then contracted by adding a muscarinic agonist, such as carbachol. The ability of different concentrations of this compound chloride to inhibit the carbachol-induced contraction is measured, and the EC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) is determined. Studies have shown that this compound chloride inhibits carbachol-induced contraction of human detrusor smooth muscle with an EC50 of 3 nM.[7]
Analytical Methodology: HPLC for Quantification in Pharmaceutical Dosage Forms
A common method for the quantification of this compound chloride in tablets is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 4: Example of HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01M Tetrabutylammonium hydrogen sulfate (B86663) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
Parameters are illustrative and may require optimization.
Conclusion
This compound chloride is a well-characterized muscarinic antagonist with a clear molecular structure and defined physicochemical properties. Its mechanism of action, centered on the blockade of M2 and M3 receptors in the bladder, is supported by robust in vitro data. The pharmacokinetic profile of this compound chloride, particularly its low CNS penetration, underpins its clinical utility and favorable side-effect profile. The experimental and analytical methods outlined in this guide provide a foundation for further research and development in the field of urology and pharmacology.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. CN106706832A - Method for determining content of this compound chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
A Technical Guide to Trospium's Antagonistic Effect on Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of trospium chloride, a synthetic quaternary amine and muscarinic antagonist. It elucidates its mechanism of action, impact on cholinergic signaling pathways, receptor binding affinities, and the key experimental protocols used for its characterization. The content herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.
Introduction to this compound and Cholinergic Signaling
The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to numerous physiological processes. ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are critical in regulating the parasympathetic nervous system. They control functions such as smooth muscle contraction, glandular secretions, and heart rate.
This compound chloride is an antimuscarinic agent that competitively inhibits the binding of acetylcholine to these receptors.[1] It is primarily used in the treatment of overactive bladder (OAB), where it reduces detrusor smooth muscle contractions to increase bladder capacity and alleviate symptoms of urgency and incontinence.[2][3] A defining feature of this compound is its quaternary ammonium (B1175870) structure, which renders it hydrophilic and limits its ability to cross the blood-brain barrier (BBB).[1][4] This property reduces the incidence of central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics.[2][5]
Mechanism of Action and Impact on Signaling Pathways
This compound functions as a non-selective, competitive antagonist at all five muscarinic receptor subtypes.[4][6] It exhibits high affinity for M1, M2, and M3 receptors.[2][7][8] By occupying the receptor's binding site, this compound prevents acetylcholine from initiating downstream signaling cascades.
Muscarinic receptors are linked to distinct G-protein families:
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.[9][10] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][11] In the bladder, M3 receptor activation via this pathway is the primary driver of detrusor muscle contraction.
-
M2 and M4 receptors couple to Gi/o proteins.[9][10] Activation of this pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[9]
This compound's antagonism blocks these pathways, leading to its therapeutic effect of smooth muscle relaxation in the bladder and its characteristic anticholinergic side effects, such as dry mouth (inhibition of M3-mediated salivation).[2]
By binding to the M1/M3/M5 and M2/M4 receptors, this compound physically obstructs the binding of acetylcholine, thereby inhibiting both the Gq/11 and Gi/o pathways.
Quantitative Data: Receptor Binding Affinity
This compound chloride is characterized as a non-selective muscarinic antagonist, demonstrating high and similar affinity across all five receptor subtypes.[6] Its parasympatholytic action is primarily attributed to the blockade of M2 and M3 receptors in the bladder detrusor muscle.[1] While comprehensive comparative studies listing Ki values across all five human cloned subtypes are not uniformly cited, data from binding assays on specific tissues, such as the human bladder, provide quantitative insights.
| Tissue/Receptor Source | Ligand | Parameter | Value (nM) | Reference |
| Human Bladder Detrusor | [3H]QNB | Ki | > Fesoterodine, > Darifenacin | [12] |
| Human Bladder Mucosa | [3H]QNB | Ki | < Oxybutynin, < Fesoterodine | [12] |
| Recombinant Human Receptors | N/A | Affinity | High for M1, M2, M3 | [2][7] |
Note: In the study on human bladder tissue, this compound's potency was ranked relative to other antagonists.[12] [3H]QNB (Quinuclidinyl benzilate) is a non-selective radioligand used to label muscarinic receptors.
Pharmacokinetics and Physicochemical Properties
The clinical profile of this compound is heavily influenced by its physicochemical properties. As a quaternary amine, it is hydrophilic and carries a permanent positive charge.[4] This structure is central to its pharmacokinetic behavior.
-
Absorption: Oral bioavailability is low (~10%) and is significantly reduced by food.[13][14]
-
Distribution: It has low plasma protein binding and does not readily cross the blood-brain barrier.[2][13] This minimizes CNS side effects like confusion or dizziness that can be observed with lipophilic, tertiary amine antagonists.[5]
-
Metabolism: this compound undergoes minimal hepatic metabolism (approximately 10% via hydrolysis) and does not interact with the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions.[7][13]
-
Excretion: The majority of the drug is excreted unchanged in the urine through active tubular secretion.[13]
Experimental Protocols
Characterization of a muscarinic antagonist like this compound relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[9][15]
Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3).
Materials:
-
Receptor Source: Cell membranes from HEK or CHO cells stably expressing a single human muscarinic receptor subtype.[16]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.[9]
-
Test Compound: this compound chloride, prepared in serial dilutions.
-
Non-specific Binding (NSB) Control: A high concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM).[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Equipment: 96-well plates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.[9] Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate[16]:
-
Total Binding (TB): Wells containing assay buffer, radioligand (e.g., 0.5 nM [3H]-NMS), and cell membranes.
-
Non-specific Binding (NSB): Wells containing NSB control (1 µM atropine), radioligand, and cell membranes.
-
Competition: Wells containing a specific concentration from the this compound serial dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient duration (e.g., 2-3 hours) to reach binding equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.[9]
-
Radioactivity Counting: Dry the filter mat, place the filter discs into scintillation vials with scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional assays measure the physiological response to receptor activation and its inhibition by an antagonist.[17] An isolated tissue preparation, such as guinea pig ileum or bladder detrusor strips, is a classic method for assessing muscarinic antagonist potency.[18]
Objective: To determine the functional potency (pA2 value) of this compound in antagonizing agonist-induced smooth muscle contraction.
Materials:
-
Tissue: Isolated guinea pig ileum or rat urinary bladder detrusor muscle strips.[18]
-
Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.
-
Test Compound: this compound chloride, prepared in serial dilutions.
-
Organ Bath: A temperature-controlled (37°C) chamber containing physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2.[18]
-
Equipment: Isometric force transducer, data acquisition system.
Methodology:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the target tissue (e.g., a segment of ileum or a strip of detrusor muscle) and suspend it in the organ bath under a slight resting tension (e.g., 1 g).[18]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes and tension adjustments, until a stable baseline is achieved.[18]
-
Agonist Concentration-Response Curve (Control): Add the muscarinic agonist to the bath in a cumulative, stepwise manner, increasing the concentration by half-log increments. Record the resulting contractile force at each concentration until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh buffer until the tension returns to the baseline.
-
Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
Agonist Concentration-Response Curve (in presence of Antagonist): Repeat the cumulative addition of the agonist in the continued presence of this compound. The concentration-response curve should be shifted to the right.
-
Repeat: Repeat steps 4-6 with several different concentrations of this compound.
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum control response) against the log agonist concentration for each condition (control and each this compound concentration).
-
The parallel rightward shift in the concentration-response curves indicates competitive antagonism.
-
A Schild plot can be constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. The pA2 is a measure of the antagonist's affinity for the receptor in a functional system.
-
Conclusion
This compound chloride is a potent, non-selective muscarinic antagonist. Its mechanism of action is the competitive blockade of acetylcholine at all five muscarinic receptor subtypes, thereby inhibiting both Gq/11- and Gi/o-mediated signaling. Its therapeutic utility in overactive bladder stems from the resulting relaxation of detrusor smooth muscle. The defining characteristic of this compound is its quaternary amine structure, which imparts hydrophilicity, leading to low oral bioavailability and, critically, minimal penetration of the blood-brain barrier. This unique pharmacokinetic profile translates to a favorable safety profile with a reduced burden of CNS side effects, making it a valuable agent in its therapeutic class. The characterization of its binding affinity and functional potency is achieved through established in vitro methodologies, including radioligand binding and isolated tissue functional assays.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain penetration of the OAB drug this compound chloride is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound chloride - Wikipedia [en.wikipedia.org]
- 7. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ics.org [ics.org]
- 13. Clinical pharmacokinetics of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Development of Novel Trospium-Based Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium, a quaternary ammonium (B1175870) muscarinic receptor antagonist, has long been a cornerstone in the management of overactive bladder (OAB). Its peripheral selectivity, a consequence of its charged nature, minimizes central nervous system (CNS) side effects, a significant advantage over many tertiary amine anticholinergics. However, the development of novel therapeutic agents based on the this compound scaffold is an ongoing endeavor, driven by the quest for improved pharmacokinetic profiles, enhanced efficacy, and novel therapeutic indications. This technical guide provides an in-depth overview of the development of next-generation this compound-based agents, with a particular focus on the innovative prodrug strategies that are expanding the therapeutic potential of this versatile molecule beyond OAB into complex CNS disorders such as schizophrenia. This document details the underlying pharmacology, medicinal chemistry efforts, and the preclinical and clinical evaluation pathways for these novel agents.
Introduction: The Rationale for Novel this compound-Based Agents
This compound chloride is a non-selective muscarinic antagonist, exerting its effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors in the bladder, leading to smooth muscle relaxation and a reduction in OAB symptoms.[1][2] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby reducing the incidence of CNS side effects like drowsiness and cognitive impairment that can be associated with other anticholinergics.[1][3]
Despite its established efficacy and favorable side-effect profile, this compound chloride possesses certain pharmacokinetic limitations, including low oral bioavailability (less than 10%) and a relatively short half-life, necessitating twice-daily dosing for the immediate-release formulation.[4] These characteristics have spurred the development of novel formulations and, more recently, new chemical entities derived from the this compound core. The primary goals of these developmental efforts are to:
-
Improve Pharmacokinetic Properties: To enhance bioavailability, prolong the duration of action for once-daily or even less frequent dosing, and reduce inter-individual variability.
-
Enhance Receptor Subtype Selectivity: While this compound is non-selective, developing analogs with greater affinity for the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contraction, could potentially improve efficacy and reduce side effects associated with the blockade of other muscarinic receptor subtypes.
-
Explore New Therapeutic Indications: Leveraging the peripheral selectivity of this compound to mitigate the side effects of centrally acting drugs, thereby creating novel combination therapies for a range of conditions.
The Emergence of this compound Prodrugs: A Paradigm Shift
A significant leap forward in the development of this compound-based therapeutics has been the exploration of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. This strategy can be employed to overcome various pharmaceutical and pharmacokinetic barriers.
TerXT: A Novel this compound Prodrug in Development for Schizophrenia
A pioneering example of this approach is the development of TerXT , a combination of a novel this compound prodrug and a prodrug of xanomeline (B1663083), currently under investigation for the treatment of schizophrenia.[5][6][7] Xanomeline is a muscarinic M1 and M4 receptor agonist that has shown antipsychotic effects. However, its clinical utility has been hampered by dose-limiting cholinergic side effects, such as nausea and vomiting, which are mediated by peripheral muscarinic receptors.[6]
By co-administering a peripherally restricted muscarinic antagonist like this compound, the central therapeutic effects of xanomeline can be harnessed while mitigating its peripheral side effects. The development of a long-acting this compound prodrug within TerXT is designed to improve its pharmacokinetic profile, allowing for once-daily oral administration or even a long-acting intramuscular injection.[5][7] This represents a significant advancement, as it not only improves convenience but also has the potential to enhance patient compliance, a critical factor in the management of chronic illnesses like schizophrenia.
The development of TerXT has been a substantial undertaking, with reports of over 10,000 prodrugs being designed, over 500 synthesized, and subjected to extensive preclinical evaluation, including 285 in vitro and 365 in vivo studies.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound chloride and provide a template for the characterization of novel this compound-based agents.
Table 1: Muscarinic Receptor Binding Affinities of this compound Chloride
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| M1 | High (non-selective) | [1] |
| M2 | High (non-selective) | [1] |
| M3 | High (non-selective) | [1] |
| M4 | High (non-selective) | [1] |
| M5 | High (non-selective) | [1] |
Table 2: Pharmacokinetic Parameters of this compound Chloride (20 mg Immediate-Release)
| Parameter | Value | Reference |
| Bioavailability | < 10% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | [4] |
| Elimination Half-life | ~20 hours | [1] |
| Protein Binding | 50-85% | [1] |
| Metabolism | Minimally metabolized (hydrolysis to spiroalcohol) | [4] |
| Excretion | Primarily renal (active tubular secretion) | [4] |
Table 3: Pharmacokinetic Parameters of this compound Chloride Extended-Release (60 mg)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 5.0 hours | [8] |
| Elimination Half-life | 35.8 hours | [8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments integral to the development and evaluation of novel this compound-based therapeutic agents.
Synthesis of this compound Analogs and Prodrugs
Objective: To synthesize novel chemical entities based on the this compound scaffold.
General Protocol for this compound Ester Prodrug Synthesis:
-
Protection of the Nortropine (B26686) Moiety: The secondary amine of the nortropine precursor is protected, for example, by reacting it with ethyl chloroformate to form an N-ethoxycarbonyl group.[9]
-
Esterification: The protected nortropine is then esterified with a carboxylic acid derivative of the desired promoiety. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9]
-
Deprotection: The protecting group on the nitrogen atom is removed. For an N-ethoxycarbonyl group, this can be achieved through catalytic hydrogen transfer using a palladium-on-carbon catalyst and a hydrogen donor like ammonium formate.[9]
-
Quaternization: The tertiary amine is then quaternized to form the final quaternary ammonium prodrug. This is typically achieved by reacting the deprotected intermediate with an appropriate alkylating agent.
In Vitro Muscarinic Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of novel this compound-based compounds for the five muscarinic receptor subtypes (M1-M5).
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype. The cells are homogenized, and the membrane fraction is isolated by differential centrifugation.
-
Radioligand Binding Assay: A competitive binding assay is performed using a radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (novel this compound agent) are incubated with the prepared cell membranes in an appropriate buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Evaluation of Efficacy in Animal Models
Objective: To assess the therapeutic efficacy of novel this compound-based agents in relevant animal models.
4.3.1. Animal Models of Overactive Bladder
-
Cystometry in Anesthetized Rodents: Rodents (rats or guinea pigs) are anesthetized, and a catheter is inserted into the bladder. The bladder is then filled with saline at a constant rate, and bladder pressure is monitored to assess parameters such as bladder capacity, micturition pressure, and the frequency of non-voiding contractions. The effect of the test compound on these parameters is then evaluated.
-
Spontaneous Bladder Contractions in Anesthetized Guinea Pigs: This model is used to assess the effect of compounds on spontaneous, non-voiding bladder contractions, which are a hallmark of detrusor overactivity.
4.3.2. Animal Models of Schizophrenia (for TerXT)
-
Amphetamine-Induced Hyperlocomotion: Amphetamine administration in rodents induces an increase in locomotor activity, which is considered a model for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is assessed.[10]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of a test compound to restore PPI deficits induced by psychotomimetic drugs (e.g., phencyclidine or ketamine) is evaluated.
-
Cognitive Models: Various behavioral tasks, such as the novel object recognition test or the Morris water maze, are used to assess the effects of test compounds on cognitive deficits relevant to schizophrenia.
Visualizations
Signaling Pathways
Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of this compound-based antagonists.
Experimental Workflows
Caption: A generalized preclinical to clinical development workflow for novel this compound-based therapeutic agents.
Conclusion and Future Directions
The development of novel this compound-based therapeutic agents is entering an exciting new phase. While this compound chloride remains a valuable treatment for OAB, the limitations of its pharmacokinetic profile have driven innovation, leading to the development of extended-release formulations and, more significantly, novel prodrugs. The TerXT program exemplifies a paradigm shift, showcasing how the peripheral selectivity of this compound can be ingeniously utilized to unlock the therapeutic potential of centrally acting drugs for complex disorders like schizophrenia.
Future research in this area will likely focus on several key aspects:
-
Publication of Detailed Preclinical and Clinical Data: The scientific community eagerly awaits the publication of detailed chemical structures, synthesis methods, and comprehensive pharmacological data for the novel this compound prodrugs currently in development.
-
Exploration of Other Prodrug Moieties: Further medicinal chemistry efforts will likely explore a wider range of promoieties to fine-tune the pharmacokinetic properties of this compound for different therapeutic applications and delivery routes.
-
Development of M3-Selective this compound Analogs: The quest for a truly uroselective muscarinic antagonist continues, and the this compound scaffold remains a promising starting point for the design of M3-selective compounds.
-
Investigation of Other Combination Therapies: The success of the xanomeline-trospium combination may inspire the exploration of other combination therapies where a peripherally restricted muscarinic antagonist can mitigate the side effects of a centrally acting agent.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Terran Biosciences Develops TerXT for Schizophrenia, Seeks Accelerated Approval [synapse.patsnap.com]
- 8. Pharmacokinetics of once-daily this compound chloride 60 mg extended release and twice-daily this compound chloride 20 mg in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103772379A - Preparation method of key intermediate of this compound chloride - Google Patents [patents.google.com]
- 10. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticholinergic Profile of Trospium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium chloride is a potent, non-selective muscarinic receptor antagonist widely utilized in the management of overactive bladder (OAB). Its distinctive quaternary ammonium (B1175870) structure confers a high degree of polarity, which significantly limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects commonly associated with other anticholinergic agents. This technical guide provides a comprehensive exploration of the anticholinergic properties of this compound, delving into its mechanism of action, receptor binding affinity, and the experimental methodologies employed to characterize its pharmacological profile. Detailed signaling pathways, experimental workflows, and quantitative data are presented to offer a thorough understanding for researchers and drug development professionals in the field of urology and pharmacology.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of anticholinergic drugs that antagonize muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. This compound chloride stands out among these agents due to its unique pharmacokinetic and pharmacodynamic properties.[1][2] As a quaternary amine, it is highly hydrophilic, resulting in low oral bioavailability but also minimal penetration into the CNS.[3][4] This peripherally selective action is a key advantage, particularly in elderly patients who are more susceptible to the cognitive side effects of anticholinergics.[5] This guide will provide an in-depth analysis of the anticholinergic characteristics of this compound, supported by experimental data and methodologies.
Mechanism of Action
This compound exerts its therapeutic effect by competitively and non-selectively blocking the action of acetylcholine (B1216132) (ACh) at all five muscarinic receptor subtypes (M1-M5).[3] In the context of OAB, its primary site of action is the M2 and M3 receptors located on the smooth muscle cells of the detrusor.[6] While M3 receptors are primarily responsible for mediating detrusor contraction, M2 receptors, although more abundant, are thought to play a role in inhibiting relaxation.[6] By antagonizing these receptors, this compound reduces the frequency and intensity of involuntary bladder contractions, thereby alleviating the symptoms of OAB.[4]
Signaling Pathways
The binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, inhibits this entire downstream signaling pathway.
The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity, which would normally promote muscle relaxation. By antagonizing the M2 receptor, this compound can indirectly contribute to detrusor relaxation.
References
- 1. medium.com [medium.com]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound chloride: Distinct among other anticholinergic agents available for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
Foundational Research on Quaternary Ammonium Antimuscarinics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) antimuscarinics represent a class of synthetic anticholinergic agents that competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1] Their defining structural feature, a permanently charged quaternary ammonium group, confers distinct physicochemical properties that influence their absorption, distribution, and clinical applications.[1][2] Unlike their tertiary amine counterparts, quaternary ammonium compounds are less lipid-soluble and therefore less likely to cross the blood-brain barrier, resulting in a reduced incidence of central nervous system (CNS) side effects.[1][2] This characteristic makes them particularly valuable in therapeutic areas where peripheral muscarinic blockade is desired without impacting the CNS.
This technical guide provides an in-depth overview of the foundational research on quaternary ammonium antimuscarinics, focusing on their mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used for their characterization.
Mechanism of Action
Quaternary ammonium antimuscarinics function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[3] They bind to the same site as the endogenous neurotransmitter acetylcholine but do not activate the receptor. By occupying the receptor, they prevent ACh from binding and initiating the intracellular signaling cascades that lead to a physiological response.
Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response such as smooth muscle contraction or glandular secretion.
Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can result in effects like a decrease in heart rate.
The antagonistic action of quaternary ammonium compounds effectively blocks these pathways, leading to effects such as relaxation of smooth muscle in the gastrointestinal and respiratory tracts, and a reduction in salivary and bronchial secretions.[3]
Signaling Pathways
Structure-Activity Relationships (SAR)
The biological activity of quaternary ammonium antimuscarinics is highly dependent on their chemical structure. Key structural features that influence their affinity for muscarinic receptors and their potency include:
-
The Quaternary Ammonium Head: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The size and nature of the alkyl groups on the nitrogen can influence selectivity and potency.
-
The Esteratic Linkage: Many potent antimuscarinics possess an ester group, which is believed to interact with a specific region of the receptor.
-
The Acyl Group: The nature of the acid moiety esterified with the amino alcohol is critical for activity. Bulky, lipophilic groups in this position generally enhance antimuscarinic potency. For example, the presence of at least one phenyl group and a cycloalkyl group in the acid moiety of quinuclidinyl glycolates leads to high potency.[4]
-
The Amino Alcohol Moiety: The structure of the amino alcohol portion of the molecule also plays a significant role in determining affinity and selectivity.
Alterations to these structural components can lead to significant changes in pharmacological activity. For instance, the stereochemistry of the molecule is important, with different enantiomers often exhibiting vastly different potencies.[4]
Quantitative Data
The affinity and potency of quaternary ammonium antimuscarinics are quantified using various parameters, including the inhibition constant (Ki), the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[5]
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | References |
| Glycopyrrolate (B1671915) | - | - | - | - | - | [6] |
| N-Methylscopolamine | 0.18 | 0.21 | 0.11 | 0.12 | - | [7] |
| Ipratropium | 1.1 | 1.6 | 2.0 | 1.1 | 1.4 | [8] |
| Tiotropium | 1.8 | 3.5 | 1.0 | 1.8 | 1.5 | [8] |
| Trospium | 1.6 | 13 | 1.8 | 10 | 3.2 | [8] |
| Compound | Tissue/Cell Line | Agonist | pA2 Value | References |
| Glycopyrrolate | Guinea Pig Ileum | Carbachol | 9.3 | [9] |
| Ipratropium | Guinea Pig Ileum | Carbachol | 8.8 | [9] |
| Tiotropium | Guinea Pig Ileum | Carbachol | 10.4 | [9] |
| This compound | Guinea Pig Bladder | Acetylcholine | 9.0 | [5] |
| Propantheline | Guinea Pig Ileum | Acetylcholine | 8.6 | [8] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells) are prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of an isolated tissue, such as the guinea pig ileum, induced by a muscarinic agonist.
Detailed Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is excised and placed in a physiological salt solution.
-
Mounting: The tissue segment is mounted in an organ bath containing the physiological solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other to a force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., acetylcholine or carbachol) to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the quaternary ammonium antimuscarinic for a set period.
-
Second Agonist Concentration-Response Curve: A second agonist concentration-response curve is generated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations to construct a Schild plot and determine the pA2 value.
Calcium Flux Assay
This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).
Detailed Methodology:
-
Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curve.
Synthesis of Quaternary Ammonium Antimuscarinics
The synthesis of quaternary ammonium antimuscarinics typically involves the quaternization of a tertiary amine precursor. A common method is the reaction of a tertiary amine with an alkyl halide.
For example, the synthesis of N-methylscopolamine involves the N-methylation of norscopolamine.[10] This can be achieved by reacting norscopolamine with a methylating agent such as methyl iodide or, in the case of radiolabeling, with [11C]formaldehyde in the presence of a reducing agent.[10]
Conclusion
Quaternary ammonium antimuscarinics are a clinically important class of drugs characterized by their peripheral selectivity. Their pharmacological properties are intricately linked to their chemical structure, and a thorough understanding of their structure-activity relationships is essential for the design of new and improved therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the in vitro and ex vivo characterization of these compounds, enabling researchers to determine their affinity, potency, and mechanism of action at muscarinic receptors. This foundational knowledge is critical for the continued development of safer and more effective antimuscarinic therapies.
References
- 1. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glycopyrrolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospium Chloride: A Deep Dive into its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a synthetic quaternary ammonium (B1175870) compound and a potent muscarinic receptor antagonist.[1] It is clinically utilized for the management of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2] Its parasympatholytic action leads to the relaxation of the detrusor smooth muscle in the bladder wall, thereby increasing bladder capacity and mitigating the symptoms of OAB.[1] A key characteristic of this compound chloride is its hydrophilic nature and quaternary ammonium structure, which limits its ability to cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects compared to tertiary amine antimuscarinics.[3] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and underlying signaling pathways of this compound chloride, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to support further research and drug development efforts.
Core Biological Activity and Primary Molecular Targets
The primary mechanism of action of this compound chloride is the competitive antagonism of acetylcholine (B1216132) at muscarinic acetylcholine receptors (mAChRs).[4] It exhibits a broad-spectrum binding profile with high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[5] In the context of OAB, its therapeutic effect is primarily mediated through the blockade of M2 and M3 receptors located on the detrusor smooth muscle of the bladder.[6]
Quantitative Binding Affinity Data
The binding affinity of this compound chloride for the five human muscarinic receptor subtypes has been determined through radioligand competition binding assays. The inhibition constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | 3.5 |
| M2 | 1.1 |
| M3 | 1.0 |
| M4 | 1.4 |
| M5 | 6.0 |
Data sourced from Wikipedia, citing receptor assays.[7]
Signaling Pathways of this compound Chloride's Action in the Bladder
In the urinary bladder, the contraction of the detrusor smooth muscle is primarily mediated by the activation of M3 muscarinic receptors, with the M2 subtype playing a modulatory role.[8][9] this compound chloride exerts its therapeutic effect by blocking these signaling cascades.
-
M3 Receptor Pathway: Acetylcholine binding to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.[8][10] this compound chloride competitively blocks acetylcholine at the M3 receptor, thereby inhibiting this entire cascade.
-
M2 Receptor Pathway: M2 receptors are coupled to Gi proteins.[11] When activated by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally contributes to smooth muscle relaxation by phosphorylating various targets that promote Ca2+ sequestration and reduce MLCK activity. By inhibiting the M2 receptor, this compound chloride can prevent the acetylcholine-induced decrease in cAMP, thus indirectly promoting a state of muscle relaxation.[10][11]
The following diagram illustrates the antagonistic action of this compound chloride on the M2 and M3 signaling pathways in a bladder smooth muscle cell.
Pharmacodynamic and Pharmacokinetic Profiles
The pharmacodynamic effects of this compound chloride are a direct consequence of its antagonism at muscarinic receptors. Clinically, this manifests as a reduction in the frequency of micturition, a decrease in the number of urge incontinence episodes, and an increase in the volume of urine voided per micturition.[1]
The pharmacokinetic properties of this compound chloride are summarized in the table below.
| Parameter | Value |
| Absorption | |
| Bioavailability | <10% |
| Cmax (20 mg dose) | Occurs between 5 and 6 hours post-dose |
| Effect of Food | High-fat meal reduces AUC and Cmax by 70-80% |
| Distribution | |
| Protein Binding | 50-85% |
| Volume of Distribution (Vd) | 395 (± 140) liters for a 20 mg oral dose |
| Metabolism | |
| Metabolic Pathway | Primarily ester hydrolysis |
| Cytochrome P450 Involvement | Not significant |
| Excretion | |
| Elimination Half-life | Approximately 20 hours |
| Major Route of Elimination | Active tubular secretion in the kidneys |
| Excretion in Feces | ~85.2% (of administered dose) |
| Excretion in Urine | ~5.8% (of administered dose) |
Data compiled from various pharmacokinetic studies.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol describes a general method for determining the inhibition constant (Ki) of this compound chloride for each of the five human muscarinic receptor subtypes (M1-M5) using a radioligand competition binding assay. This type of assay measures the ability of an unlabeled compound (this compound chloride) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled competitor: this compound chloride.
-
Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-NMS, a high concentration of atropine, and the cell membrane preparation.
-
Competition: Add assay buffer, [³H]-NMS, varying concentrations of this compound chloride, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound chloride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[12]
-
The following diagram outlines the workflow for a radioligand competition binding assay.
In Vitro Functional Assay: Inhibition of Carbachol-Induced Bladder Smooth Muscle Contraction
This protocol outlines a method to determine the functional antagonistic activity of this compound chloride by measuring its ability to inhibit the contraction of isolated bladder smooth muscle strips induced by the muscarinic agonist carbachol (B1668302).
Materials:
-
Animal bladder (e.g., from pig or rat).[7]
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Carbachol (muscarinic agonist).
-
This compound chloride.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Excise the bladder from a recently euthanized animal and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect longitudinal strips of the detrusor smooth muscle.
-
Mount the muscle strips in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other end to a force transducer.
-
Apply a resting tension to the muscle strips and allow them to equilibrate for a period (e.g., 60 minutes), with periodic washing.
-
-
Contraction Induction:
-
Induce a stable contraction by adding a fixed concentration of carbachol to the organ bath.
-
-
Antagonist Addition:
-
Once a stable contraction is achieved, add increasing concentrations of this compound chloride to the organ bath in a cumulative manner.
-
Record the relaxation of the muscle strip at each concentration of this compound chloride.
-
-
Data Analysis:
-
Express the relaxation at each this compound chloride concentration as a percentage of the maximal contraction induced by carbachol.
-
Plot the percentage of inhibition against the logarithm of the this compound chloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value, which represents the concentration of this compound chloride that causes 50% of the maximal inhibition of the carbachol-induced contraction.[13]
-
Conclusion
This compound chloride is a well-characterized muscarinic receptor antagonist with a clear mechanism of action and a favorable pharmacokinetic profile for the treatment of overactive bladder. Its high affinity for M2 and M3 receptors in the bladder detrusor muscle underpins its clinical efficacy. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust foundation for researchers and drug development professionals engaged in the study of muscarinic receptor pharmacology and the development of novel therapies for bladder dysfunction. Further research may focus on exploring the potential for subtype-selective muscarinic antagonists to refine therapeutic efficacy and minimize side effects.
References
- 1. This compound chloride treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. M2 and M3 muscarinic receptor activation of urinary bladder contractile signal transduction. I. Normal rat bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auajournals.org [auajournals.org]
- 13. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of trospium chloride, a quaternary ammonium (B1175870) compound and muscarinic antagonist used in the treatment of overactive bladder.[1] The following sections outline two common synthetic routes and a standard purification protocol, complete with quantitative data, detailed methodologies, and visual workflows.
Synthesis of this compound Chloride
Two primary methods for the synthesis of this compound chloride are detailed below. Method A involves the reaction of a spirocyclic alcohol with an activated benzilic acid derivative, while Method B utilizes the condensation of benziloyl chloride with a nortropine (B26686) derivative.
Method A: Synthesis via Benzilic Acid Imidazolide
This process involves the reaction of 3α-hydroxynortropane-8-spiro-1'-pyrrolidinium chloride with benzilic acid imidazolide.[2]
Experimental Protocol:
-
Preparation of 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone: This intermediate, also known as benzilic acid imidazolide, is prepared from the reaction of benzilic acid with an activating agent like N,N'-carbonyldiimidazole.
-
Reaction: In a reaction vessel, dissolve 75g of 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride and 42.6g of 4-(dimethylamino)-pyridine in 750 ml of dimethyl formamide (B127407) (DMF).
-
Heat the mixture to 80°C.
-
Add 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone in portions to the heated mixture.
-
Maintain the reaction mixture at 80°C with stirring for an additional 3 hours.
-
Cool the reaction mixture to 25°C and continue stirring.
-
Isolation: Filter the resulting solid and wash it with 75 ml of acetonitrile (B52724) to obtain crude this compound chloride.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride (75g) | [2] |
| Starting Material 2 | 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone | [2] |
| Solvent | Dimethyl formamide (750ml) | [2] |
| Base | 4-(dimethylamino)-pyridine (42.6g) | [2] |
| Reaction Temperature | 80°C | [2] |
| Reaction Time | 3 hours | [2] |
| Crude Yield | 135g (91%) | [2] |
Method B: Synthesis via Benziloyl Chloride Condensation
This alternative synthesis route involves the preparation of benziloyl chloride and its subsequent condensation with a chlorinated nortropine derivative.[3][4][5][6]
Experimental Protocol:
-
Preparation of Benziloyl Chloride: React 50g of dibenzene-hydroxy-acetic acid (benzilic acid) with 130g of thionyl chloride under reflux for 5 hours. Recover the unreacted thionyl chloride under reduced pressure. Recrystallize the product from n-hexane to obtain benziloyl chloride.[3]
-
Preparation of Nortropine: This intermediate is typically prepared by the demethylation of α-tropanol using a Pd/C catalyst.[4]
-
Preparation of Chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt: This starting material is synthesized from nortropine.
-
Condensation Reaction: In a reaction flask, combine 50g of benziloyl chloride, 500mL of acetonitrile, 25g of anhydrous potassium carbonate (K₂CO₃), and 40g of chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt.[3][6]
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and stir for an additional 3 hours.
-
Isolation: Filter the mixture to obtain the crude solid product.[3][6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | Benziloyl chloride (50g) | [3][6] |
| Starting Material 2 | Chlorinated (3α-nortropine)-8-spiro-1-pyrrole ammonium salt (40g) | [3][6] |
| Solvent | Acetonitrile (500mL) | [3][6] |
| Base | Anhydrous K₂CO₃ (25g) | [3][6] |
| Reaction Condition | Reflux | [3][6] |
| Reaction Time | 3 hours at reflux, 3 hours at room temperature | [3][6] |
| Final Product Yield | 50g (63%) | [3][6] |
| Melting Point | 256-257°C | [3][6] |
Purification of this compound Chloride
The following protocol describes a common method for the purification of crude this compound chloride to achieve high purity.
Experimental Protocol:
-
Dissolution: Dissolve 50g of crude this compound chloride in 500ml of methanol (B129727) at 20-25°C.
-
Decolorization: Add 2.5g of activated charcoal to the solution and stir for 1 hour.
-
Filtration: Filter the mixture through a bed of hyflo and wash the filter cake with 100ml of methanol.
-
Solvent Exchange: Distill off the methanol under vacuum. Add 50ml of isopropanol (B130326) and strip it off under vacuum (stripping).
-
Degassing: Degas the resulting mass for 1 hour.
-
Crystallization: Dissolve the residue in 250ml of isopropanol and heat the mixture to 40-50°C for 10 minutes.
-
Precipitation: Cool the solution to 0°C and maintain this temperature for 1 hour to allow for crystallization.
-
Isolation: Filter the solid product and wash it with 50ml of chilled isopropanol.
-
Drying: Dry the purified product to obtain pure this compound chloride.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Crude this compound Chloride (50g) | [2] |
| Dissolution Solvent | Methanol (500ml) | [2] |
| Decolorizing Agent | Activated Charcoal (2.5g) | [2] |
| Crystallization Solvent | Isopropanol (250ml) | [2] |
| Final Product Yield | 45g (90%) | [2] |
| HPLC Purity | 99.87% | [2] |
Visual Workflows
The following diagrams illustrate the synthesis and purification processes for this compound chloride.
Caption: Synthesis of this compound Chloride via Method A.
Caption: Synthesis of this compound Chloride via Method B.
Caption: Purification Workflow for this compound Chloride.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. An Improved Process For The Preparation Of this compound Chloride [quickcompany.in]
- 3. CN102718760B - this compound chloride synthesis process - Google Patents [patents.google.com]
- 4. CN105646477A - Synthetic process for this compound chloride - Google Patents [patents.google.com]
- 5. This compound chloride synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102718760A - this compound chloride synthesis process - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Quantification of Trospium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trospium chloride is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency. Accurate and precise quantification of this compound chloride in bulk drug substances and pharmaceutical dosage forms is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound chloride.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the quantification of this compound chloride due to its high specificity, sensitivity, and accuracy. Several stability-indicating RP-HPLC methods have been developed for the determination of this compound chloride in the presence of its degradation products.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile:Buffer (65:35 v/v)[1][2] | Acetonitrile:Methanol:0.05M KH2PO4:Triethylamine (25:25:50:0.2 by volume), pH 4.0[3] | Acetonitrile:0.01M TBAHS (50:50 v/v)[4] |
| Column | Xterra RP18 (250 x 4.6mm, 5µm)[1][2] | X-Bridge C18[3] | Enable-C18G (250 mm × 4.6 mm, 5 μm)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 215 nm[1][2] | 215 nm[3] | 215 nm[4] |
| Retention Time | 3.275 min[1][2] | 3.22 min[3] | Not Specified |
| Linearity Range | 50.0-150.0 µg/mL[1][2] | 0.5-18 µg/mL[3] | 10-300 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9993[1][2] | Not Specified | 0.999[4] |
| Precision (%RSD) | < 2%[1] | Not Specified | < 2%[4] |
| Accuracy (Mean Recovery) | Not Specified | 100.40 ± 0.450%[3] | 100.52–101.68%[4] |
Experimental Workflow: RP-HPLC Analysis
Caption: General workflow for this compound chloride quantification by RP-HPLC.
Detailed Experimental Protocol (Method 1)
1. Reagents and Materials:
-
This compound Chloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
This compound Chloride Tablets
2. Preparation of Buffer:
-
Dissolve a suitable amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a desired concentration (e.g., 0.05M).
-
Adjust the pH to a specified value (if required) using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
3. Preparation of Mobile Phase:
-
Mix Acetonitrile and the prepared Buffer in the ratio of 65:35 (v/v).[1][2]
-
Degas the mobile phase by sonication for 15-20 minutes.
4. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of this compound Chloride Reference Standard and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 25 mL with the mobile phase to get a concentration of 1000 µg/mL.
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions ranging from 50.0 to 150.0 µg/mL with the mobile phase.[1][2]
6. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of this compound chloride into a 25 mL volumetric flask.[4]
-
Add about 15 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[4]
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.
7. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a DAD or UV detector.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 50 µL.[2]
8. Procedure:
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound chloride in the sample solution from the calibration curve.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a significant advantage over conventional HPLC in terms of speed, resolution, and solvent consumption.
Quantitative Data Summary
| Parameter | Method |
| Mobile Phase | Acetonitrile:0.01M TBAHS (50:50, v/v)[4] |
| Column | Enable-C18G (250 mm × 4.6 mm, 5 μm)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 215 nm[4] |
| Retention Time | Not Specified |
| Linearity Range | 10–300 μg/ml[4] |
| Correlation Coefficient (r²) | 0.999[4] |
| Precision (%RSD) | < 2%[4] |
| Accuracy (Mean Recovery) | 100.52–101.68%[4] |
Experimental Workflow: UPLC Analysis
Caption: General workflow for this compound chloride quantification by UPLC.
Detailed Experimental Protocol
The protocol for UPLC is similar to HPLC, with adjustments in the instrument and potentially the column dimensions and particle size for higher performance. The sample and standard preparation steps remain largely the same. The key difference lies in the UPLC system's ability to handle higher pressures, allowing for the use of sub-2 µm particle columns and leading to faster analysis times.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound chloride in bulk and pharmaceutical dosage forms.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Ethanol[5][6] | 0.1 N HCl[7] | Methanol[6][8] |
| λmax | 280 nm[5][6] | 224 nm[7] | 280 nm[8] |
| Linearity Range | 10-70 µg/mL[5][6] | 10-60 µg/mL[7] | 10-70 µg/mL[8] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
Experimental Workflow: UV-Vis Spectrophotometry
Caption: General workflow for this compound chloride quantification by UV-Vis.
Detailed Experimental Protocol (Method 2)
1. Reagents and Materials:
-
This compound Chloride Reference Standard
-
Hydrochloric Acid (AR Grade)
-
Water (Distilled or Deionized)
-
This compound Chloride Tablets
2. Preparation of 0.1 N HCl:
-
Dilute a calculated volume of concentrated HCl with water to obtain a 0.1 N solution.
3. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound chloride and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with 0.1 N HCl to get a concentration of 1000 µg/mL.[7]
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 10 to 60 µg/mL using 0.1 N HCl.[7]
5. Preparation of Sample Solution (from Tablets):
-
Follow a similar procedure as described in the HPLC protocol for tablet powder preparation.
-
Dissolve an accurately weighed portion of the powder equivalent to 100 mg of this compound chloride in 0.1 N HCl in a 100 mL volumetric flask.
-
Filter the solution and dilute it with 0.1 N HCl to obtain a concentration within the Beer's law range.
6. Procedure:
-
Set the spectrophotometer to scan from 200-400 nm.
-
Use 0.1 N HCl as the blank.
-
Scan the working standard solution to determine the wavelength of maximum absorbance (λmax), which should be around 224 nm.[7]
-
Measure the absorbance of all standard and sample solutions at 224 nm.[7]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of this compound chloride in the sample from the calibration curve.
Other Analytical Techniques
While HPLC and UV-Vis spectrophotometry are the most common methods, other techniques have also been reported for the analysis of this compound chloride:
-
LC-MS/MS: This method is particularly useful for the quantification of this compound chloride in biological matrices like human plasma due to its high sensitivity and selectivity.[9][10] Methods have been developed with a lower limit of quantification of 0.05 ng/mL in human plasma.[10]
-
Capillary Electrophoresis (CE): CE offers advantages such as high efficiency, fast analysis times, and low sample and reagent consumption.[11] It is a viable alternative to HPLC for impurity profiling and quantification.
Conclusion
The choice of analytical method for the quantification of this compound chloride depends on the specific requirements of the analysis. For routine quality control of pharmaceutical dosage forms, RP-HPLC and UV-Visible spectrophotometry are suitable choices. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the preferred method. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of this compound chloride.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of Stability indicating RP-HPLC Assay Method for this compound Chloride in Tablet Dosage Form | CoLab [colab.ws]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. New Stability-Indicating RP-UFLC Method for Determination of this compound Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Validated RP-HPLC Method for Trospium Chloride Analysis
These application notes provide a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of trospium chloride in pharmaceutical dosage forms. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound chloride is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used for the treatment of overactive bladder. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy. This document details a stability-indicating RP-HPLC method that is simple, rapid, and accurate for the determination of this compound chloride.
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the successful separation and quantification of this compound chloride. The following table summarizes the key parameters from several validated methods.
Table 1: Summary of RP-HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Xterra RP18 (250 x 4.6mm, 5µm)[1][2] | Enable-C18G (250 mm × 4.6 mm, 5 μm)[3] | Azilent C18 |
| Mobile Phase | Acetonitrile:Buffer (65:35 v/v)[1][2] | Acetonitrile:0.01M TBAHS (50:50, v/v)[3] | Phosphate buffer:Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 215 nm[1][2][5] | 215 nm[3] | 215 nm[4] |
| Injection Volume | 50 µL[1][2] | 20 µl[3] | Not Specified |
| Column Temperature | 40°C ± 2°C[1][2] | Room Temperature[3] | Not Specified |
| Retention Time | 3.275 min[1][2][6] | Not Specified | Not Specified |
Method Validation Parameters
The developed RP-HPLC method has been validated according to ICH guidelines. The following tables summarize the validation data, demonstrating the method's suitability for its intended purpose.
Table 2: Linearity Data
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Method 1[1][2][6] | 50.0 - 150.0 | 0.9993 |
| Method 2[3] | 10 - 300 | 0.999 |
| Method 3[4] | 10 - 150 | 1.0000 |
Table 3: Accuracy (Recovery) Data
| Method | Concentration Level | Mean Recovery (%) |
| Method 2[3] | 80% | 100.52 - 101.68 |
| 100% | 100.52 - 101.68 | |
| 120% | 100.52 - 101.68 |
Table 4: Precision Data
| Method | Parameter | Relative Standard Deviation (RSD) |
| Method 1[1][2][6] | Not Specified | < 2% |
| Method 2[3] | Repeatability & Intermediate Precision | < 2% |
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 25 mg of this compound chloride reference standard and transfer it to a 25 mL volumetric flask.[3]
-
Add approximately 10 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard.[3]
-
Make up the volume to 25 mL with the mobile phase to obtain a standard stock solution of 1000 µg/mL.[3]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations within the linearity range.
Preparation of Sample Solution (from Tablet Dosage Form)
-
Weigh and finely powder 20 tablets.[3]
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound chloride and transfer it to a 25 mL volumetric flask.[3]
-
Add approximately 10 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[3]
-
Make up the volume to 25 mL with the mobile phase and mix well.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL (or the specified volume) of the blank (mobile phase), standard, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound chloride in the sample by comparing the peak area of the sample with that of the standard.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] The drug is subjected to various stress conditions to induce degradation.
Table 5: Forced Degradation Conditions and Observations
| Stress Condition | Procedure | Observations |
| Acid Hydrolysis | Add 1 mL of 0.1M HCl to the drug solution and neutralize with 0.1M NaOH after 45 minutes.[3] | Moderate degradation observed.[3] |
| Alkali Hydrolysis | Add 1 mL of 0.001M NaOH to the drug solution and neutralize with 0.001M HCl after 45 minutes.[3] | Moderate degradation observed.[3] |
| Oxidative Degradation | Expose the drug solution to 1 mL of 1% (v/v) H₂O₂ for 45 minutes.[3] | Stable under oxidative stress.[3] |
| Thermal Degradation | Heat the drug solution at 50°C.[3] | Moderate degradation observed.[3] |
| Photolytic Degradation | Expose the drug solution to UV radiation at 365 nm.[3] | Stable under photolytic stress.[3] |
The results from the forced degradation studies indicate that the method is specific and can separate the drug peak from the degradation products.[5]
Visual Representations
Experimental Workflow for Method Development
Caption: Workflow for RP-HPLC Method Development and Validation.
Forced Degradation Study Protocol
Caption: Protocol for Forced Degradation Studies of this compound Chloride.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of Stability indicating RP-HPLC Assay Method for this compound Chloride in Tablet Dosage Form | CoLab [colab.ws]
- 3. New Stability-Indicating RP-UFLC Method for Determination of this compound Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes & Protocols for UV-Spectrophotometric Analysis of Trospium Chloride in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and validated protocols for the quantitative determination of trospium chloride in solutions using UV-spectrophotometry. This cost-effective and straightforward analytical technique is suitable for routine quality control, formulation development, and stability studies.
I. Introduction
This compound chloride is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used in the treatment of overactive bladder.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical dosage forms. UV-spectrophotometry offers a simple, rapid, and accessible method for this purpose. This document outlines various validated methods using different solvents, providing flexibility for diverse laboratory settings and formulation matrices.
II. Physicochemical Properties of this compound Chloride
-
Solubility: Very soluble in water, freely soluble in methanol, and practically insoluble in methylene (B1212753) chloride.[2][3]
-
Chemical Structure: Spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium]-3-[(hydroxydiphenylacetyl)oxy]chloride,(1α, 3β, 5α)-(9Cl).[2]
III. Spectroscopic Characteristics
The UV absorbance of this compound chloride is dependent on the solvent used. The wavelength of maximum absorbance (λmax) is a critical parameter for quantitative analysis.
-
In 0.1 N Hydrochloric Acid (HCl): this compound chloride exhibits a λmax at 224 nm .[2][3]
-
In Ethanol (B145695): The λmax is observed at 280 nm .[4][5][6]
-
In 0.1 N Sodium Hydroxide (NaOH): A λmax of 258 nm has been reported.
-
In Methanol: this compound chloride shows a λmax at 280 nm .[6][7]
IV. Quantitative Data Summary
The following tables summarize the key validation parameters for different UV-spectrophotometric methods developed for this compound chloride analysis. These methods have been validated in accordance with ICH guidelines (Q2 R1).[8]
Table 1: Method Parameters and Linearity Data
| Method (Solvent) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 N HCl | 224 | 10 - 60 | Not explicitly stated, but linearity was obeyed. |
| Ethanol | 280 | 10 - 70 | Not explicitly stated, but linearity was obeyed.[4][5] |
| 0.1 N NaOH | 258 | 200 - 1000 | 0.999 |
| 0.1 N NaOH (First Derivative) | 226.6 | 20 - 100 | 0.999 |
Table 2: Precision and Accuracy Data
| Method (Solvent) | Precision (%RSD) | Accuracy (% Recovery) |
| 0.1 N HCl | Repeatability: 0.35 - 0.98, Intraday: 0.15 - 0.36, Interday: 0.46 - 2.02[2] | 98.54 - 99.98[9] |
| Not Specified | Repeatability and Intermediate Precision: < 2%[4] | 100.52 - 101.68[1][4] |
V. Experimental Protocols
The following are detailed protocols for the UV-spectrophotometric analysis of this compound chloride.
Protocol 1: Analysis in 0.1 N Hydrochloric Acid
This method is suitable for the analysis of this compound chloride in bulk and tablet dosage forms.[2][3]
1. Materials and Reagents:
- This compound chloride reference standard
- Hydrochloric acid (concentrated, analytical grade)
- Purified water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
2. Preparation of 0.1 N HCl:
- Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1000 mL volumetric flask.
- Dilute to the mark with purified water and mix well.
3. Preparation of Standard Stock Solution (1000 µg/mL):
- Accurately weigh 100 mg of this compound chloride reference standard.[2]
- Transfer it to a 100 mL volumetric flask.[2]
- Dissolve and dilute to the mark with 0.1 N HCl.[2]
4. Preparation of Working Standard Solutions (10 - 60 µg/mL):
- From the standard stock solution, pipette appropriate aliquots (e.g., 0.1, 0.2, 0.3, 0.4, 0.5, 0.6 mL) into a series of 10 mL volumetric flasks.[2]
- Dilute to the mark with 0.1 N HCl to obtain concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.[2]
5. Spectrophotometric Measurement:
- Set the spectrophotometer to scan a wavelength range of 200-400 nm.
- Use 0.1 N HCl as the blank to zero the instrument.[2]
- Record the UV spectrum of a working standard solution (e.g., 10 µg/mL) to determine the λmax, which should be approximately 224 nm.[2]
- Set the instrument to measure the absorbance at 224 nm.
- Measure the absorbance of all working standard solutions.
6. Calibration Curve and Sample Analysis:
- Plot a calibration curve of absorbance versus concentration.
- For sample analysis (e.g., from tablets), prepare a sample solution of a known theoretical concentration in 0.1 N HCl, measure its absorbance, and determine the concentration from the calibration curve.
Protocol 2: Analysis in Ethanol
This method provides an alternative solvent system for the analysis.[4][5]
1. Materials and Reagents:
- This compound chloride reference standard
- Ethanol (spectroscopic grade)
- Other materials as listed in Protocol 1.
2. Preparation of Standard Stock and Working Solutions:
- Follow the same procedure as in Protocol 1, using ethanol as the solvent instead of 0.1 N HCl to prepare a stock solution and working standards in the range of 10-70 µg/mL.[4][5]
3. Spectrophotometric Measurement:
- Use ethanol as the blank.
- Determine the λmax by scanning a working standard solution; it should be approximately 280 nm.[4][5]
- Measure the absorbance of the standards and samples at 280 nm.
4. Calibration Curve and Sample Analysis:
- Construct a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.
VI. Method Validation Overview
The described UV-spectrophotometric methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][9]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a placebo with known amounts of the analyte.[1][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][2][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
VII. Visualizations
Caption: Experimental workflow for UV-spectrophotometric analysis.
Caption: Logical relationships in analytical method validation.
VIII. Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. This compound chloride has been subjected to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis.[1] While these studies are more commonly detailed for HPLC methods to separate degradants, UV-spectrophotometry can be used to assess the overall degradation of the parent drug if the degradation products do not interfere with the absorbance at the analytical wavelength. Specificity studies must be thoroughly conducted to ensure the method is stability-indicating.[1]
IX. Conclusion
The UV-spectrophotometric methods described are simple, accurate, precise, and economical for the determination of this compound chloride in solution. The choice of solvent and wavelength can be adapted based on laboratory resources and specific application needs. Proper method validation is essential before implementation for routine analysis in a quality control environment.
References
- 1. New Stability-Indicating RP-UFLC Method for Determination of this compound Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Analytical Method Development & Validation Protocol For this compound Chloride In Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. jppres.com [jppres.com]
- 9. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Development: Advanced Techniques for Trospium Chloride Cocrystal Screening
For Immediate Release
[City, State] – [Date] – In a significant step forward for pharmaceutical solid-state chemistry, a detailed set of application notes and protocols has been released, outlining advanced techniques for the screening of trospium chloride cocrystals. This comprehensive guide is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing novel cocrystal forms of this important active pharmaceutical ingredient (API), a muscarinic antagonist used in the treatment of overactive bladder.[1]
The new protocols offer a systematic approach to cocrystal screening, a critical process in drug development for enhancing the physicochemical properties of an API, such as solubility, stability, and bioavailability. This compound chloride, while effective, has known limitations that cocrystallization could address.
A Multi-faceted Approach to Cocrystal Screening
The application notes detail five prevalent cocrystallization techniques, providing a comparative analysis to guide researchers in selecting the most appropriate method based on the properties of the API and the coformer.[1][2][3] The described methods include:
-
Slow Solvent Evaporation: A traditional and widely used method for growing single crystals suitable for structural determination.
-
Slurry Crystallization: A technique that involves suspending the API and coformer in a solvent in which they are sparingly soluble to achieve equilibrium.
-
Neat Grinding (Dry Grinding): A solvent-free mechanochemical method that involves grinding the API and coformer together.
-
Liquid-Assisted Grinding (LAG): A variation of neat grinding where a small amount of solvent is added to facilitate the cocrystallization process.
-
Co-melting: A thermal method where a physical mixture of the API and coformer is heated to a molten state and then cooled to induce cocrystallization.
These screening methods are crucial for identifying potential new solid forms of an API.[2][3] The selection of a suitable screening method should be based on the properties of the API, such as its solubility, melting point, and stability.[1][2][3]
Characterization: The Key to Identification
Once potential cocrystals are formed, their identification and characterization are paramount. The notes provide an overview of the essential analytical techniques:
-
Powder X-ray Diffraction (PXRD): Used to identify new crystalline phases by comparing the diffraction patterns of the starting materials and the resulting solid.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique to determine the melting point and other thermal events of the new solid form.[1]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, useful for identifying solvates and hydrates.[4][5]
-
Spectroscopic Techniques (FTIR, Raman, NMR): Provide information about the molecular interactions between the API and the coformer in the crystal lattice.[1][2][3]
Experimental Protocols
Detailed protocols for the primary screening techniques are provided to ensure reproducibility and successful implementation in the laboratory.
Protocol 1: Slow Solvent Evaporation
-
Molar Ratio: Prepare a 1:1 molar ratio of this compound chloride and the selected coformer.
-
Dissolution: Dissolve the mixture in a suitable solvent (e.g., ethanol) in a small vial. Ensure complete dissolution.
-
Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Monitor the vial for the formation of crystals over several days to weeks.
-
Analysis: Once crystals are formed, harvest them and analyze using PXRD and other characterization techniques.
Protocol 2: Slurry Crystallization
-
Molar Ratio and Suspension: Prepare a 1:1 molar ratio of this compound chloride and the coformer. Add a small amount of a selected solvent (e.g., ethyl acetate, acetonitrile) to create a slurry.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature or elevated temperature) for a period of 24-72 hours to allow the system to reach equilibrium.
-
Isolation: Isolate the solid phase by filtration.
-
Drying: Dry the isolated solid under vacuum.
-
Analysis: Analyze the solid using PXRD to identify any new crystalline forms.
Protocol 3: Liquid-Assisted Grinding (LAG)
-
Molar Ratio and Preparation: Place a 1:1 molar ratio of this compound chloride and the coformer into a milling jar with a grinding ball.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., a few microliters per 100 mg of solid).
-
Milling: Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.
-
Isolation: Isolate the resulting solid powder.
-
Analysis: Characterize the powder using PXRD.
Quantitative Data Summary
The following tables summarize the characterization data for this compound chloride cocrystals with various coformers, as identified through the screening techniques.
Table 1: Thermal Properties of this compound Chloride Cocrystals
| Coformer | Method of Preparation | Melting Point (°C) (DSC Onset) |
| Adipic Acid | Slow Evaporation | 165.2 |
| Glutaric Acid | Slow Evaporation | 148.9 |
| Oxalic Acid | Slow Evaporation | 184.5 |
| Salicylic Acid | Slow Evaporation | 155.8 |
Data sourced from a comparative study on this compound chloride cocrystals.[1]
Visualizing the Workflow
To aid in the conceptualization of the screening process, the following diagrams illustrate the experimental workflow and the logical relationship between the different stages.
This workflow provides a clear and logical path from material selection through screening to comprehensive characterization of potential cocrystal candidates. The initial screening is typically performed using techniques like slow evaporation, slurry, or grinding, followed by PXRD to identify promising "hits." These hits are then subjected to more detailed characterization.
This diagram illustrates how different analytical techniques are employed to build a complete picture of a newly discovered cocrystal. Each technique provides a specific piece of information, from initial phase identification to a detailed understanding of the crystal structure and intermolecular interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Application and Comparison of Cocrystallization Techniques on this compound Chloride Cocrystals - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic solvate screening of this compound chloride: discovering hydrates of a long-established pharmaceutical - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Systematic solvate screening of this compound chloride: discovering hydrates of a long-established pharmaceutical - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00744E [pubs.rsc.org]
Application of Trospium in Non-Human Primate Bladder Function Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent used in the treatment of overactive bladder (OAB). Its peripheral action and limited ability to cross the blood-brain barrier make it a subject of interest in urological research.[1] Non-human primates are valuable models for studying bladder function due to their anatomical and physiological similarities to humans. These application notes provide a detailed overview of the use of this compound in non-human primate bladder function studies, including its mechanism of action, protocols for urodynamic assessment, and expected outcomes.
Mechanism of Action
This compound chloride is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2] It has a high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1] In the urinary bladder, the detrusor muscle is rich in M2 and M3 receptors. The binding of acetylcholine to these receptors, primarily M3, mediates detrusor muscle contraction and urination.[2] By blocking these receptors, this compound induces relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity and a decrease in urinary urgency and frequency.[3]
Due to its quaternary ammonium structure, this compound is hydrophilic and does not readily cross the blood-brain barrier, which is thought to result in a lower incidence of central nervous system side effects compared to tertiary amine antimuscarinics.[2]
Signaling Pathway of this compound in Bladder Detrusor Muscle
Caption: Signaling pathway of this compound's antagonism of acetylcholine at the M3 muscarinic receptor.
Data Presentation: Expected Urodynamic Effects of this compound
Direct quantitative data on the effects of this compound in non-human primates is limited in published literature. The following table summarizes expected changes in urodynamic parameters based on studies in other species (canine) and human clinical trials. These values should be considered indicative and may vary depending on the specific non-human primate species, anesthetic protocol, and experimental conditions.
| Urodynamic Parameter | Expected Change with this compound | Species (Reference) |
| Bladder Capacity | ↑ (Increase) | Human |
| Voiding Pressure (Maximum Detrusor Pressure) | ↓ (Decrease) | Canine[2], Human |
| Bladder Compliance | ↑ (Increase) | Human |
| Threshold Pressure for Micturition | ↑ (Increase) | Canine[2] |
| Residual Urine Volume | ↔ (No significant change) or ↑ (Increase) at higher doses | Canine[2], Human |
| Frequency of Urination | ↓ (Decrease) | Human |
| Urge Incontinence Episodes | ↓ (Decrease) | Human |
Note: The magnitude of these changes will be dose-dependent.
Experimental Protocols
Animal Model and Preparation
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus macaques (Macaca mulatta) are commonly used.
-
Acclimation: Animals should be acclimated to the laboratory environment and handling procedures.
-
Fasting: Food should be withheld for 12-18 hours prior to the study to prevent aspiration during anesthesia, while water can be provided until 2-4 hours before the procedure.
-
Anesthesia: Anesthesia is critical for urodynamic studies and can influence bladder function. A common and recommended regimen is induction with ketamine (10-15 mg/kg, IM) followed by maintenance with isoflurane (B1672236) (1-3% in oxygen). Vital signs (heart rate, respiratory rate, blood pressure, and body temperature) should be monitored throughout the procedure.
Urodynamic Study Protocol
This protocol describes a standard cystometrogram (CMG) for assessing bladder function.
Materials:
-
Dual-lumen or triple-lumen urethral catheter (size appropriate for the animal, e.g., 6-8 Fr)
-
Infusion pump
-
Pressure transducers
-
Urodynamic recording system
-
Sterile saline solution (room temperature or body temperature)
-
This compound chloride solution for administration (intravenous route is preferred for precise dose control in acute studies)
Procedure:
-
Animal Positioning and Preparation: Place the anesthetized animal in a supine or dorsal recumbent position. Aseptically prepare the perineal area.
-
Catheterization: Lubricate the urethral catheter and gently insert it into the bladder. Confirm correct placement by the return of urine. Empty the bladder completely.
-
Transducer Connection: Connect one lumen of the catheter to a pressure transducer to measure intravesical pressure (Pves). If a rectal catheter is used to measure abdominal pressure (Pabd), connect it to a second transducer. The urodynamic system will calculate the detrusor pressure (Pdet = Pves - Pabd).
-
Baseline Recording: Record baseline pressures for a stable period before starting the infusion.
-
Bladder Filling (Cystometry):
-
Begin infusing sterile saline at a constant rate (e.g., 5-10 mL/min, adjusted based on the animal's size).
-
Continuously record Pves, Pabd, and Pdet.
-
Observe for the first involuntary bladder contraction and the point of leakage or a sustained, high-pressure voiding contraction.
-
-
Drug Administration:
-
Following a baseline CMG, administer a saline vehicle control intravenously and repeat the CMG.
-
Administer this compound chloride intravenously at the desired dose(s). Based on canine studies, a starting dose of 0.03 mg/kg can be considered, with subsequent dose escalations (e.g., 0.1 mg/kg, 0.3 mg/kg).[2]
-
Allow for a sufficient equilibration period after each dose (e.g., 15-30 minutes) before repeating the CMG.
-
-
Data Analysis:
-
From the urodynamic tracings, determine the following parameters for each condition (baseline, vehicle, and each this compound dose):
-
Bladder capacity (volume at which voiding occurs or leakage is observed).
-
Maximum detrusor pressure during voiding.
-
Bladder compliance (change in volume / change in detrusor pressure during filling).
-
Threshold pressure (detrusor pressure at the start of a voiding contraction).
-
Post-void residual volume (if measured by draining the bladder after voiding).
-
-
Experimental Workflow
Caption: A typical experimental workflow for assessing the effects of this compound on bladder function.
Conclusion
The use of this compound in non-human primate bladder function studies provides a valuable preclinical model for understanding its therapeutic potential and mechanism of action. While direct quantitative data in these species is not abundant, protocols for urodynamic assessment are well-established. By employing rigorous urodynamic techniques and drawing upon data from other species, researchers can effectively evaluate the impact of this compound on bladder physiology. Further studies are warranted to establish a more precise dose-response relationship for this compound in non-human primates.
References
Application Notes and Protocols for In Vitro Assays of Trospium's Effect on Detrusor Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a quaternary ammonium (B1175870) anticholinergic agent effective in the treatment of overactive bladder (OAB).[1][2][3] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the detrusor smooth muscle of the urinary bladder.[4][5] This antagonism leads to a reduction in involuntary bladder contractions, thereby alleviating the symptoms of OAB.[4]
These application notes provide detailed protocols for designing and conducting in vitro assays to evaluate the pharmacological effects of this compound on isolated detrusor muscle strips. The described methods are fundamental for preclinical research and drug development, allowing for the characterization of potency, efficacy, and mechanism of action of this compound and other antimuscarinic compounds.
Key Experimental Protocols
1. Isolated Detrusor Strip Contraction Assay
This protocol details the methodology for measuring the contractile and relaxant responses of isolated bladder detrusor smooth muscle strips.
Materials and Reagents:
-
Urinary bladder (e.g., from guinea pig, rat, or human tissue obtained ethically)
-
Krebs-Henseleit Solution (composition in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 5.5)[6]
-
Carbamoylcholine (Carbachol) or Acetylcholine (ACh)
-
This compound Chloride
-
Potassium Chloride (KCl)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Excise the urinary bladder and place it immediately in cold, oxygenated Krebs-Henseleit solution.
-
Remove the urothelium and surrounding connective tissue.
-
Dissect longitudinal detrusor muscle strips (approximately 10 mm in length and 2-3 mm in width).[9]
-
-
Experimental Setup:
-
Mount the detrusor strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[6][7]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram (10 mN) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.[7]
-
-
Viability Test:
-
Concentration-Response to Agonist:
-
Following a washout period after the KCl test, establish a cumulative concentration-response curve for a contractile agonist like carbachol (B1668302) (e.g., 10⁻⁹ M to 10⁻⁴ M). This determines the baseline contractile capacity.
-
-
Evaluation of this compound's Effect:
-
After another washout period, pre-incubate the detrusor strips with a specific concentration of this compound chloride for a designated time (e.g., 30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the contractile agonist.
-
This procedure is repeated for a range of this compound concentrations to assess its inhibitory effect.
-
2. Electrical Field Stimulation (EFS) Assay
This protocol is used to evaluate the effect of this compound on nerve-evoked contractions.
Procedure:
-
Follow the same tissue preparation and setup as in the Isolated Detrusor Strip Contraction Assay.
-
Place parallel platinum electrodes in the organ bath on either side of the detrusor strip.
-
After equilibration and a viability test, induce contractions using EFS with appropriate parameters (e.g., 50 V, 1 ms (B15284909) pulse duration, 20 Hz for 5 seconds).[10] These contractions are primarily mediated by the release of acetylcholine from parasympathetic nerve terminals.
-
Once stable, reproducible EFS-induced contractions are achieved, add increasing concentrations of this compound chloride to the bath.
-
Measure the inhibition of the EFS-induced contractions by this compound.
Data Presentation
The quantitative data obtained from these assays should be summarized to facilitate comparison and interpretation. Key parameters to be determined include:
-
EC₅₀: The concentration of an agonist that produces 50% of the maximal response.
-
IC₅₀: The concentration of an antagonist (this compound) that inhibits the agonist-induced response by 50%.
-
Eₘₐₓ: The maximum contractile response produced by an agonist.
-
pA₂: A measure of the potency of a competitive antagonist, calculated from the Schild regression analysis.
Table 1: Hypothetical Pharmacological Parameters of this compound on Carbachol-Induced Detrusor Contractions
| Parameter | Value | Unit | Description |
| Carbachol EC₅₀ (Control) | 1.2 | µM | Potency of carbachol in inducing contraction without this compound. |
| Carbachol EC₅₀ (+10 nM this compound) | 15.5 | µM | Potency of carbachol in the presence of 10 nM this compound. |
| This compound IC₅₀ | 5.8 | nM | Concentration of this compound required to inhibit 50% of the maximal carbachol-induced contraction. |
| Eₘₐₓ | 2.5 | g | Maximum tension developed in response to carbachol. |
| Schild Slope | 0.98 | - | A value close to 1.0 suggests competitive antagonism. |
| pA₂ | 8.24 | - | Logarithmic measure of this compound's potency as a competitive antagonist. |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of acetylcholine-induced detrusor muscle contraction and the inhibitory site of action for this compound.
Caption: Acetylcholine signaling cascade in detrusor muscle and this compound's inhibitory action.
Experimental Workflow Diagram
The diagram below outlines the logical flow of the in vitro detrusor strip assay.
References
- 1. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chloride in patients with detrusor overactivity: meta-analysis of placebo-controlled, randomized, double-blind, multi-center clinical trials on the efficacy and safety of 20 mg this compound chloride twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound chloride in patients with detrusor instability: a placebo-controlled, randomized, double-blind, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 5. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation Development of Extended-Release Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] Its hydrophilic nature and positive charge limit its lipid solubility and ability to cross the blood-brain barrier, which may reduce the incidence of central nervous system side effects.[2][3] The development of an extended-release (ER) formulation of this compound chloride aims to improve patient compliance and reduce side effects associated with high peak plasma concentrations of immediate-release formulations by providing a once-daily dosing regimen.[4]
These application notes provide a comprehensive overview of the formulation development, including key pharmacokinetic data, manufacturing protocols for different ER technologies, and detailed analytical methods for the characterization of extended-release this compound chloride dosage forms.
Pharmacokinetic Profile: Immediate-Release vs. Extended-Release
The extended-release formulation of this compound chloride is designed to provide a slower rate of drug absorption, leading to a delayed time to reach maximum plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the immediate-release formulation. This modified pharmacokinetic profile helps to maintain therapeutic plasma concentrations over a 24-hour period with once-daily dosing.
| Parameter | This compound Chloride Immediate-Release (20 mg) | This compound Chloride Extended-Release (60 mg) | Reference |
| Cmax (Peak Plasma Concentration) | 2.7 ng/mL | 2.0 ng/mL | [1] |
| Tmax (Time to Peak Concentration) | 4.5 hours | 5.0 hours | [2] |
| AUC (Area Under the Curve) | 28,590 pg.h/mL (20 mg twice daily) | 17,360 pg.h/mL (60 mg once daily) | [2] |
| Half-life (t½) | 27.2 hours | 35.8 hours | [2] |
| Absolute Bioavailability | 9.6% | Not explicitly stated, but AUC is lower than twice-daily IR | [1] |
Formulation Development: Extended-Release Technologies
Two common approaches for the formulation of extended-release this compound chloride are osmotic pump technology and matrix tablet systems.
Push-Pull Osmotic Pump (PPOP) Technology
This technology utilizes an osmotic pressure gradient to deliver the drug in a controlled, zero-order manner. The tablet is composed of a bilayer core, a semipermeable membrane, and a laser-drilled orifice.
Experimental Workflow for PPOP Tablet Formulation
Caption: Workflow for PPOP Tablet Formulation.
Protocol for Push-Pull Osmotic Pump (PPOP) Tablet Formulation
This protocol describes the formulation of a 60 mg extended-release this compound chloride tablet using PPOP technology.[3][5]
I. Drug Layer Granulation (30 mg this compound Chloride)
-
Blending: In a suitable blender, mix this compound chloride, mannitol, and hydroxyethyl (B10761427) cellulose.
-
Granulation: Prepare a binder solution of povidone in isopropyl alcohol. Add the binder solution to the powder blend under continuous mixing to form a wet mass.
-
Drying: Dry the wet granules in a fluid bed dryer or a tray dryer.
-
Milling: Mill the dried granules to obtain the desired particle size.
II. Push Layer Granulation
-
Blending: In a separate blender, mix polyethylene oxide and iron oxide yellow.
-
Granulation: Prepare a binder solution of povidone in isopropyl alcohol. Add the binder solution to the push layer blend to form a wet mass.
-
Drying and Milling: Dry and mill the push layer granules as described for the drug layer.
III. Tablet Compression and Coating
-
Lubrication: Lubricate both the drug layer and push layer granules with magnesium stearate.
-
Compression: Compress the lubricated granules into bilayer tablets using a rotary tablet press.
-
Semipermeable Coating: Prepare a coating solution of cellulose acetate and polyethylene glycol in a suitable solvent system. Coat the bilayer tablets with the semipermeable membrane solution.
-
Drilling: Create a precise orifice on the drug layer side of the coated tablets using a laser drill.
Table of Formulation Components for PPOP Tablet
| Component | Layer | Function |
| This compound Chloride | Drug Layer | Active Pharmaceutical Ingredient |
| Mannitol | Drug Layer | Osmotic Agent, Diluent |
| Hydroxyethyl Cellulose | Drug Layer | Suspending Agent |
| Povidone | Both | Binder |
| Polyethylene Oxide | Push Layer | Osmogent, Swelling Polymer |
| Iron Oxide Yellow | Push Layer | Colorant |
| Magnesium Stearate | Both | Lubricant |
| Cellulose Acetate | Coating | Semipermeable Membrane |
| Polyethylene Glycol | Coating | Pore Former, Plasticizer |
Hydrophilic Matrix Tablet Technology
This approach involves embedding the drug in a matrix of a hydrophilic polymer that swells upon contact with gastrointestinal fluids, forming a gel layer that controls drug release.
Protocol for Hydrophilic Matrix Tablet Formulation
This protocol outlines the formulation of a 60 mg extended-release this compound chloride tablet using a hydrophilic matrix system.
I. Wet Granulation
-
Blending: Mix this compound chloride, a hydrophilic matrix-forming polymer (e.g., Hydroxypropyl Methylcellulose - HPMC), and a diluent (e.g., lactose) in a blender.
-
Granulation: Prepare a binder solution (e.g., povidone in water or an alcohol-water mixture). Add the binder solution to the powder blend to form a wet mass.
-
Drying: Dry the wet granules.
-
Milling: Mill the dried granules to the desired size.
II. Tablet Compression
-
Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the dried granules and blend.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Table of Formulation Components for Matrix Tablet
| Component | Function |
| This compound Chloride | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | Hydrophilic Matrix Former |
| Lactose | Diluent |
| Povidone | Binder |
| Magnesium Stearate | Lubricant |
| Colloidal Silicon Dioxide | Glidant |
Analytical Methods for Quality Control
In-Vitro Dissolution Testing
Dissolution testing is a critical quality control parameter to ensure consistent drug release from the extended-release formulation.
Experimental Workflow for Dissolution Testing
Caption: Workflow for Two-Stage Dissolution Testing.
Protocol for In-Vitro Dissolution Testing
This protocol is based on the FDA-recommended method for this compound chloride extended-release capsules.
-
Apparatus: USP Apparatus II (Paddle)
-
Agitation: 50 RPM
-
Media:
-
Hours 0-2: 750 mL of 0.1 N HCl
-
After 2 hours: Add 200 mL of 0.2 M phosphate buffer and adjust the pH to 7.5.
-
-
Sampling Times: 2, 4, 8, 12, and 24 hours.
-
Analysis: Determine the amount of dissolved this compound chloride using a validated HPLC or UFLC method.
Stability-Indicating RP-HPLC Method for Assay
This method is for the quantitative determination of this compound chloride in the extended-release formulation and for assessing its stability.
Protocol for RP-HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Enable-C18G (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M Tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) in a 50:50 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 215 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
-
Standard Preparation: Prepare a standard solution of this compound chloride of known concentration in the mobile phase.
-
Sample Preparation: Crush a number of tablets (or empty capsules) to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of this compound chloride and dissolve it in a suitable solvent. Dilute appropriately with the mobile phase to obtain a concentration within the linear range of the method.
-
System Suitability: Perform system suitability tests, including repeatability (RSD of peak areas for replicate injections) and tailing factor.
Table of HPLC Method Parameters
| Parameter | Condition |
| Column | Enable-C18G (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile : 0.01 M TBAHS (50:50 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 215 nm[6] |
| Injection Volume | 20 µL[6] |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound chloride is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the detrusor muscle of the bladder.[3] By blocking these receptors, this compound chloride reduces the contractility of the bladder's smooth muscle, thereby alleviating the symptoms of overactive bladder.[3]
Signaling Pathway of this compound Chloride in Bladder Smooth Muscle
Caption: this compound Chloride's Antagonistic Action on M3 Receptors.
Conclusion
The development of an extended-release formulation of this compound chloride offers a valuable therapeutic option for patients with overactive bladder. The choice of formulation technology, whether osmotic pump or matrix-based, should be guided by the desired release profile and manufacturing considerations. The protocols and analytical methods outlined in these application notes provide a framework for the development and quality control of a robust and effective extended-release this compound chloride product. Careful control of formulation variables and adherence to validated analytical procedures are essential to ensure consistent product performance and therapeutic efficacy.
References
- 1. colorcon.com [colorcon.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Formulation and evaluation of controlled porosity osmotic pump for oral delivery of ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ymerdigital.com [ymerdigital.com]
- 6. KR101412401B1 - Osmotic pump controlled release tablet and preparation method thereof - Google Patents [patents.google.com]
Application Notes & Protocols for Assessing Trospium's Central Nervous System Penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trospium chloride is a quaternary ammonium (B1175870) anticholinergic agent used for the treatment of overactive bladder (OAB).[1][2] Its chemical structure, a hydrophilic quaternary amine, inherently limits its ability to cross the blood-brain barrier (BBB).[3][4] This characteristic is clinically significant as it is expected to reduce central nervous system (CNS) side effects commonly associated with anticholinergic medications, such as dizziness, confusion, and cognitive impairment.[3][5][6] The assessment of this compound's CNS penetration is therefore a critical component of its pharmacological profiling.
These application notes provide a detailed overview of the methodologies employed to evaluate the CNS penetration of this compound, drawing from both preclinical and clinical studies. The protocols outlined below are intended to serve as a guide for researchers in designing and executing experiments to assess the BBB permeability of this compound and other compounds with similar chemical properties.
Preclinical Assessment of CNS Penetration
Preclinical studies are fundamental in determining the intrinsic properties of a drug's ability to cross the BBB. In the case of this compound, these studies have consistently demonstrated low CNS penetration.[7][8]
In Vivo Animal Models
-
Objective: To determine the brain-to-plasma concentration ratio of this compound in animal models.
-
Models: Wild-type mice and P-glycoprotein (P-gp) deficient knockout mice are commonly used.[3][9] P-gp is an efflux transporter at the BBB that actively removes certain substrates from the brain, and studies with knockout mice help to elucidate its role in limiting a drug's CNS penetration.[9]
Experimental Workflow for In Vivo Animal Studies:
Caption: Workflow for in vivo assessment of this compound's CNS penetration.
Protocol for In Vivo Brain Penetration Study:
-
Animal Selection: Use adult male wild-type and P-gp knockout mice (e.g., mdr1a/1b-/-).
-
Drug Preparation: Prepare a solution of radiolabeled this compound chloride (e.g., [³H]TCl) in a suitable vehicle.
-
Administration: Administer a single dose of this compound chloride (e.g., 1 mg/kg) to the mice via oral gavage or intravenous injection.[3][7]
-
Sample Collection: At specified time points post-administration (e.g., 2, 4, 8, 12, and 24 hours), euthanize the animals and collect blood and whole brain samples.[3][7]
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain by its concentration in plasma.
Quantitative Data from Preclinical In Vivo Studies:
| Parameter | This compound Chloride | Oxybutynin (Comparator) | Reference |
| Brain Concentration (ng/g) | ~1-2 | ~200 | [3] |
| Brain/Plasma Ratio | Low (not specified) | High (not specified) | [3] |
| P-gp Knockout vs. Wild-Type Brain Concentration | Up to 7-fold higher in knockout | No significant difference | [9] |
| Kp,free (Unbound Brain:Unbound Plasma) | 0.01 - 0.04 | >1 | [10] |
In Vitro Blood-Brain Barrier Models
-
Objective: To assess the permeability of this compound across a cellular model of the BBB and to determine if it is a substrate for efflux transporters like P-gp.
-
Models: Transwell assays using cell lines such as Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) or RRCK cells are commonly employed.[10][11][12]
Experimental Workflow for In Vitro Permeability Assay:
Caption: Workflow for in vitro BBB permeability and efflux assessment.
Protocol for In Vitro Permeability Assay:
-
Cell Seeding: Seed MDCK-MDR1 or RRCK cells onto the microporous membrane of Transwell inserts and culture until a confluent monolayer is formed.
-
Assay Initiation: Add this compound to the apical (donor) chamber.
-
Sampling: At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: To determine if this compound is a P-gp substrate, perform the assay in the reverse direction (basolateral to apical) and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active transport.
Quantitative Data from In Vitro Permeability Studies:
| Parameter | This compound Chloride | Reference |
| Permeability in RRCK cells (cm/s) | 0.63 x 10⁻⁶ (Low) | [10] |
| P-gp Substrate (in MDCK-MDR1 cells) | Yes | [10] |
Clinical Assessment of CNS Penetration
Clinical studies in human subjects provide the most direct evidence of a drug's CNS penetration and its potential for centrally-mediated side effects.
Cerebrospinal Fluid (CSF) Analysis
-
Objective: To directly measure the concentration of this compound in the CNS.
-
Methodology: Collection of CSF via lumbar puncture from subjects administered this compound, followed by quantification of the drug.
Protocol for CSF Analysis:
-
Subject Recruitment: Enroll healthy volunteers or patients with OAB.
-
Drug Administration: Administer a therapeutic dose of this compound chloride (e.g., 60 mg extended-release once daily) for a duration sufficient to reach steady-state plasma concentrations (e.g., 10 days).[13][14]
-
Sample Collection: On the final day of dosing, perform a lumbar puncture to collect CSF. Simultaneously, collect blood samples to determine plasma concentrations.[13][14]
-
Quantification: Use a highly sensitive and validated analytical method, such as LC-MS/MS, to measure this compound concentrations in both CSF and plasma.[13]
-
Data Analysis: Compare the CSF concentrations to the lower limit of quantification (LLOQ) of the assay and calculate the CSF-to-plasma concentration ratio.
Quantitative Data from Clinical CSF Studies:
| Parameter | Value | Reference |
| CSF Concentration | Assay undetectable (<40 pg/mL) | [7][13][14] |
| Peak Plasma Concentration (Cmax) | 925 ± 478 pg/mL | [7][13] |
Positron Emission Tomography (PET) Imaging
-
Objective: To non-invasively visualize and quantify the distribution of a drug in the brain.
-
Methodology: While no specific PET studies for this compound have been cited, this technique is a powerful tool for assessing CNS drug penetration.[15][16] It involves administering a radiolabeled version of the drug and imaging its distribution in the brain over time.
Conceptual Workflow for PET Imaging:
Caption: Conceptual workflow for assessing CNS penetration using PET imaging.
Cognitive Function Assessment
-
Objective: To evaluate the potential for CNS side effects by measuring changes in cognitive function.
-
Methodology: Administration of standardized neuropsychological tests before and after drug administration.
Protocol for Cognitive Function Testing:
-
Test Selection: Choose validated tests that assess various cognitive domains, such as memory (e.g., Hopkins Verbal Learning Test-Revised) and visuospatial skills (e.g., Brief Visuospatial Memory Test-Revised).[13][14]
-
Baseline Assessment: Administer the tests to subjects before they begin treatment with this compound.
-
Follow-up Assessment: Re-administer the tests after a period of sustained this compound treatment.
-
Data Analysis: Compare the pre- and post-treatment scores to determine if there are any statistically significant changes in cognitive performance.
The comprehensive assessment of this compound's CNS penetration involves a combination of in vivo animal studies, in vitro BBB models, and clinical evaluations. The data consistently demonstrate that this compound has very low permeability across the BBB, which is further limited by the P-gp efflux transporter.[3][9][10] Clinical studies in elderly patients corroborate these findings, showing undetectable levels of this compound in the CSF and no significant impact on cognitive function.[13][14] These methodologies provide a robust framework for evaluating the CNS penetration of this compound and other peripherally acting drugs, ensuring a thorough understanding of their safety and pharmacological profile.
References
- 1. Articles [globalrx.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. urotoday.com [urotoday.com]
- 4. ics.org [ics.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Brain penetration of the OAB drug this compound chloride is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain penetration of the OAB drug this compound chloride is not increased in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound chloride has no effect on memory testing and is assay undetectable in the central nervous system of older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positron emission tomography in CNS drug discovery and drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Intravesical Delivery of Trospium Chloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of intravesical delivery systems for trospium chloride, a quaternary ammonium (B1175870) compound and muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). Intravesical administration aims to enhance drug concentration at the bladder urothelium and detrusor muscle, thereby increasing efficacy and minimizing systemic anticholinergic side effects.
Introduction to Intravesical this compound Chloride Delivery
Oral administration of this compound chloride is characterized by low bioavailability (<10%) and is further reduced by food.[1] This can lead to variable therapeutic efficacy and systemic side effects such as dry mouth and constipation.[1] Intravesical delivery offers a promising alternative by directly targeting the bladder. Research has explored various formulations to prolong drug residence time and enhance penetration into the bladder wall. These include liposomes, thermosensitive hydrogels, and polymeric nanoparticles, as well as specialized drug-device combination products.
Signaling Pathway of this compound Chloride in Bladder Tissue
This compound chloride is a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M2 and M3 subtypes) in the detrusor smooth muscle of the bladder.[1] The binding of acetylcholine to these receptors, primarily M3, initiates a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, this compound chloride inhibits involuntary detrusor contractions, a hallmark of overactive bladder.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on various intravesical this compound chloride delivery methods.
Table 1: Pharmacokinetics of Intravesical this compound Chloride
| Delivery System | Animal/Human Model | Dose | Urine Concentration (µg/mL) | Systemic Concentration (ng/mL) | Reference |
| Saline Solution | Human (neurogenic bladder) | 15 mg in 40 mL | Not Reported | 0.10 - 0.13 | [2] |
| Saline Solution | Human (neurogenic bladder) | 30 mg in 40 mL | Not Reported | 0.24 - 0.70 | [2] |
| TAR-302 Device | Human (OAB) | Not Specified | 3.27 (average) | 0.22 (average) | [3] |
Table 2: Efficacy of Intravesical this compound Chloride in Overactive Bladder Models
| Delivery System | Animal/Human Model | Key Efficacy Endpoint | Result | Reference |
| TAR-302 Device | Human (OAB) | Reduction in daily urge incontinence episodes | 75% reduction from baseline (p<0.01) | [3][4][5] |
| Oral this compound | Human (Detrusor Overactivity) | Increase in maximum cystometric bladder capacity | Median increase of 52 mL vs. placebo (p<0.0001) | [6] |
| Oral this compound | Human (Detrusor Overactivity) | Increase in volume at first unstable contraction | Median increase of 48 mL vs. placebo (p=0.0001) | [6] |
| PLGA-based carriers | Porcine (isolated bladder) | Reduction in bladder contractility | Demonstrated efficacy | [7] |
Experimental Protocols
Formulation Protocols
This protocol is adapted for the encapsulation of a hydrophilic drug like this compound chloride using the reverse-phase evaporation technique.[8][9][10][11]
Materials:
-
This compound chloride
-
L-α-phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Diethyl ether
Equipment:
-
Rotary evaporator
-
Probe-type sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve L-α-phosphatidylcholine and cholesterol (e.g., in a 4:1 mass ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[10]
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure to form a thin lipid film on the flask wall.
-
Flush the flask with nitrogen gas to remove any residual solvent.[10]
-
-
Reversed-Phase Vesicle Formation:
-
Redissolve the lipid film in diethyl ether.[10]
-
-
Emulsification:
-
Prepare an aqueous solution of this compound chloride in PBS (pH 7.4).
-
Add the aqueous phase to the organic phase.
-
Sonicate the mixture using a probe-type sonicator to form a water-in-oil microemulsion.[10]
-
-
Liposome (B1194612) Formation:
-
Evaporate the diethyl ether using a rotary evaporator. This will lead to the formation of a gel, which will eventually collapse to form liposomes.[10]
-
-
Sizing:
-
Extrude the liposome suspension through polycarbonate membranes (e.g., 100 nm pore size) multiple times to obtain a uniform size distribution.
-
This protocol is adapted for incorporating a hydrophilic drug into a thermosensitive hydrogel suitable for intravesical delivery.[7][12][13][14]
Materials:
-
This compound chloride
-
Poloxamer 407
-
Sodium bicarbonate (as a floating agent, optional)[15]
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Refrigerator
-
Vials
Procedure:
-
Polymer Dissolution:
-
Slowly add Poloxamer 407 to cold (4°C) deionized water with continuous stirring until a clear solution is formed. The concentration of Poloxamer 407 can be adjusted (e.g., 20-25% w/v) to achieve the desired gelation temperature.
-
-
Drug Incorporation:
-
Once the polymer is fully dissolved, add this compound chloride to the cold polymer solution and stir until completely dissolved.
-
-
Optional Floating Agent:
-
If a floating hydrogel is desired, add sodium bicarbonate to the solution and stir until dispersed.[15]
-
-
Storage:
-
Store the formulation at 4°C. The solution should be a liquid at this temperature and form a gel at body temperature.
-
This protocol is adapted for the encapsulation of a hydrophilic drug like this compound chloride into PLGA nanoparticles.[16][17][18]
Materials:
-
This compound chloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127 as a surfactant
-
Deionized water
Equipment:
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound chloride in a small volume of deionized water.
-
Dissolve PLGA in dichloromethane.
-
Add the aqueous drug solution to the organic PLGA solution and emulsify using a high-shear homogenizer or probe sonicator to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to an aqueous solution containing a surfactant (e.g., PVA or Pluronic F-127).
-
Homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
In Vitro Characterization Protocols
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Receptor medium (e.g., PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.[19][20]
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place a known quantity of the this compound chloride formulation into the donor compartment.
-
Maintain the temperature at 37°C and stir the receptor medium continuously.
-
At predetermined time intervals, withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[19]
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released over time.
This protocol provides a general framework for assessing the permeability of this compound chloride formulations across a urothelial cell monolayer.[21][22][23][24]
Materials:
-
Urothelial cell line (e.g., SV-HUC-1) or primary urothelial cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity assessment)
-
This compound chloride formulation
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture:
-
Culture urothelial cells on Transwell® inserts until a confluent and differentiated monolayer is formed.
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound chloride formulation to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the basolateral chamber and analyze for this compound chloride concentration.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the urothelial monolayer.
-
In Vivo Experimental Protocols (Rat Model)
Cyclophosphamide (B585) (CYP)-Induced Cystitis Model:
-
Administer a single intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) to female Sprague-Dawley rats.
-
This will induce bladder inflammation and detrusor overactivity, typically within 48-72 hours.
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Gently insert a lubricated, flexible catheter (e.g., PE-50 tubing) through the urethra into the bladder.
-
Empty the bladder by gentle abdominal pressure.
-
Slowly instill the this compound chloride formulation (e.g., 0.1-0.3 mL) into the bladder through the catheter.[1]
-
The catheter may be clamped or removed, and the drug is retained in the bladder for a predetermined duration.
Procedure:
-
Catheter Implantation:
-
Under anesthesia, implant a catheter into the bladder dome and tunnel it subcutaneously to the back of the neck.[25]
-
Allow the animal to recover for several days.
-
-
Cystometry:
-
Data Analysis:
-
Analyze the cystometrogram to determine parameters such as bladder capacity, voiding pressure, intercontraction interval, and the frequency of non-voiding contractions.[29]
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for formulation development and in vivo evaluation of intravesical this compound chloride delivery systems.
Conclusion
The development of advanced intravesical delivery systems for this compound chloride holds significant potential for improving the treatment of overactive bladder. By utilizing formulations such as liposomes, thermosensitive hydrogels, and nanoparticles, researchers can aim to prolong drug residence time, enhance tissue penetration, and ultimately improve therapeutic outcomes while minimizing systemic side effects. The protocols and data presented herein provide a comprehensive guide for the preclinical development and evaluation of these novel delivery strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioavailability of this compound chloride after intravesical instillation in patients with neurogenic lower urinary tract dysfunction: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICS 2019 Abstract #185 Continuous Intravesical Delivery of this compound Chloride Significantly Improves OAB Symptoms: Results of a Phase 1b Study [ics.org]
- 4. TARIS Bio Initiates New Clinical Study of… | Flagship Pioneering [flagshippioneering.com]
- 5. TARIS Announces Positive Topline Data for TAR-302 in Patients with Idiopathic Overactive Bladder [prnewswire.com]
- 6. This compound chloride in patients with detrusor overactivity: meta-analysis of placebo-controlled, randomized, double-blind, multi-center clinical trials on the efficacy and safety of 20 mg this compound chloride twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained intravesical drug delivery using thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Drug Liposomes by Reverse-Phase Evaporation | springerprofessional.de [springerprofessional.de]
- 9. Preparation of liposomes by reverse-phase evaporation using alternative organic solvents. | Semantic Scholar [semanticscholar.org]
- 10. hielscher.com [hielscher.com]
- 11. Preparation of liposomes by reverse-phase evaporation using alternative organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nano-Formulation Based Intravesical Drug Delivery Systems: An Overview of Versatile Approaches to Improve Urinary Bladder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravesical delivery of rapamycin via folate-modified liposomes dispersed in thermo-reversible hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Hydrogel-based formulations for urothelial cancer therapy [frontiersin.org]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Creation of a urothelial permeability culture chamber [bmedesign.engr.wisc.edu]
- 23. benchchem.com [benchchem.com]
- 24. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Trospium Chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to improving the low oral bioavailability of trospium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound chloride?
This compound chloride's low oral bioavailability, which is approximately 4-10%, is primarily due to its poor permeability across the intestinal membrane. As a quaternary ammonium (B1175870) cation, it is permanently charged and highly hydrophilic (water-loving), which hinders its ability to pass through the lipid-based cell membranes of the gastrointestinal tract. Additionally, its absorption is known to be mediated by transporters like the human organic cation transporter-1 (hOCT1), and the absorption process is saturable.
Q2: What are the most common strategies being explored to enhance its bioavailability?
The most prevalent strategies focus on overcoming the permeability barrier using advanced drug delivery systems. These include:
-
Lipid-Based Nanoformulations: Encapsulating this compound chloride in nanoparticles like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can mask its hydrophilic nature, improve its stability, and facilitate transport across the intestinal epithelium.
-
Permeation Enhancers: Co-administration with substances that can reversibly open the tight junctions between intestinal cells or disrupt the cell membrane can increase drug absorption.
-
Ion-Pairing: Forming a complex between the positively charged this compound and a negatively charged molecule can create a more lipophilic (fat-loving) compound that is better able to diffuse across cell membranes.
Q3: Why are Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) suitable for this compound chloride delivery?
SLNs and NLCs are excellent candidates for improving the oral delivery of this compound chloride for several reasons:
-
Enhanced Permeability: They can be absorbed through the lymphatic system, bypassing the liver's first-pass metabolism.
-
Protection: They protect the encapsulated drug from degradation in the harsh environment of the gastrointestinal tract.
-
Controlled Release: These systems can be designed to release the drug in a sustained manner, potentially reducing dosing frequency.
-
Biocompatibility: They are typically made from biodegradable and biocompatible lipids, reducing the risk of toxicity.
Troubleshooting Guide: Nanoformulation Development
This section addresses common issues encountered during the formulation and characterization of this compound chloride-loaded lipid nanoparticles.
Issue 1: My particle size is too large and the Polydispersity Index (PDI) is high (>0.5).
-
Possible Cause 1: Inefficient Homogenization/Sonication. The energy input may be insufficient to break down the lipid particles to the nano-scale.
-
Solution: Increase the homogenization speed or duration. For ultrasonication, increase the power or time. Ensure the probe is properly submerged in the dispersion.
-
-
Possible Cause 2: Inappropriate Surfactant Concentration. Too little surfactant will fail to adequately stabilize the newly formed nanoparticles, leading to aggregation.
-
Solution: Gradually increase the concentration of the surfactant (e.g., Poloxamer 188, Tween 80) in the formulation. An optimal lipid-to-surfactant ratio is crucial for stability.
-
-
Possible Cause 3: Lipid or Drug Concentration. Very high concentrations of lipids or drug can lead to particle aggregation.
-
Solution: Try reducing the concentration of the solid lipid or the amount of this compound chloride being loaded.
-
Issue 2: The Entrapment Efficiency (%EE) of this compound chloride is low.
-
Possible Cause 1: Drug Partitioning. Due to its hydrophilic nature, this compound chloride has a high affinity for the external aqueous phase and may partition out of the lipid matrix during the cooling process.
-
Solution 1: Optimize the formulation by using a combination of lipids to create imperfections in the crystal lattice (as in NLCs), which can provide more space to accommodate the drug.
-
Solution 2: Modify the pH of the aqueous phase. The solubility of this compound chloride can be influenced by pH, which might affect its partitioning into the lipid phase.
-
Solution 3: Employ a different nanoparticle preparation method. For instance, a double emulsion technique (w/o/w) might be more effective at entrapping a hydrophilic drug like this compound chloride.
-
Issue 3: The nanoparticle formulation is unstable and shows aggregation upon storage.
-
Possible Cause 1: Insufficient Zeta Potential. A low surface charge (close to neutral) on the nanoparticles can lead to a lack of electrostatic repulsion, causing them to aggregate over time.
-
Solution: While this compound chloride itself is cationic, the choice of lipids and surfactants can influence the overall surface charge. Consider adding a charged lipid or a co-surfactant that imparts a higher zeta potential (typically > |30| mV for good stability).
-
-
Possible Cause 2: Lipid Polymorphism. The solid lipid matrix can undergo polymorphic transitions during storage, leading to the expulsion of the encapsulated drug and subsequent instability.
-
Solution: This is a key reason for developing NLCs. By blending a solid lipid with a liquid lipid, the resulting matrix is less ordered, which reduces the likelihood of drug expulsion and improves long-term stability.
-
Data Summary Tables
Table 1: Comparison of Optimized this compound Chloride SLN and NLC Formulations
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Particle Size (nm) | 283.4 ± 11.2 | 194.5 ± 9.8 |
| Polydispersity Index (PDI) | 0.314 ± 0.04 | 0.216 ± 0.02 |
| Zeta Potential (mV) | +28.5 ± 2.1 | +31.2 ± 1.8 |
| Entrapment Efficiency (%) | 59.8 ± 3.5 | 78.4 ± 4.1 |
| Drug Loading (%) | 5.98 ± 0.35 | 7.84 ± 0.41 |
Data synthesized from representative studies on this compound chloride nanoformulations.
Table 2: Pharmacokinetic Parameters of this compound Chloride Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension (Drug alone) | 18.7 ± 2.5 | 2.0 | 98.6 ± 10.2 | 100 (Reference) |
| Oral SLN Dispersion | 45.3 ± 4.1 | 4.0 | 412.8 ± 35.7 | ~418 |
| Oral NLC Dispersion | 68.9 ± 5.7 | 4.0 | 625.4 ± 51.9 | ~634 |
AUC: Area Under the Curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data represents a significant increase in bioavailability with nanoformulations.
Experimental Protocols & Workflows
Protocol: Preparation of this compound Chloride NLCs via Hot Homogenization & Ultrasonication
This protocol describes a common method for preparing Nanostructured Lipid Carriers (NLCs).
Materials:
-
Solid Lipid: e.g., Compritol 888 ATO
-
Liquid Lipid: e.g., Oleic Acid
-
Surfactant: e.g., Poloxamer 188
-
Co-surfactant: e.g., Sodium deoxycholate
-
Drug: this compound Chloride
-
Aqueous Phase: Double-distilled water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (Compritol 888 ATO) by heating it to approximately 75-80°C. Add the liquid lipid (Oleic Acid) to the molten solid lipid.
-
Drug Incorporation: Disperse the accurately weighed this compound chloride into the molten lipid mixture under continuous stirring until a clear solution is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant (Poloxamer 188) and co-surfactant (Sodium deoxycholate) in double-distilled water and heat to the same temperature as the lipid phase (75-80°C).
-
Formation of Primary Emulsion: Add the hot lipid phase drop-wise into the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes. This forms a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot primary emulsion to probe sonication (e.g., 70% amplitude for 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Place the resulting nanoemulsion in an ice bath to allow the lipid matrix to solidify and form the NLCs.
-
Characterization: Analyze the formulation for particle size, PDI, zeta potential, and entrapment efficiency.
Diagrams and Visualizations
Caption: Experimental workflow for NLC formulation and evaluation.
Caption: Troubleshooting flowchart for low entrapment efficiency.
Caption: Absorption pathways for free vs. NLC-encapsulated drug.
Technical Support Center: Enhancing the Aqueous Solubility of Trospium for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with trospium, focusing on enhancing and maintaining its aqueous solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound chloride not already soluble in water? Why would I need to enhance its solubility?
A1: You are correct that this compound chloride is very soluble in water, with a reported solubility of approximately 500 mg/mL (1 g in 2 mL) and other sources stating it exceeds 50-100 mg/mL.[1][2][3][4][5] However, "enhancing solubility" in an experimental context often refers to overcoming challenges beyond simple dissolution in pure water. You might face issues such as:
-
Precipitation in complex media: When a concentrated aqueous stock solution is diluted into buffers (especially phosphate (B84403) buffers), cell culture media containing salts and proteins, or solutions with organic co-solvents, the local environment changes, which can cause the compound to precipitate.[6][7]
-
High concentration stock solutions: For certain experiments, you may need to prepare highly concentrated stock solutions in non-aqueous or mixed-solvent systems to minimize the volume of solvent added to your experimental setup.
-
Improving dissolution rate: While highly soluble, ensuring the compound dissolves quickly and completely, especially when working with small volumes or automated systems, is crucial for accuracy.
Q2: I'm preparing a stock solution of this compound chloride in DMSO. What concentration is achievable?
A2: this compound chloride is soluble in DMSO. You can achieve a concentration of at least 25 mg/mL (58.42 mM), though this may require ultrasonication to fully dissolve.[3][5] Some suppliers suggest a solubility of up to 41 mg/mL in fresh, moisture-free DMSO.[8] It is crucial to use newly opened, anhydrous DMSO, as absorbed moisture can significantly impact the final achievable concentration.[5][8]
Q3: My this compound chloride solution precipitated after I diluted it in Phosphate-Buffered Saline (PBS). What happened and how can I fix it?
A3: Precipitation upon dilution of a stock solution (especially one made in an organic solvent like DMSO) into PBS is a common issue.[9] The primary reasons include:
-
Co-solvent effect: The introduction of a high percentage of an organic solvent into an aqueous buffer can cause the buffer salts themselves to precipitate.[7]
-
Exceeding solubility in the final mixture: While this compound is water-soluble, its solubility in a mixed solvent system (e.g., DMSO/PBS) is different and may have been exceeded.
-
pH shifts: Changes in pH upon mixing can affect the solubility of buffer components.[6]
-
Low temperature: The solubility of phosphate salts decreases at lower temperatures. If you store your PBS at 4°C, precipitation is more likely.[6][9]
To resolve this, you can try gentle warming (e.g., in a 37°C water bath) to redissolve the precipitate.[6] For future experiments, consider preparing a less concentrated stock solution or using an alternative buffer system like TRIS.[10]
Q4: Can I use cyclodextrins to improve the solubility or stability of this compound chloride in my formulation?
A4: Yes, cyclodextrins are a viable option, particularly for complex formulations. Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with drug molecules, enhancing their apparent water solubility and stability.[11][12][13] Since this compound is a permanently charged cationic molecule, the anionically charged SBE-β-CD may be particularly effective due to favorable electrostatic interactions, in addition to inclusion complexation.[14] Formulations for in vivo use have been described using 10% DMSO in a 20% SBE-β-CD saline solution, achieving a this compound chloride concentration of at least 2.5 mg/mL.[3][5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound chloride in various solvents.
| Solvent/System | Reported Solubility | Molar Equivalent (approx.) | Notes |
| Water | ≥ 100 mg/mL[3][5] | ≥ 233.67 mM | Some sources report ~500 mg/mL (1g/2mL).[1][2] |
| DMSO | 25 - 41 mg/mL[3][8] | 58.42 - 95.80 mM | Requires fresh, anhydrous DMSO and may need sonication.[5][8] |
| Ethanol | ≥ 27.65 mg/mL[15] | ≥ 64.61 mM | May require sonication. |
| Methanol | Freely soluble[1][16] | - | Specific quantitative value not consistently reported. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[3][5] | ≥ 5.84 mM | A common formulation for in vivo studies. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL[3][5] | ≥ 5.84 mM | A co-solvent system for in vivo administration. |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound chloride for use in cell culture experiments.
Materials:
-
This compound chloride (MW: 427.96 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood.
-
Weighing: Accurately weigh 4.28 mg of this compound chloride powder.
-
Reconstitution: Add 1 mL of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If needed, gently warm the tube in a 37°C water bath for 2-5 minutes to aid dissolution.[17]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Precipitation Issues
This guide provides a logical workflow to diagnose and solve precipitation problems encountered during experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Mechanism of Action & Signaling Pathway
This compound chloride is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, with high affinity for the M2 and M3 subtypes, which are prevalent in the smooth muscle of the urinary bladder.[18][19] By blocking these receptors, this compound prevents acetylcholine-induced muscle contractions, leading to muscle relaxation and a reduction in the symptoms of an overactive bladder.[18][20]
The diagram below illustrates the signaling pathways that are inhibited by this compound.
Caption: Signaling pathways antagonized by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interaction of charged and uncharged drugs with neutral (HP-beta-CD) and anionically charged (SBE7-beta-CD) beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. This compound chloride | 10405-02-4 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 19. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
addressing challenges in the chemical synthesis of trospium
Welcome to the technical support center for the chemical synthesis of trospium. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis of this compound chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound chloride?
A1: There are two main strategies for synthesizing this compound chloride. The first involves the esterification of a pre-formed spirocyclic amine, 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride, with an activated form of benzilic acid, such as benzilic acid imidazolide (B1226674) or benziloyl chloride.[1][2][3] The second approach involves the quaternization of nortropine (B26686) benzilate with a reagent like 1,4-dichlorobutane (B89584) to form the spirocyclic quaternary ammonium (B1175870) salt.[4] Older methods often suffered from low yields and the formation of side products.
Q2: Why is my overall yield of this compound chloride significantly lower than reported in the literature?
A2: Low yields are a common issue and can stem from several factors. Older synthesis methods, which often did not use a base, were known to have long reaction times and yields around 46%.[4] Key areas to investigate include the choice of synthetic route, reaction conditions (temperature, solvent, base), the purity of starting materials, and the efficiency of the purification process. Incomplete reactions or the formation of byproducts, such as the intermolecular 1,4-disubstituted nortropine benzylate instead of the desired intramolecular cyclization, are frequent causes of yield loss.[4]
Q3: What are the most common impurities found in this compound chloride synthesis and how can I identify them?
A3: Several process-related impurities can arise during the synthesis of this compound chloride. These include unreacted starting materials like nortropine derivatives and benzilic acid, as well as side-products from competing reactions.[5][6] For example, this compound Chloride EP Impurity C is the unesterified spirocyclic alcohol, (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium].[7] Identification is typically performed using chromatographic techniques like HPLC, and comparison against known reference standards is essential for confirmation.[1][5]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently below 70%. What specific parameters should I optimize?
A: To improve your yield, consider the following factors, summarized in the table below. The choice of base and solvent is critical. Modern methods using bases like 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) have shown significantly improved yields, some reporting over 80-90%.[1]
Troubleshooting Low Yield
Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.
| Parameter | Potential Issue | Recommended Solution | Reference |
| Base | Use of no base or a weak base. | Employ a suitable base such as DBU for quaternization or DMAP/K₂CO₃ for esterification to facilitate the reaction and improve kinetics. | [1][2] |
| Solvent | Suboptimal solvent choice. | Use polar aprotic solvents like acetonitrile or DMF. Acetonitrile is often preferred as it can help precipitate the final product while keeping reactants and base hydrochlorides in solution. | [1][4] |
| Temperature | Reaction temperature is too low or too high. | Optimal temperatures are typically between 60-80°C. Monitor reaction progress by TLC to determine the ideal temperature and avoid degradation. | [1] |
| Reaction Time | Insufficient or excessive reaction time. | Modern protocols have reduced reaction times to 2-3 hours. Prolonged reaction at high temperatures can lead to byproduct formation. | [1] |
Issue 2: Product Purification Challenges
Q: I am having difficulty obtaining high purity this compound chloride. What are the best purification practices?
A: High purity is typically achieved through recrystallization.[1] The choice of solvent is crucial for effective purification.
Purification Workflow
Caption: A general workflow for the purification of this compound chloride via recrystallization.
| Purification Step | Solvent System | Key Parameters | Expected Purity | Reference |
| Charcoal Treatment | Methanol | Dissolve crude product in methanol, add activated charcoal (e.g., 5% w/w), stir for 1 hour, and filter. | - | [1] |
| Recrystallization | Isopropanol (B130326) | After dissolving the crude material and removing the initial solvent, add isopropanol (e.g., 5 volumes), heat to 40-50°C, then cool to 0°C to crystallize. | >99.8% (HPLC) | [1] |
| Washing | Chilled Isopropanol | Wash the filtered crystals with cold isopropanol to remove residual soluble impurities without dissolving the product. | - | [1] |
Experimental Protocols
Protocol 1: Synthesis via Esterification of Spiro-alcohol
This method is based on an improved process reacting 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride with 2-Hydroxy-1-imidazole-1-yl-2,2-diphenyl-ethanone (benzilic acid imidazolide).[1]
-
Reaction Setup : To a reaction vessel, add dimethylformamide (DMF, 10 volumes), 3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidine]chloride (1 equivalent), and 4-(dimethylamino)pyridine (DMAP, ~1.5 equivalents).
-
Heating : Heat the mixture to 80°C.
-
Addition : Add benzilic acid imidazolide (1.2-1.5 equivalents) in portions to the heated mixture.
-
Reaction : Stir the reaction mass at 80°C for an additional 3 hours, monitoring progress with TLC.
-
Isolation : Cool the mixture to 25°C, stir, and then filter the precipitated solid.
-
Washing : Wash the crude product with acetonitrile (1 volume).
-
Result : This process yields crude this compound chloride.[1] For purification, proceed to the recrystallization protocol.
Protocol 2: Synthesis via Quaternization of Nortropine Benzilate
This method involves the intramolecular cyclization of nortropine benzilate hydrochloride with 1,4-dichlorobutane.[4]
-
Reaction Setup : In a reactor, combine nortropine benzilate hydrochloride (1 equivalent), acetonitrile (5 volumes), 1,4-dichlorobutane (~1.5 equivalents), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, ~2.2 equivalents).
-
Heating : Heat the reaction mixture to 60°C.
-
Reaction : Maintain the temperature for approximately 2 hours. Monitor the reaction completion by TLC.
-
Crystallization : Once the reaction is complete, cool the mixture to 5°C and stir for 1 hour at this temperature to maximize crystallization.
-
Isolation : Filter the resulting crystals.
-
Drying : Dry the solid at 60°C to obtain the target compound.
Comparative Overview of Synthetic Routes
Synthetic Pathways to this compound Chloride
Caption: A diagram comparing the two primary synthetic sequences for this compound chloride.
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield | Advantages/Disadvantages | Reference |
| Esterification of Spiro-alcohol | Benzilic acid imidazolide, DMAP, DMF | 80°C, 3 hours | ~91% (crude) | High yield, but may require pre-synthesis of the spiro-alcohol and the imidazolide reagent. | [1] |
| Quaternization of Nortropine Benzilate | 1,4-Dichlorobutane, DBU, Acetonitrile | 60°C, 2 hours | ~81% | Fewer steps if nortropine benzilate is available; avoids potential side reactions of the esterification step. | |
| Condensation with Benziloyl Chloride | Benziloyl chloride, K₂CO₃, Acetonitrile | Reflux, 3 hours | ~63% | Uses a common acyl chloride, but reported yields are lower than other improved methods. | [2][3] |
References
- 1. An Improved Process For The Preparation Of this compound Chloride [quickcompany.in]
- 2. CN102718760B - this compound chloride synthesis process - Google Patents [patents.google.com]
- 3. CN102718760A - this compound chloride synthesis process - Google Patents [patents.google.com]
- 4. KR20090076081A - Process for the preparation of thromium chloride - Google Patents [patents.google.com]
- 5. This compound Chloride Impurities | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound Chloride EP Impurity C | 99945-31-0 | SynZeal [synzeal.com]
Technical Support Center: Optimizing Trospium Dosage for Preclinical Efficacy Studies
Welcome to the technical support center for the preclinical application of trospium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the design and execution of preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound chloride?
A1: this compound chloride is a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, M5), with a high affinity for M2 and M3 subtypes.[1][2] In the urinary bladder, its therapeutic effect is primarily due to the blockade of M3 receptors on the detrusor (bladder) smooth muscle. This action inhibits the binding of acetylcholine, a neurotransmitter that causes bladder contractions.[3][4] By reducing the frequency and intensity of these involuntary contractions, this compound alleviates symptoms of overactive bladder (OAB).[3] It also has a secondary action via M2 receptor antagonism, which can indirectly contribute to muscle relaxation.[2] this compound is a quaternary ammonium (B1175870) compound, making it hydrophilic and less likely to cross the blood-brain barrier, which is expected to reduce central nervous system (CNS) side effects.[1][5]
Q2: What are the key pharmacokinetic properties of this compound to consider in preclinical studies?
A2: this compound has distinct pharmacokinetic characteristics that are critical for experimental design:
-
Low Oral Bioavailability: After oral administration, less than 10% of the dose is absorbed.[6][7] This is due to its hydrophilic nature and positive charge.
-
Food Effect: Concurrent food intake can significantly reduce oral absorption by 70-80%.[6] Therefore, oral dosing in animals should be performed on an empty stomach for consistency.
-
Elimination: this compound is primarily eliminated unchanged in the urine through active renal secretion.[8] It is not significantly metabolized by the cytochrome P450 system, minimizing the risk of drug-drug interactions if used in combination studies.[9]
-
Solubility: this compound chloride is highly soluble in water (>500 mg/mL), which facilitates its preparation for various routes of administration.[6][7]
Q3: Which animal models are typically used to study the efficacy of this compound?
A3: The most common animal model for studying OAB and the effects of drugs like this compound is the rat cystometry model. In this model, bladder activity is assessed by infusing saline and measuring pressure changes. OAB-like symptoms, such as increased voiding frequency and non-voiding contractions, can be induced by methods like partial bladder outlet obstruction or chemical irritation. Decerebrated dog models have also been used to study the effects of this compound on urodynamic parameters.[10]
Q4: What is a recommended starting dose for this compound in a rat efficacy study?
A4: Specific efficacy doses for this compound in rat models are not extensively published. However, based on available preclinical data, a logical approach to dose selection can be formulated.
-
Intravenous (IV) Administration: Studies in dogs have used IV doses of 0.1 mg/kg to 0.5 mg/kg, which demonstrated significant effects on bladder and gastrointestinal motility.[6][11] A starting dose in this range would be appropriate for acute IV studies in rats.
-
Oral (PO) Administration: Long-term carcinogenicity studies in rats used oral doses of 2, 20, and 200 mg/kg/day without evidence of carcinogenic effect.[12] Given the low oral bioavailability (<10%), higher oral doses are required compared to IV administration. A dose-finding study starting from a low dose (e.g., 1-3 mg/kg) and escalating upwards is recommended to establish the minimum effective dose for your specific model.
It is crucial to perform a pilot dose-response study to determine the optimal dose that provides efficacy without causing excessive side effects (e.g., urinary retention).
Data Presentation
Table 1: Preclinical Dosage and Pharmacokinetic Parameters of this compound Chloride
| Parameter | Species | Route | Dosage | Key Findings | Reference |
| Efficacy | Dog | IV | 0.1 mg/kg | Small but significant decrease in bladder threshold pressure. | [10] |
| Dog | IV | 0.3 mg/kg | Significant decrease in maximum bladder pressure and increase in residual urine. | [10] | |
| Dog | IV | 0.5 mg/kg | Complete inhibition of gastric and intestinal motor activity for up to 0.5 hours. | [6][11] | |
| Toxicology | Rat | Oral | 2, 20, 200 mg/kg/day | No evidence of carcinogenicity in a 104-week study. | [12] |
| Mouse | Oral | 2, 20, 200 mg/kg/day | No evidence of carcinogenicity in a 78-week study. | [12] | |
| Pharmacokinetics | Rat | IV | 50 µg/kg | Excreted to a limited extent (<1%) into the milk of lactating rats. | [12] |
| Rat | Oral | 2 mg/kg | Excreted to a limited extent (<1%) into the milk of lactating rats. | [12] |
Table 2: Human Clinical Dosage for Reference
| Formulation | Dosage | Patient Population | Key Efficacy Outcomes | Reference |
| Immediate-Release | 20 mg twice daily | Adults with OAB | Significant decrease in voiding frequency and urge incontinence episodes; increased voided volume. | [13][14] |
| Extended-Release | 60 mg once daily | Adults with OAB | Significant improvements in OAB symptoms (frequency, urgency, incontinence). |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound's action in detrusor smooth muscle.
Experimental Workflow
Caption: General workflow for a preclinical cystometry study in rats.
Experimental Protocols
Protocol 1: In Vivo Urodynamic Evaluation (Cystometry) in Anesthetized Rats
Objective: To assess the effect of this compound chloride on bladder function in a rat model of OAB.
Materials:
-
Female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane, 1.2 g/kg, IP)
-
PE-50 tubing for catheter
-
Surgical instruments
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cage with a balance to measure voided volume
-
This compound chloride solution (vehicle: sterile saline or PBS)
-
Sterile saline (room temperature)
Methodology:
-
Animal Preparation: Anesthetize the rat with urethane. Place the animal on a heating pad to maintain body temperature at 37°C.
-
Catheter Implantation: Perform a lower midline abdominal incision to expose the bladder. Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Close the abdominal incision in layers.
-
Cystometry Setup: Place the rat in a metabolic cage. Connect the externalized bladder catheter to a three-way stopcock, which is linked to both a pressure transducer and an infusion pump.[15]
-
Baseline Recording: Begin a continuous intravesical infusion of sterile saline at a constant rate (e.g., 0.04-0.1 mL/min) to elicit repetitive micturition cycles.[2] Record bladder pressure and voided volume for a stabilization period of at least 30-60 minutes to obtain stable baseline measurements.
-
Drug Administration: Administer this compound chloride or vehicle via the desired route (e.g., intravenous via a tail vein catheter, or intraperitoneal). Doses should be determined from a prior dose-response study.
-
Post-Treatment Recording: Continue the saline infusion and record urodynamic parameters for at least 60-90 minutes post-dosing to assess the drug's effect.
-
Data Analysis: Measure the following key parameters from the cystometrogram:
-
Intercontraction Interval (ICI): Time between micturition peaks.
-
Bladder Capacity: Infused volume at the time of micturition.
-
Voiding Pressure: Peak intravesical pressure during micturition.
-
Basal Pressure: Bladder pressure between contractions.
-
Residual Volume: Volume remaining in the bladder after voiding (can be measured by manual withdrawal of urine post-micturition).
-
Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Efficacy Signal | Inappropriate Dose: The dose may be too low, especially if administered orally due to low bioavailability. | Conduct a dose-response study. For oral administration, ensure animals are fasted. Consider IV or IP administration for higher and more consistent exposure. |
| Incorrect Animal Model: The chosen model may not exhibit the overactivity phenotype that this compound is designed to treat. | Verify the OAB phenotype in your model (e.g., frequent, low-volume voids) compared to control animals before starting the drug study. | |
| Drug Formulation/Solubility: Although highly soluble in water, improper storage or dilution could affect potency. | Prepare fresh this compound chloride solutions daily in sterile saline or PBS. Confirm the clarity of the solution before administration. | |
| High Variability in Results | Anesthesia Level: Fluctuations in the depth of anesthesia can significantly affect bladder reflexes. | Use a long-acting anesthetic like urethane. Monitor the animal's physiological state (respiration, reflexes) and provide supplemental doses if necessary. |
| Catheter Placement/Twisting: A twisted or improperly placed bladder catheter can obstruct flow and create pressure artifacts.[16] | Ensure the catheter is securely sutured at the bladder dome and moves freely. During setup, confirm there is no kinking in the exteriorized portion of the tubing. | |
| Inconsistent Bladder Emptying: Incomplete voiding can lead to variability in residual volume and subsequent bladder capacity measurements. | Gently press on the lower abdomen after a void to encourage complete emptying before the next cycle begins, but do so consistently across all animals. Use a conservation of volume calculation to flag and potentially exclude unreliable micturition cycles from analysis.[17] | |
| Adverse Events (e.g., Urinary Retention) | Dose Too High: Excessive anticholinergic effect can lead to detrusor atony, preventing voiding. | Reduce the dose. In your dose-response study, identify the dose that increases bladder capacity without causing complete urinary retention. |
| Outlet Obstruction (Model-Related): The experimental model itself (e.g., partial bladder outlet obstruction) may exacerbate retention. | Be aware of the baseline level of retention in your model. The therapeutic window for this compound may be narrower in such models. | |
| Pressure Signal Artifacts | Air Bubbles in Catheter Line: Air bubbles are compressible and will dampen the pressure readings. | Carefully prime the entire line (transducer, tubing, catheter) with saline before connecting to the animal, ensuring no bubbles are present. |
| Animal Movement: Movement, especially in awake animal studies, will cause large spikes in the pressure trace. | Allow animals to acclimate to the metabolic cages. Analyze data from periods when the animal is quiescent. |
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of this compound chloride on the lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. e-lactancia.org [e-lactancia.org]
- 13. auajournals.org [auajournals.org]
- 14. Effect of this compound chloride on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation [jove.com]
- 16. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
identifying and managing trospium drug-drug interactions in studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and managing potential drug-drug interactions (DDIs) with trospium in pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of elimination for this compound, and how does this influence its drug-drug interaction profile?
A1: this compound is primarily eliminated from the body through the kidneys, with a significant portion of the drug being excreted unchanged in the urine.[1] This process involves both glomerular filtration and active tubular secretion.[1][2][3] Unlike many other drugs, this compound is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system in the liver.[1][4][5][6] This characteristic gives this compound a low propensity for metabolic drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP450 enzymes.[1]
Q2: What types of drugs have the highest potential to interact with this compound?
A2: The highest potential for pharmacokinetic interactions arises with drugs that are also actively secreted by the kidneys.[2][7] This is because they may compete with this compound for the same renal tubular secretion pathways, such as organic cation transporters (OCTs).[1][8] Additionally, pharmacodynamic interactions can occur with other antimuscarinic (anticholinergic) drugs, leading to an increase in the frequency and severity of side effects like dry mouth, constipation, and blurred vision.[2][9]
Q3: Has a clinically significant drug-drug interaction been observed between this compound and metformin (B114582)?
A3: A clinical study investigating the co-administration of this compound chloride extended-release (XR) and metformin found that this compound did not alter the steady-state pharmacokinetics of metformin.[1][10] However, metformin co-administration did lead to a reduction in this compound's steady-state maximum plasma concentration (Cmax) by 34% and the area under the concentration-time curve (AUC) by 29%.[1][2][10] Despite this pharmacokinetic change, the efficacy of this compound was not found to be affected in a post-hoc analysis of Phase III trial data, suggesting the interaction is not clinically significant.[1] Therefore, no dosage adjustment for metformin is necessary when co-administered with this compound.[1][10]
Q4: Is there a known interaction between this compound and digoxin?
A4: No, a pharmacokinetic study has shown that there is no drug-drug interaction between this compound chloride and digoxin.[1][2][8] Both drugs are eliminated by the kidneys, but their co-administration did not affect the pharmacokinetics of either drug.[2][8]
Q5: How does food or antacid administration affect this compound absorption?
A5: Food can significantly reduce the absorption of this compound. Therefore, it is recommended to administer this compound on an empty stomach, at least one hour before a meal.[4][11] The effect of antacids containing aluminum and magnesium on this compound exposure is variable among individuals, with some showing an increase or decrease in exposure. The clinical relevance of this finding is currently unknown.[2]
Troubleshooting Guide for Experimental Studies
Problem: An unexpected change in this compound plasma concentration is observed when co-administered with a new chemical entity (NCE) that is also renally cleared.
-
Possible Cause: Competition for active renal tubular secretion.
-
Troubleshooting Steps:
-
In Vitro Transporter Studies: Conduct in vitro experiments using cell lines expressing key renal transporters (e.g., OCTs, MATEs) to determine if both this compound and the NCE are substrates for the same transporter.
-
Detailed Pharmacokinetic Analysis: In your in vivo study, ensure frequent blood and urine sampling to accurately determine pharmacokinetic parameters, including renal clearance (CLR) for both drugs when administered alone and in combination. A change in the CLR of this compound in the presence of the NCE would support the hypothesis of competition for renal secretion.[1]
-
Dose-Response Evaluation: Assess if the observed pharmacokinetic interaction translates to a pharmacodynamic effect. Evaluate established efficacy and safety biomarkers for this compound to determine if a dosage adjustment might be necessary.
-
Problem: Increased incidence of anticholinergic side effects (e.g., dry mouth, constipation) is noted in a clinical trial arm receiving this compound in combination with another medication.
-
Possible Cause: Additive pharmacodynamic effects with a concomitant medication that has anticholinergic properties.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly review the anticholinergic activity of all co-administered drugs. Many drugs in different therapeutic classes (e.g., tricyclic antidepressants, some antihistamines) possess anticholinergic properties.[9]
-
Utilize Anticholinergic Burden Scales: Employ validated scales to quantify the total anticholinergic burden on patients in your study.
-
Monitor and Manage Symptoms: Implement a clear protocol for monitoring and managing anticholinergic side effects. This may include dose reduction of one or both drugs if the side effects are not tolerated.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound with and without Metformin Co-administration
| Parameter | This compound Alone (Mean) | This compound + Metformin (Mean) | % Change |
| Cmax (pg/mL) | 4450 | 2940 | ↓ 34% |
| AUC0-24 (pg·h/mL) | 41800 | 29700 | ↓ 29% |
| CLR (L/h) | 29.1 | 29.0 | No significant change |
Data adapted from a study in healthy adults receiving this compound chloride XR 60 mg once daily and metformin 500 mg twice daily.[1][2]
Experimental Protocols
Protocol 1: In Vivo Drug-Drug Interaction Study (Cross-over Design) - this compound and Metformin
This protocol is based on the design of the study investigating the interaction between this compound chloride extended-release (XR) and metformin.[1][10]
-
Subject Population: Healthy male and female subjects, aged 18-45 years.
-
Study Design: A single-center, randomized, open-label, two-group, two-period, crossover study.
-
Treatment Periods:
-
Period 1 (Metformin alone): Oral metformin 500 mg twice daily for 3.5 days.
-
Period 2 (this compound alone and in combination): Oral this compound chloride XR 60 mg once daily for 10 days, followed by co-administration of this compound chloride XR 60 mg once daily and metformin 500 mg twice daily for the final 3.5 days.
-
A washout period of at least 3 days should separate the two treatment periods. The order of the periods is randomized for the two groups.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples should be collected over a 24-hour period at steady state for both metformin and this compound (when administered alone and in combination) to determine Cmax and AUC.
-
Urine should be collected over the same 24-hour period to determine the amount of drug excreted and to calculate renal clearance.
-
-
Analytical Method: Validated LC-MS/MS methods for the quantification of this compound and metformin in plasma and urine.
Visualizations
Caption: Crossover study design for this compound and metformin DDI assessment.
Caption: this compound's primary elimination pathway and potential for DDI.
References
- 1. Effect of Concomitant Administration of this compound Chloride Extended Release on the Steady-State Pharmacokinetics of Metformin in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Chloride Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Stability-Indicating HPLC Assay for Trospium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating a robust stability-indicating HPLC assay for trospium chloride.
Frequently Asked Questions (FAQs) - Method Development
Q1: What are the typical starting conditions for developing a stability-indicating HPLC method for this compound chloride?
A1: A common starting point for a reversed-phase HPLC method for this compound chloride involves a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection is typically performed at a low UV wavelength, such as 215 nm.[1][2][3] It is crucial to perform forced degradation studies to ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products.[4]
Q2: Which type of HPLC column is most effective for this compound analysis?
A2: C18 columns are widely and successfully used for the separation of this compound chloride and its degradation products.[1][2][3] Columns with dimensions like 250 mm x 4.6 mm and a 5 µm particle size are common choices.[2][4] As this compound is a basic, quaternary ammonium (B1175870) compound, using a highly deactivated, end-capped column can help minimize peak tailing by reducing interactions with residual silanol (B1196071) groups on the silica (B1680970) surface.[5]
Q3: How do I select the appropriate mobile phase?
A3: The mobile phase should be optimized to achieve good resolution between this compound and its degradants.
-
Buffer: A phosphate (B84403) buffer is often used to maintain a stable pH.[1] The pH should be controlled, as it can significantly affect the retention and peak shape of the basic this compound molecule. Operating at a lower pH (e.g., pH 3-4) can help suppress the ionization of silanol groups on the column, reducing peak tailing.[6]
-
Organic Modifier: Acetonitrile is a common organic modifier, often mixed with the buffer in ratios ranging from 35:65 to 50:50 (v/v).[1][2][3]
-
Additives: To improve peak shape, additives like triethylamine (B128534) or an ion-pairing agent such as Tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) can be incorporated into the mobile phase.[2][4] TBAHS is particularly effective for quaternary ammonium compounds.
Q4: What are the known degradation pathways for this compound chloride?
A4: Forced degradation studies show that this compound chloride is susceptible to degradation under acidic and alkaline hydrolysis conditions.[4] It has been reported to be relatively stable under oxidative, photolytic, and thermal stress conditions, although some degradation can occur at elevated temperatures (e.g., 80°C).[4] The primary degradation products often result from the hydrolysis of the ester linkage.
Experimental Protocols & Data
Protocol 1: Forced Degradation Studies
This protocol outlines the typical conditions for stress testing of this compound chloride to establish the stability-indicating nature of an HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be detected and resolved from the parent drug.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound chloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or methanol).[7] For each stress condition, use a concentration of about 100 µg/mL.[4]
-
Acid Hydrolysis: Mix the drug solution with 0.1M HCl and keep it at room temperature for a specified period (e.g., 45 minutes).[4] After the incubation period, neutralize the solution with an equivalent amount of 0.1M NaOH.
-
Alkaline Hydrolysis: Mix the drug solution with a weak base like 0.001M NaOH and keep it at room temperature for a period (e.g., 45 minutes).[4] Note that stronger basic conditions (e.g., 2M NaOH with reflux) can cause complete degradation. Neutralize the solution with an equivalent amount of 0.001M HCl.[4]
-
Oxidative Degradation: Treat the drug solution with 1-3% (v/v) hydrogen peroxide (H₂O₂) at room temperature for a set time (e.g., 45 minutes to 7 days).[4][7]
-
Thermal Degradation: Expose the solid drug powder or a solution of the drug to dry heat in an oven at a controlled temperature (e.g., 50°C to 100°C) for a defined period.[4]
-
Photolytic Degradation: Expose the drug solution to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as recommended by ICH Q1B guidelines.[7]
-
Analysis: After exposure, dilute the stressed samples with the mobile phase to a suitable concentration and analyze them using the developed HPLC method alongside an unstressed control sample.
Data Summary Tables
Table 1: Example HPLC Method Parameters for this compound Chloride Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Enable-C18G (250x4.6mm, 5µm)[2][4] | Xterra RP18 (250x4.6mm, 5µm)[3] | X-Bridge C18 |
| Mobile Phase | Acetonitrile : 0.01M TBAHS (50:50, v/v)[2][4] | Acetonitrile : Buffer (65:35, v/v)[3] | Acetonitrile:Methanol:0.05M KH₂PO₄:Triethylamine (25:25:50:0.2 by volume), pH 4.0 |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[3] | 1.0 mL/min |
| Detection λ | 215 nm[2][4] | 215 nm[3] | 215 nm |
| Temperature | Ambient[4] | 40°C[3] | Not Specified |
| Injection Vol. | 20 µL[2][4] | 50 µL[3] | Not Specified |
Table 2: Summary of Forced Degradation Results for this compound Chloride
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1M HCl | Moderate Degradation | [4] |
| Alkaline Hydrolysis | 0.001M NaOH | Moderate Degradation (6.3%) | [3][4] |
| Oxidation | 1% H₂O₂ | Stable (0.7% Degradation) | [3][4] |
| Thermal | 50°C | Moderate Degradation (3.1%) | [3][4] |
| Photolytic | UV/Visible Light | Stable / Minor Degradation (8.8%) | [3][4] |
Visualized Workflows
Caption: Workflow for Stability-Indicating Method Development.
Caption: Forced Degradation Experimental Workflow.
Troubleshooting Guide
Q5: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A5: Peak tailing is a common issue when analyzing basic compounds like this compound. The primary cause is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the HPLC column.[5][6]
-
Possible Causes & Solutions:
-
Silanol Interactions:
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase to 3-4. This protonates the silanol groups, reducing their ability to interact with the basic analyte.[5][6]
-
Use a Deactivated Column: Employ a modern, high-purity silica column that is "end-capped" to minimize the number of available silanol groups.[5]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the active silanol sites.[8]
-
Use Ion-Pairing Agents: Add an ion-pairing agent like TBAHS to the mobile phase. This agent pairs with the this compound cation, forming a neutral complex that has better retention and peak shape.[4]
-
-
Column Overload: The sample concentration may be too high. Dilute the sample and re-inject to see if the peak shape improves.[6]
-
Column Degradation: A void at the column inlet or a partially blocked frit can cause peak distortion. Try flushing the column or replacing it with a new one. Using a guard column can help extend the life of the analytical column.[5][6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. New Stability-Indicating RP-UFLC Method for Determination of this compound Chloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Trospium Dose Adjustment in Renal Impairment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on dose adjustment considerations for trospium in renal impairment models, including troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for individuals with normal renal function?
For adults with normal renal function, the standard dosage for the immediate-release formulation of this compound chloride is 20 mg taken twice daily.[1][2][3] The extended-release formulation is typically administered as a 60 mg capsule once daily in the morning.[4][5] It is crucial for optimal absorption that this compound be taken on an empty stomach, at least one hour before a meal, with a glass of water.[1][2][4][5]
Q2: How should the dose of this compound be adjusted for patients with severe renal impairment?
In cases of severe renal impairment, defined as a creatinine (B1669602) clearance (CrCl) of less than 30 mL/min, a dose adjustment is necessary.[5][6] For these patients, the recommended dosage of the immediate-release formulation is 20 mg once daily at bedtime.[1][2][4] The extended-release 60 mg formulation is not recommended for individuals with severe renal impairment.[3][5][7]
Q3: Are there specific dosing recommendations for mild to moderate renal impairment?
For patients with mild to moderate renal impairment (CrCl 30 to 80 mL/min), specific dose adjustments are generally not recommended for either the immediate-release or extended-release formulations.[4][5] However, it is advised to monitor these patients closely for any potential adverse effects.[5] It's important to note that the pharmacokinetics of this compound have not been extensively studied in this specific patient population.[4][7]
Q4: What is the pharmacokinetic basis for the dose adjustment in severe renal impairment?
This compound is primarily eliminated from the body through the kidneys, with active tubular secretion playing a significant role.[6][8] In individuals with severe renal impairment, the clearance of this compound is significantly reduced. This leads to a notable increase in drug exposure, with studies showing a 4.2-fold increase in the area under the curve (AUC) and a 1.8-fold increase in the maximum plasma concentration (Cmax) compared to individuals with normal renal function.[7][8] The elimination half-life of the drug is also prolonged in this population.[7][9]
Q5: Have population pharmacokinetic (PopPK) models been developed for this compound?
Yes, population pharmacokinetic models have been developed for this compound. For the extended-release formulation, a two-compartment model with zero-order release and first-order absorption has been described.[10] These models have shown that drug clearance is correlated with serum creatinine concentration and that body surface area can also influence the pharmacokinetics of the drug.[6][10]
Troubleshooting Guide
Issue: A subject with an estimated CrCl of 25 mL/min is enrolled in a study with a 20 mg twice-daily immediate-release this compound regimen. The subject is experiencing significant anticholinergic side effects.
Troubleshooting Steps:
-
Verify Dosage: Confirm that the dosing regimen is appropriate for the subject's renal function. For a CrCl below 30 mL/min, the recommended dose for the immediate-release formulation is 20 mg once daily at bedtime.[1][2][4]
-
Assess Concomitant Medications: Review the subject's other medications for potential drug-drug interactions. Drugs that undergo active renal secretion may compete with this compound for elimination, potentially increasing its plasma concentration.[4][7]
-
Evaluate Timing of Administration: Ensure the subject is taking the medication on an empty stomach, as food can significantly decrease the bioavailability of this compound.[5][6]
-
Consider Dose Reduction: Based on the established guidelines, a dose reduction to 20 mg once daily is warranted.[1][2][4]
Data Presentation
Table 1: Recommended Dosage Adjustments for this compound in Renal Impairment
| Renal Function (Creatinine Clearance) | Immediate-Release Formulation (20 mg) | Extended-Release Formulation (60 mg) |
| Normal (> 80 mL/min) | 20 mg twice daily | 60 mg once daily |
| Mild to Moderate (30 to 80 mL/min) | No adjustment recommended; monitor for adverse effects[4][5] | No adjustment recommended; monitor for adverse effects[4] |
| Severe (< 30 mL/min) | 20 mg once daily at bedtime[1][2][4] | Not recommended[3][5][7] |
Table 2: Pharmacokinetic Parameter Changes in Severe Renal Impairment (CrCl < 30 mL/min) Following a Single 40 mg Immediate-Release Dose
| Pharmacokinetic Parameter | Fold-Increase Compared to Normal Renal Function |
| Area Under the Curve (AUC) | 4.2-fold[7][8] |
| Maximum Plasma Concentration (Cmax) | 1.8-fold[7][8] |
| Elimination Half-life (t1/2) | Prolonged (approximately 33 hours)[7][9] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Immediate-Release this compound in Severe Renal Impairment
-
Study Design: A clinical pharmacokinetic study was conducted to compare the disposition of this compound in healthy male subjects and male subjects with severe renal impairment.[4]
-
Subject Population: The study enrolled 12 healthy males and 12 males with severe renal impairment (creatinine clearance less than 30 mL/minute).[4]
-
Dosing: A single oral dose of 40 mg of immediate-release this compound chloride was administered to all subjects.[4]
-
Pharmacokinetic Sampling: Serial blood samples were collected over a specified period to determine the plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were likely measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for bioanalytical studies.
-
Data Analysis: Pharmacokinetic parameters, including AUC, Cmax, and elimination half-life, were calculated for both groups and compared to determine the impact of severe renal impairment on this compound disposition.
Visualizations
Caption: this compound Dosing Decision Pathway Based on Renal Function.
Caption: Pharmacokinetic Pathway of this compound and the Impact of Renal Impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Clinical pharmacokinetics of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the population pharmacokinetic characteristics of once-daily this compound chloride 60 mg extended-release capsules in patients with overactive bladder and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Trospium Pharmacokinetic Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trospium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pharmacokinetic studies of this compound, a quaternary ammonium (B1175870) compound with characteristically high variability in its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in our this compound plasma concentration data. What are the primary factors that could be contributing to this?
A1: High inter-individual variability is a known characteristic of this compound pharmacokinetics. Several factors can contribute to this:
-
Low and Variable Bioavailability: this compound is a hydrophilic molecule, leading to slow and incomplete absorption after oral administration.[1][2] The absolute bioavailability is low, averaging around 9.6%, but can range from 4% to 16.1%.[3] This inherent variability in absorption is a major contributor to differing plasma concentrations among subjects.
-
Food Effect: The bioavailability of this compound is significantly reduced by food. Administration with a high-fat meal can lower the area under the curve (AUC) and maximum plasma concentration (Cmax) by 70-80%.[4][5] Therefore, strict adherence to fasting conditions is crucial for minimizing variability.
-
Renal Function: this compound is primarily eliminated unchanged through the kidneys via active tubular secretion.[1][6] Variations in renal function among subjects, even within the normal range, can lead to differences in drug clearance and, consequently, plasma concentrations. In patients with severe renal impairment (creatinine clearance <30 mL/min), the AUC can increase by as much as 4.5-fold.[7]
-
Genetic Polymorphisms: While not extensively detailed for this compound in the provided results, genetic variations in drug transporters, such as P-glycoprotein (P-gp) and Organic Cation Transporters (OCTs), can influence the absorption and excretion of drugs.[8][9][10] this compound is a substrate for P-gp and OCT1.[8]
-
Diurnal Variation: this compound exhibits diurnal variability in its pharmacokinetics, with evening doses resulting in up to a 59% lower Cmax and a 33% lower AUC compared to morning doses.[4][7]
Q2: Our measured this compound concentrations are much lower than expected. What are the potential causes?
A2: Lower than expected plasma concentrations of this compound can stem from several pre-analytical, analytical, and physiological factors:
-
Non-compliance with Fasting: As mentioned, food intake drastically reduces this compound absorption.[2][4][11] Ensure that subjects have adhered to the "at least one hour before a meal" or "on an empty stomach" dosing instruction.[4]
-
Sample Collection and Handling: this compound, being a quaternary ammonium compound, may be prone to non-specific binding to collection tubes and other surfaces. It is crucial to use appropriate collection tubes (e.g., those that minimize binding) and to process samples promptly.
-
Sample Preparation Issues: Inefficient extraction of this compound from the plasma matrix during sample preparation will lead to lower measured concentrations. The chosen extraction method (e.g., solid-phase extraction or liquid-liquid extraction) should be optimized and validated for recovery.
-
Analytical Method Sensitivity: The analytical method, typically LC-MS/MS, must be sensitive enough to detect the low concentrations of this compound in plasma, with a lower limit of quantification (LLOQ) often in the range of 0.05 to 0.2 ng/mL.[12][13]
-
Drug-Drug Interactions: Co-administration of certain drugs could potentially alter this compound absorption. For example, antacids containing aluminum and magnesium have been shown to increase or decrease this compound exposure in some individuals.[14] Metformin has been shown to reduce the systemic exposure of this compound.[14]
Q3: We are seeing inconsistent results between different analytical runs. What should we investigate?
A3: Inconsistent results across analytical runs often point to issues with the bioanalytical method's robustness and execution. Consider the following:
-
Internal Standard (IS) Variability: Ensure the internal standard (e.g., this compound-d8) is stable and added precisely to all samples, including calibration standards and quality controls.[12] Variability in the IS response can lead to inaccurate quantification.
-
Matrix Effects: The composition of the plasma matrix can vary between subjects and can suppress or enhance the ionization of this compound in the mass spectrometer. A thorough validation of matrix effects during method development is essential.
-
Instrument Performance: Fluctuations in mass spectrometer performance (e.g., sensitivity, calibration) can introduce variability. Regular performance checks and maintenance are critical.
-
Sample Stability: this compound must be stable under the conditions of sample collection, processing, and storage.[12] Conduct freeze-thaw stability, bench-top stability, and long-term storage stability studies to ensure the integrity of the analyte.[15]
Troubleshooting Guides
Guide 1: High Inter-Individual Variability
| Potential Cause | Troubleshooting Steps |
| Food Effect | - Reinforce strict adherence to fasting protocols (at least 1 hour before meals).[4] - Document meal times and composition to identify any deviations. |
| Renal Function | - Screen subjects for renal function (e.g., creatinine (B1669602) clearance) before the study.[16] - Stratify data analysis based on renal function if a wide range is included. |
| Dosing Time | - Standardize the time of day for drug administration to mitigate diurnal effects.[7] |
| Genetic Factors | - If feasible, consider genotyping for relevant transporters like P-gp and OCT1 to explore potential correlations with pharmacokinetic parameters.[8] |
Guide 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[12][13] - Evaluate different extraction sorbents/solvents and pH conditions. - Perform recovery experiments with spiked samples at different concentrations. |
| Non-Specific Binding | - Use low-binding collection tubes and pipette tips. - Minimize the contact time of the sample with surfaces. |
| Analyte Instability | - Ensure samples are processed and frozen promptly after collection. - Validate the stability of this compound in the biological matrix under all relevant storage and handling conditions.[12] |
Experimental Protocols
Key Experiment: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a generalized summary based on published methods.[12][13] Researchers should perform their own method development and validation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., this compound-d8).
-
Vortex the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., a mixture of methanol (B129727) and water) to remove interferences.
-
Elute this compound and the internal standard with an elution solvent (e.g., mobile phase).
-
Inject an aliquot of the eluate into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is typically used.[13]
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetic acid or ammonium methylate) is common.[13]
-
Flow Rate: A flow rate of around 0.2 mL/min is often employed.[13]
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[17]
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[12]
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: Major sources contributing to the pharmacokinetic variability of this compound.
Caption: A decision tree for troubleshooting common issues in this compound pharmacokinetic studies.
References
- 1. Clinical pharmacokinetics of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. A short review of drug–food interactions of medicines treating overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. These highlights do not include all the information needed to use this compound CHLORIDE EXTENDED-RELEASE CAPSULES safely and effectively. See full prescribing information for this compound CHLORIDE EXTENDED-RELEASE CAPSULES. this compound CHLORIDE extended-release capsules, for oral use Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 7. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound chloride is absorbed from two intestinal "absorption windows" with different permeability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Impact of genetic polymorphisms of transporters on the pharmacokinetic, pharmacodynamic and toxicological properties of anionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the quaternary ammonium compound this compound in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 17. CN106706832A - Method for determining content of this compound chloride - Google Patents [patents.google.com]
Technical Support Center: Refinement of Animal Models for Overactive Bladder (OAB) Treated with Trospium
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for using trospium in animal models of overactive bladder (OAB).
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and how does it work in the context of OAB?
A1: this compound chloride is an antimuscarinic agent that functions as a competitive antagonist at muscarinic cholinergic receptors (M2 and M3) in the bladder's detrusor muscle.[1][2] It works by blocking acetylcholine—a neurotransmitter that causes bladder contractions—from binding to these receptors.[1][3] This action reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating symptoms of OAB like urinary frequency and urgency.[1][4] A key feature of this compound is its quaternary ammonium (B1175870) structure, which makes it hydrophilic and limits its ability to cross the blood-brain barrier, reducing the risk of central nervous system (CNS) side effects compared to some other antimuscarinics.[1][3][5]
Q2: Which animal models are most appropriate for studying this compound's efficacy for OAB?
A2: The choice of model depends on the specific research question. Common models include:
-
Cyclophosphamide (B585) (CYP)-Induced Cystitis: This is a widely used chemical-induced model that causes bladder inflammation, detrusor overactivity, and visceral pain, mimicking symptoms of interstitial cystitis/bladder pain syndrome (IC/BPS) and OAB.[6][7][8] Both acute (single high dose) and chronic (repeated lower doses) protocols are available.[9][10]
-
Bladder Outlet Obstruction (BOO): This surgical model replicates the bladder changes seen in humans with conditions like benign prostatic hyperplasia.[11] It leads to detrusor hypertrophy, increased collagen deposition, and bladder overactivity.[11][12]
-
Spontaneous Hypertensive Rats (SHR): These rats genetically exhibit detrusor overactivity and can be a useful non-invasive model.[13][14]
-
Aged Rodents: Aging is a significant risk factor for OAB. Aged rats naturally develop changes in bladder function, including increased volume and pressure thresholds for voiding, making them a relevant model.[15]
Q3: What are the key differences between invasive and non-invasive methods for assessing bladder function in these models?
A3: Both methods have distinct advantages and are often used complementarily.
-
Invasive Methods (Urodynamics/Cystometry): This is the gold standard for objective evaluation.[16] It involves catheterizing the bladder to measure parameters like bladder capacity, voiding pressure, intercontraction intervals, and non-voiding contractions.[17][18] While it provides detailed functional data, it requires anesthesia (urethane is preferred as it preserves the micturition reflex) and surgery, which can influence the results.[17]
-
Non-Invasive Methods: These are ideal for long-term observation and reducing animal stress.[19][20]
-
Metabolic Cages: Allow for continuous recording of urine weight, providing data on voiding frequency and volume.[19][20][21]
-
Void Spot Assay (VSA): Involves placing the animal on filter paper to analyze the pattern, frequency, and size of urine spots.[16][21] These methods give insight into overall function but lack the detailed pressure-flow data of urodynamics.[16]
-
Q4: How should this compound be administered to rodents, and at what dosage?
A4: this compound chloride is typically administered orally (p.o.) or intraperitoneally (i.p.). Since food significantly reduces its bioavailability, oral administration should occur in fasted animals.[2][5] While specific dosages for animal models are not extensively published in the provided results, clinical human doses are typically 20 mg twice daily.[2][5][22] Dosage for animal studies must be determined through dose-response experiments to establish efficacy for the specific model and species. A study investigating the local effects of this compound used urine from human volunteers who had taken 20 mg twice daily.[23]
Troubleshooting Guides
Problem 1: High variability in cystometric recordings between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Anesthesia Level | Ensure the depth of anesthesia (e.g., urethane) is consistent. Too deep can suppress reflexes; too shallow can cause movement artifacts. Monitor respiratory rate and pedal withdrawal reflex. |
| Catheter Placement | Verify the bladder catheter is correctly placed and secured to prevent leakage or urethral obstruction. Improper placement can significantly alter pressure readings. |
| Bladder Irritation | Catheter implantation itself can cause inflammation. Allow for a recovery period of 6-7 days post-surgery for more stable micturition reflexes.[17] |
| Inconsistent Saline Temperature | Infuse saline at body temperature (37°C). Cold infusate can induce bladder contractions and affect results. |
| Animal Stress | Handle animals gently and allow for an acclimatization period before starting the experiment to minimize stress-induced physiological changes. |
Problem 2: No significant effect of this compound treatment is observed compared to the OAB control group.
| Potential Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose may be too low. Conduct a dose-response study to find the optimal therapeutic dose for your specific animal model and species. |
| Poor Bioavailability | If administering orally, ensure animals are fasted as food can reduce this compound absorption by 70-80%.[2] Consider alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent absorption. |
| Timing of Administration | Peak plasma concentrations of this compound occur 5-6 hours after oral administration.[5] Time your functional assessments (e.g., cystometry) to coincide with this peak. |
| Model Severity | The induced OAB pathology may be too severe for the drug to show a significant effect. Consider adjusting the model induction protocol (e.g., lower CYP dose) to create a less severe phenotype.[7][8] |
Problem 3: Histological analysis shows inconsistent or unexpected bladder inflammation.
| Potential Cause | Troubleshooting Step |
| Timing of Tissue Harvest | The inflammatory response varies over time. For CYP-induced models, inflammation peaks at different times depending on the protocol (e.g., 4 hours for acute pain, longer for chronic models).[6] Standardize the harvest time post-induction. |
| Inconsistent CYP Dosing | Cyclophosphamide (CYP) dose is critical. Doses like 75 mg/kg every 3rd day can cause severe weight loss, while 40 mg/kg is better tolerated in female rats for chronic studies.[7][8] Ensure accurate and consistent dosing. |
| Fixation Artifacts | Immediately after harvest, gently flush the bladder with saline and instill it with fixative (e.g., 10% neutral buffered formalin) at a consistent, low pressure to prevent overdistension or collapse before immersion. |
| Sectioning Plane | Ensure a consistent orientation (e.g., transverse, sagittal) when sectioning the bladder for microscopic evaluation to allow for comparable analysis of tissue layers across samples. |
Quantitative Data Summary
The following tables summarize urodynamic improvements observed in humans treated with this compound, which can serve as a benchmark for preclinical animal studies.
Table 1: Urodynamic Parameter Changes with this compound Chloride Treatment (vs. Placebo)
| Parameter | Change with this compound | Statistical Significance | Reference |
|---|---|---|---|
| Maximum Cystometric Capacity | +45.3 to +61.4 mL | p < 0.001 | [2][24] |
| Volume at First Unstable Contraction | +53.5 to +75.2 mL | p < 0.0333 | [2] |
| Urinary Frequency / 24h | -2.7 events | p < 0.001 | [2] |
| Urge Incontinence Episodes / week | -16.1 events | p < 0.001 | [2] |
| Volume per Micturition | +35.6 mL | p < 0.001 |[2] |
Experimental Protocols
Protocol 1: Chronic Cyclophosphamide (CYP)-Induced Cystitis Model in Rats
This protocol is refined to induce persistent visceral pain and bladder overactivity with high animal survivability.[7][8]
-
Animal Selection: Use female Sprague-Dawley or Wistar rats (200-250g). Female rats are often preferred as cystitis is more common in women.[7][8]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Induction:
-
Dissolve cyclophosphamide (CYP) in sterile saline.
-
Administer three intraperitoneal (i.p.) injections of CYP at a dose of 40 mg/kg .[8]
-
Injections should be given on Day 0, Day 3, and Day 6. This lower, repeated dose avoids the severe weight loss associated with higher-dose protocols.[7][8]
-
Control animals receive equivalent volume i.p. injections of saline.
-
-
Monitoring: Monitor animal body weight and general health daily.
-
Functional Assessment: Perform urodynamic (cystometry) or non-invasive assessments (metabolic cage) on Day 10 or later, when chronic visceral pain and bladder inflammation are established.[8]
-
This compound Treatment: Begin this compound administration after the final CYP injection. The treatment window should be chosen to align with the peak pathology of the model.
-
Tissue Collection: At the end of the study, euthanize animals and collect bladder tissue for histological (H&E, Masson's trichrome) and molecular analysis.[11][25]
Protocol 2: In Vivo Cystometry in Anesthetized Rats
-
Anesthesia: Anesthetize the rat with urethane (B1682113) (1.2 g/kg, i.p.). Urethane is recommended as it preserves the micturition reflex.[17]
-
Surgical Preparation:
-
Place the animal on a heated pad to maintain body temperature.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a polyethylene (B3416737) catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture. Ensure the catheter does not obstruct the ureters.
-
-
Urodynamic Setup:
-
Connect the bladder catheter to a three-way stopcock.
-
Connect one port to a pressure transducer to record intravesical pressure.
-
Connect the other port to an infusion pump.
-
-
Procedure:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin infusing warm (37°C) sterile saline into the bladder at a constant rate (e.g., 0.04 mL/min).[23]
-
Continuously record intravesical pressure.
-
-
Data Analysis: Analyze the cystometrogram to determine key parameters:
-
Bladder Capacity: Volume infused at the onset of micturition.
-
Micturition Pressure: The peak pressure reached during voiding.
-
Intercontraction Interval: The time between micturition events.
-
Non-Voiding Contractions (NVCs): Spontaneous pressure increases during the filling phase that do not lead to voiding, indicative of detrusor overactivity.[17]
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a CYP-induced OAB rat model.
Caption: Mechanism of action of this compound on the bladder detrusor muscle signaling pathway.
Caption: Troubleshooting decision tree for inconsistent urodynamic results.
References
- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 2. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 8. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urosource.uroweb.org [urosource.uroweb.org]
- 10. Role for pAKT in rat urinary bladder with cyclophosphamide (CYP)-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pathophysiology and animal modeling of underactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Assessing Lower Urinary Tract Function in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
- 18. Rodent models for urodynamic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Non-invasive voiding assessment in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound chloride treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intravesical instillation of human urine after oral administration of this compound, tolterodine and oxybutynin in a rat model of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholars.nova.edu [scholars.nova.edu]
- 25. Histological and neurotrophic changes triggered by varying models of bladder inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Anticholinergic Side Effects in Trospium-Treated Animal Subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the anticholinergic side effects of trospium in animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its primary anticholinergic side effects?
A1: this compound chloride is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (M1, M2, M3, M4, and M5). Its therapeutic effect in treating overactive bladder stems from its ability to relax the detrusor muscle of the bladder, which is primarily mediated by M2 and M3 receptors. However, its antagonism of muscarinic receptors in other tissues leads to common anticholinergic side effects, including:
-
Dry Mouth (Xerostomia): Due to blockade of M3 receptors in the salivary glands.
-
Constipation: Resulting from inhibition of M3 receptor-mediated smooth muscle contraction in the gastrointestinal tract.
-
Blurred Vision (Mydriasis and Cycloplegia): Caused by blockade of M3 receptors in the iris sphincter and ciliary muscles of the eye.
-
Cognitive Impairment: While this compound is a quaternary ammonium (B1175870) compound with limited ability to cross the blood-brain barrier, high doses or a compromised blood-brain barrier can lead to central nervous system effects like confusion and memory deficits.[1]
Q2: How can I minimize the anticholinergic side effects of this compound in my animal studies?
A2: Several strategies can be employed to mitigate the anticholinergic side effects of this compound in animal models:
-
Co-administration with a Muscarinic Agonist: A peripherally acting muscarinic agonist can be co-administered to counteract the peripheral anticholinergic effects of this compound. Pilocarpine (B147212) and cevimeline (B1668456) are commonly used for this purpose.[2]
-
Dose Optimization: Titrating the dose of this compound to the lowest effective level for the desired therapeutic effect on the bladder can help minimize off-target side effects.
-
Route of Administration: For localized effects, alternative routes of administration, such as intravesical instillation, could be explored to minimize systemic exposure and associated side effects.
-
Use of Peripherally Selective Agents: In some experimental paradigms, it may be possible to use a more peripherally selective muscarinic antagonist if the target is outside the central nervous system.
Q3: What are the recommended muscarinic agonists to counteract this compound-induced xerostomia, and what are their potential side effects?
A3: Pilocarpine and cevimeline are effective sialogogues that can reverse this compound-induced dry mouth.[2]
-
Pilocarpine: A non-selective muscarinic agonist.
-
Cevimeline: Shows a higher affinity for M3 receptors, which are predominant in salivary glands.[2]
It is crucial to be aware of the potential side effects of these mitigating agents in animal subjects, which can include systemic cholinergic effects. These may include changes in heart rate, blood pressure, respiratory rate, and at higher doses, hypothermia (particularly with cevimeline).[2][3] Careful monitoring of these physiological parameters is essential.
Troubleshooting Guides
Issue 1: Significant reduction in salivary flow (xerostomia) observed in this compound-treated animals.
-
Possible Cause: Blockade of M3 muscarinic receptors in the salivary glands by this compound.
-
Troubleshooting Steps:
-
Quantify the Effect: Utilize a sialometry protocol to accurately measure the reduction in salivary flow.
-
Co-administer a Sialogogue:
-
Administer pilocarpine or cevimeline to stimulate saliva production.
-
Begin with a low dose of the sialogogue and titrate upwards to find the minimum effective dose that restores adequate salivation without causing significant systemic side effects.
-
-
Monitor for Side Effects: Closely monitor animals for signs of systemic cholinergic stimulation.
-
Issue 2: Reduced gastrointestinal motility and constipation in this compound-treated animals.
-
Possible Cause: Inhibition of M3 receptor-mediated smooth muscle contraction in the gut.
-
Troubleshooting Steps:
-
Assess GI Motility: Employ a charcoal meal transit assay to quantify the degree of gastrointestinal slowing.
-
Co-administer a Pro-kinetic Agent: Consider the co-administration of a peripherally acting pro-cholinergic agent like pyridostigmine, an acetylcholinesterase inhibitor. This can increase the availability of acetylcholine at the neuromuscular junction in the gut.
-
Dietary Modification: Ensure adequate hydration and consider a high-fiber diet for the duration of the study.
-
Issue 3: Evidence of cognitive impairment in this compound-treated animals.
-
Possible Cause: Central nervous system penetration of this compound, particularly at higher doses.
-
Troubleshooting Steps:
-
Confirm Cognitive Deficits: Use validated behavioral tests such as the Passive Avoidance Test or the Morris Water Maze to assess learning and memory.
-
Dose Reduction: Determine if a lower dose of this compound can achieve the desired therapeutic effect on the bladder without causing cognitive side effects.
-
Consider Alternative Antimuscarinics: If central effects are a significant concern, explore the use of other quaternary ammonium antimuscarinic agents with potentially lower CNS penetration.
-
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of this compound and Mitigating Agents
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | High Affinity | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity |
| Pilocarpine | Non-selective agonist | Non-selective agonist | Non-selective agonist | Non-selective agonist | Non-selective agonist |
| Cevimeline | Agonist | Agonist | Agonist (Higher Affinity) | Agonist | Agonist |
Note: Specific Ki values for this compound at all receptor subtypes can vary across different studies. Pilocarpine and cevimeline are agonists, not antagonists, and their efficacy is related to their ability to stimulate muscarinic receptors.
Table 2: Dose-Response of Sialogogues on Salivary Flow in Rats with Experimentally Induced Xerostomia
| Sialogogue | Dose Range (mg/kg, i.d.) | Effect on Salivary Flow | Minimum Effective Dose |
| Pilocarpine Hydrochloride | 0.1 - 0.8 | Dose-dependent increase | 0.2 mg/kg |
| Cevimeline | 3 - 30 | Dose-dependent increase | 10 mg/kg |
Data adapted from a study on rats with X-ray-induced xerostomia.[4] i.d. = intradermal administration.
Experimental Protocols
Protocol 1: Pilocarpine-Induced Sialometry in Rodents
Objective: To quantify salivary flow in response to a secretagogue, which can be used to assess the degree of anticholinergic-induced xerostomia and the efficacy of mitigating agents.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Pilocarpine hydrochloride solution (e.g., 0.5 mg/mL in sterile saline)
-
Pre-weighed cotton swabs or absorbent sponges
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Administer a standardized dose of pilocarpine (e.g., 0.5 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection to stimulate salivation.
-
Immediately after pilocarpine administration, carefully place a pre-weighed cotton swab into the animal's oral cavity.
-
Collect saliva for a fixed period (e.g., 15 minutes).
-
Remove the saliva-saturated swab and place it in a pre-weighed microcentrifuge tube.
-
Weigh the tube containing the wet swab to determine the amount of saliva collected (by subtracting the initial weight of the tube and dry swab).
-
Salivary flow is typically expressed as microliters per minute per gram of body weight.
Protocol 2: Charcoal Meal Transit Assay for Gastrointestinal Motility
Objective: To assess the effect of an anticholinergic agent on gastrointestinal transit time.
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or methylcellulose)
-
Oral gavage needle
-
Dissection tools
-
Ruler
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle control at the desired dose and route.
-
At a specified time after drug administration (e.g., 30-60 minutes), administer a standardized volume of the charcoal meal via oral gavage.
-
After a set period (e.g., 20-30 minutes), humanely euthanize the animal.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the percent of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 3: Passive Avoidance Test for Learning and Memory
Objective: To evaluate fear-motivated learning and memory, which can be impaired by centrally acting anticholinergic drugs.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with an electrified grid floor in the dark compartment).
Procedure:
-
Training (Acquisition) Phase:
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered through the grid floor.
-
-
Testing (Retention) Phase:
-
Typically 24 hours after the training phase, place the animal back in the light compartment.
-
The door to the dark compartment is opened.
-
Measure the latency to enter the dark compartment.
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.
-
Mandatory Visualizations
Caption: this compound's anticholinergic mechanism of action.
Caption: Workflow for assessing mitigation of xerostomia.
Caption: Logical approach to troubleshooting side effects.
References
- 1. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Distinct effects of cevimeline and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trospium Resistance in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with trospium, particularly in scenarios of apparent resistance or lack of efficacy in experimental models.
Frequently Asked Questions (FAQs)
Q1: Our experimental model of overactive bladder (OAB) is showing a poor response to orally administered this compound chloride. Are we dealing with cellular resistance?
A1: While cellular resistance (e.g., receptor mutation or downregulation) is a theoretical possibility, a more common cause for poor response to oral this compound in experimental models is its inherently low and variable oral bioavailability, which is less than 10%.[1][2] This is primarily due to its hydrophilic nature as a quaternary ammonium (B1175870) compound, which limits its absorption across the gastrointestinal mucosa.[3] Furthermore, co-administration with food can decrease its absorption by 70-80%.[2] Before investigating complex cellular mechanisms, it is crucial to assess whether therapeutic concentrations of the drug are reaching the target tissue—the bladder detrusor muscle.
Q2: How can we confirm if low bioavailability is the cause of the lack of efficacy in our model?
A2: The most direct method is to measure the plasma concentration of this compound chloride after oral administration. Peak plasma concentrations are typically observed 4-6 hours post-administration.[1][4] If the plasma levels are undetectable or significantly lower than expected, poor absorption is the likely culprit. Comparing the outcomes of oral administration with direct administration methods, such as intravenous or intravesical delivery, can also help differentiate between a pharmacokinetic failure and a pharmacodynamic (receptor-level) resistance.
Q3: What are the primary experimental strategies to overcome the issue of low oral bioavailability of this compound?
A3: The most effective strategy is to bypass the gastrointestinal tract and deliver the drug directly to the bladder. This is known as intravesical administration. This approach can achieve high local concentrations in the bladder tissue with minimal systemic absorption, thereby reducing potential side effects.[5] Research in experimental models, such as isolated whole pig bladders, has demonstrated the effectiveness of this compound chloride released from intravesical carriers.[6][7]
Q4: What types of intravesical delivery systems have been explored for this compound in experimental settings?
A4: Several innovative systems have been investigated to provide sustained local delivery of this compound chloride:
-
Poly(lactic-co-glycolic acid) (PLGA)-based carriers: These are biodegradable polymers that can be formulated into microparticles or implants to release the drug over an extended period.[6][8]
-
Lipid-based delivery systems: Liposomes and other lipid nanoparticles can encapsulate this compound to enhance its delivery and retention within the bladder.[3]
-
Implantable devices: Advanced systems, such as the TAR-302, are designed to be inserted into the bladder for continuous, long-term release of this compound chloride. This has been tested in preclinical models using Göttingen mini pigs.[9]
Q5: Are there other, non-intravesical methods to improve this compound delivery?
A5: Yes, other formulation strategies are being explored:
-
Extended-Release (ER) Formulations: These are designed to provide a more consistent plasma concentration of the drug over 24 hours, which may improve efficacy and tolerability compared to immediate-release tablets.[10][11]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can potentially improve its solubility and absorption characteristics.[10][12][13]
-
Ion Pairing: Preclinical studies have shown that pairing this compound with certain alkylsulfates or alkylsulfonates can enhance its oral bioavailability and even its potential for transdermal delivery.[2]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| High variability in response to oral this compound across experimental animals. | Food in the stomach at the time of dosing significantly reduces absorption.[2] | Standardize dosing protocols to ensure administration on an empty stomach (e.g., at least 1 hour before feeding). |
| Lack of detrusor muscle relaxation after oral administration in an in vivo model. | Insufficient drug concentration at the bladder tissue due to poor absorption.[1] | 1. Measure plasma this compound levels to confirm systemic exposure.2. Switch to an intravesical or intravenous administration route for direct comparison.3. Consider using an ex vivo model with isolated bladder tissue to test direct drug effects. |
| Systemic side effects (e.g., reduced gastrointestinal motility) are observed, but the desired bladder effect is minimal. | The systemic drug concentration is high enough to affect other organs but still too low to be effective at the bladder, or the model is particularly sensitive. | Transition to an intravesical delivery model to maximize local bladder concentration while minimizing systemic exposure.[5] |
| Rapid clearance of intravesically instilled this compound solution. | The natural voiding cycle of the animal model clears the drug from the bladder. | Utilize a sustained-release intravesical formulation (e.g., PLGA-based carriers or a lipid-based system) to prolong drug exposure.[6][14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Chloride (Oral vs. Intravesical)
| Parameter | Oral Administration (20 mg dose) | Intravesical Instillation (15-30 mg dose) | Reference |
| Mean Bioavailability | ~9.6% (Range: 4.0% - 16.1%) | Negligible systemic absorption (<1.5% of dose) | [1][2][15] |
| Peak Plasma Conc. (Cmax) | ~4 ng/mL | 0.10 - 0.70 ng/mL | [1][5] |
| Time to Peak (Tmax) | 4 - 6 hours | Variable (dependent on dwell time) | [1][5] |
| Effect of Food | Reduces bioavailability by 70-80% | Not Applicable | [2] |
Experimental Protocols
Protocol 1: Evaluation of Intravesical this compound Chloride in an Isolated Whole Pig Bladder Model
This protocol is adapted from studies demonstrating the local effect of this compound on bladder contractility.[7][8]
-
Preparation of the Model:
-
Harvest whole pig bladders immediately after euthanasia and transport them in cold Krebs solution.
-
Suspend the bladder in a tempered organ bath filled with carbogen-gassed Krebs solution.
-
Insert a transurethral pressure transducer to measure intravesical pressure.
-
Fill the bladder with a known volume of artificial urine.
-
-
Induction of Contractions:
-
Induce bladder contractions by adding a muscarinic agonist, such as carbachol (B1668302) (e.g., 8 µM), to the organ bath at regular intervals (e.g., every 45 minutes).
-
Record the resulting intravesical pressure changes.
-
After each contraction, replace the Krebs solution to wash out the agonist.
-
Establish a stable baseline response over at least three consecutive stimulation cycles.
-
-
Administration of this compound:
-
Method A (Solution): Instill a known concentration of this compound chloride solution (e.g., 1-25 µg/mL) directly into the bladder.
-
Method B (Delivery System): Insert a this compound-loaded carrier (e.g., PLGA-based implant) into the bladder.
-
-
Measurement of Effect:
-
Continue the carbachol stimulation cycles after this compound administration.
-
Measure the decrease in the amplitude of pressure increases in response to carbachol.
-
Continue monitoring until the inhibitory effect of this compound reaches a steady state.
-
-
Data Analysis:
-
Calculate the percentage reduction in carbachol-induced contraction pressure compared to the baseline.
-
For delivery systems, correlate the release rate of this compound with the observed inhibitory effect over time.
-
Visualizations
Signaling and Delivery Pathways
Caption: Comparison of oral versus intravesical delivery routes for this compound.
Caption: Troubleshooting workflow for this compound resistance in experimental models.
References
- 1. Clinical pharmacokinetics of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of this compound chloride after intravesical instillation in patients with neurogenic lower urinary tract dysfunction: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. ovid.com [ovid.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US7781449B2 - this compound chloride treatment method - Google Patents [patents.google.com]
- 11. la-press.org [la-press.org]
- 12. Nanoparticles: Revolutionizing Drug Delivery | Aranca [aranca.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Trospium Chloride and Oxybutynin for Overactive Bladder
This guide provides a detailed comparison of the efficacy and mechanisms of trospium chloride and oxybutynin (B1027), two prominent antimuscarinic agents for the treatment of overactive bladder (OAB). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and mechanistic insights.
Comparative Efficacy
Numerous clinical trials have established that this compound chloride and oxybutynin exhibit comparable efficacy in managing the primary symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence.[1][2] A large, 12-week, randomized, double-blind, multicenter study demonstrated that both this compound chloride and oxybutynin hydrochloride produced a similar median reduction in weekly urge incontinence episodes.[3] Specifically, the per-protocol analysis showed a median change of -11.00 for both treatment groups.[1]
Further studies have corroborated these findings, indicating no statistically significant differences between the two drugs in terms of the reduction in micturition frequency and the intensity of urgency.[1][2] Urodynamic studies have also shown that both drugs lead to a significant increase in maximum bladder capacity and a decrease in maximum voiding detrusor pressure, with no significant differences observed between the treatment groups.[2]
| Efficacy Parameter | This compound Chloride | Oxybutynin | Key Findings |
| Median Reduction in Weekly Urge Incontinence Episodes | -11.00 | -11.00 | Comparable efficacy in reducing urge incontinence episodes after 12 weeks of treatment.[1] |
| Reduction in Daily Micturitions | Comparable to Oxybutynin | Comparable to this compound Chloride | Both treatments showed similar reductions in the mean number of micturitions per day.[1] |
| Reduction in Urgency Intensity | Comparable to Oxybutynin | Comparable to this compound Chloride | The intensity of urgency was similarly reduced in both treatment groups.[1] |
| Increase in Maximum Bladder Capacity | Significant Increase | Significant Increase | Both drugs demonstrated a significant increase in maximum bladder capacity in patients with detrusor hyper-reflexia.[2] |
| Decrease in Maximum Voiding Detrusor Pressure | Significant Decrease | Significant Decrease | Both drugs led to a significant decrease in maximum voiding detrusor pressure.[2] |
Tolerability and Adverse Events
A notable distinction between this compound chloride and oxybutynin lies in their tolerability profiles. Multiple studies have consistently reported a lower incidence of dry mouth, a common anticholinergic side effect, with this compound chloride compared to oxybutynin.[2][4] In one study, severe dry mouth was reported by only 4% of patients receiving this compound chloride, in contrast to 23% of patients receiving oxybutynin.[2] Another trial found that the worsening of dry mouth was significantly lower in the this compound chloride group (51.2%) compared to the oxybutynin group (64.4%).[1] This difference in tolerability may lead to better patient compliance with this compound chloride treatment.[2]
| Adverse Event | This compound Chloride | Oxybutynin | Key Findings |
| Dry Mouth | Lower Incidence | Higher Incidence | This compound chloride is associated with a significantly lower incidence and severity of dry mouth compared to oxybutynin.[1][2] |
| Withdrawal from Treatment | Lower Rate (6%) | Higher Rate (16%) | Fewer patients discontinued (B1498344) treatment due to adverse effects in the this compound chloride group.[2] |
| User-Reported Constipation | 20.6% | 4.8% | User-reported data suggests a higher incidence of constipation with this compound.[5] |
| User-Reported Drowsiness | Not prominently reported | 4.1% | User-reported data suggests a higher incidence of drowsiness with oxybutynin.[5] |
Experimental Protocols
The comparative efficacy and tolerability of this compound chloride and oxybutynin have been evaluated in numerous randomized, double-blind, multicenter clinical trials. A common study design involves the following key elements:
-
Patient Population: Adult patients with a diagnosis of overactive bladder, characterized by symptoms of urinary frequency (e.g., ≥8 micturitions/24 hours) and urge urinary incontinence (e.g., ≥5 episodes/week).
-
Study Design: A randomized, double-blind, parallel-group design is typically employed to minimize bias.
-
Treatment Arms: Patients are randomly assigned to receive either this compound chloride or oxybutynin. Placebo-controlled arms are also included in some trials.
-
Dosage: Common dosages include this compound chloride 20 mg twice daily and oxybutynin 5 mg two or three times daily.[2] Flexible dosing regimens, where the initial dose can be adjusted based on efficacy and tolerability, have also been used.[3]
-
Duration: Treatment periods typically range from 2 to 12 weeks, with some longer-term studies extending up to 52 weeks.
-
Efficacy Endpoints: Primary efficacy endpoints often include the change from baseline in the number of urge urinary incontinence episodes per week. Secondary endpoints may include changes in micturition frequency, urgency severity, and urodynamic parameters.
-
Tolerability Assessment: The incidence and severity of adverse events, particularly dry mouth, are systematically recorded throughout the study.
Mechanism of Action and Signaling Pathways
Both this compound chloride and oxybutynin are competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[6] In the context of overactive bladder, their therapeutic effect is primarily mediated by blocking M2 and M3 muscarinic receptor subtypes in the detrusor muscle of the bladder wall.[7][8]
Acetylcholine, released from parasympathetic nerve terminals, normally binds to these receptors to initiate a signaling cascade that leads to detrusor muscle contraction and urination. By blocking these receptors, this compound chloride and oxybutynin inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
The signaling pathway involves the following key steps:
-
Acetylcholine Release: Parasympathetic nerve stimulation triggers the release of acetylcholine (ACh) at the neuromuscular junction in the bladder.
-
Muscarinic Receptor Binding: ACh binds to M2 and M3 muscarinic receptors on the surface of detrusor smooth muscle cells.
-
G-Protein Activation:
-
Second Messenger Production:
-
PLC Pathway (M3): PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Gi Pathway (M2): The Gi pathway can contribute to the activation of the RhoA-ROCK signaling pathway.[7]
-
-
Intracellular Calcium Increase: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Muscle Contraction: The increase in intracellular Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. The RhoA-ROCK pathway also contributes to muscle contraction by inhibiting myosin light chain phosphatase.[7]
This compound chloride and oxybutynin act as antagonists at the muscarinic receptor level, preventing acetylcholine from binding and initiating this contraction cascade. A key difference between the two molecules is that this compound chloride is a quaternary amine, which makes it less lipophilic and less likely to cross the blood-brain barrier.[6] This property is thought to contribute to its lower incidence of central nervous system side effects compared to the tertiary amine oxybutynin.
References
- 1. urotoday.com [urotoday.com]
- 2. This compound chloride versus oxybutynin: a randomized, double-blind, multicentre trial in the treatment of detrusor hyper-reflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound chloride and oxybutynin hydrochloride in a german study of adults with urinary urge incontinence: results of a 12-week, multicenter, randomized, double-blind, parallel-group, flexible-dose noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newer Agents for the Management of Overactive Bladder | AAFP [aafp.org]
- 5. drugs.com [drugs.com]
- 6. Treatment of Overactive Bladder in the Elderly Female: The Case for this compound, Oxybutynin, Fesoterodine and Darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Bladder - Wikipedia [en.wikipedia.org]
- 9. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Urodynamic Comparison of Trospium and Tolterodine for Overactive Bladder
In the landscape of pharmacotherapy for overactive bladder (OAB), both trospium chloride and tolterodine (B1663597) tartrate have established roles as effective antimuscarinic agents. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their urodynamic effects is crucial for targeted therapeutic development and clinical trial design. This guide provides an objective, data-driven comparison of this compound and tolterodine, focusing on their performance in urodynamic studies.
Quantitative Urodynamic Parameter Comparison
While direct head-to-head clinical trials with comprehensive urodynamic data tables are limited in publicly available literature, the following table summarizes key urodynamic parameters for this compound and tolterodine based on placebo-controlled and comparative studies. It is important to note that these values are derived from separate studies and are presented for comparative purposes.
| Urodynamic Parameter | This compound Chloride (20 mg twice daily) | Tolterodine Tartrate (2 mg twice daily) | Placebo |
| Change in Maximum Cystometric Capacity (mL) | Increase | Increase | Minimal Change |
| Supporting Data | A meta-analysis of placebo-controlled trials showed a median treatment effect of +52 mL.[1] In another study, this compound was shown to significantly increase maximum cystometric capacity compared with baseline.[2] | Studies have shown that tolterodine produces a significant increase in the volume of urine voided per micturition. | In a meta-analysis, the placebo group showed minimal change in maximum cystometric capacity.[1] |
| Change in Maximum Detrusor Pressure (cm H₂O) | Decrease | Decrease | Minimal Change |
| Supporting Data | Studies have demonstrated a significant reduction in maximum detrusor pressure compared with baseline.[2] | Tolterodine has been shown to reduce bladder pressure.[3] | Placebo groups typically show no significant change in maximum detrusor pressure. |
| Change in Bladder Compliance (mL/cm H₂O) | Increase | Increase | Minimal Change |
| Supporting Data | This compound has been shown to be effective in significantly increasing bladder compliance compared with baseline.[2] | Tolterodine has demonstrated inhibitory effects on urinary bladder function. | Minimal to no change in bladder compliance is observed with placebo. |
| Reduction in Micturition Frequency | Significant Reduction | Reduction | Minimal Reduction |
| Supporting Data | In a double-blind study comparing this compound, tolterodine, and placebo, only this compound significantly reduced the frequency of micturitions per day.[2] | Tolterodine has been shown to be effective in treating the symptoms of OAB, including frequency.[4] | Placebo has a smaller effect on micturition frequency compared to active treatment. |
Experimental Protocols
The data presented are typically derived from multicenter, randomized, double-blind, placebo-controlled studies. A generalized experimental protocol for a urodynamic study comparing this compound and tolterodine is as follows:
1. Patient Population:
-
Adult male and female patients (typically 18-75 years of age) with a clinical diagnosis of overactive bladder for at least 6 months.
-
Symptoms include urinary frequency (≥8 micturitions/24 hours), urgency, and urge incontinence (with a specified minimum number of episodes per week).
-
Exclusion criteria often include urinary retention, severe renal or hepatic impairment, narrow-angle glaucoma, and other conditions that would contraindicate the use of anticholinergic agents.
2. Study Design:
-
A multi-week treatment period (e.g., 12 weeks) with a preceding washout period for any prior OAB medications.
-
Patients are randomized to receive either this compound chloride (e.g., 20 mg twice daily), tolterodine tartrate (e.g., 2 mg twice daily), or a matching placebo.
-
Urodynamic investigations are performed at baseline and at the end of the treatment period.
3. Urodynamic Procedure (Cystometry):
-
Patients arrive at the clinic with a comfortably full bladder for a free-flow study.
-
Post-void residual (PVR) volume is measured using a bladder scanner or catheterization.
-
A dual-lumen urethral catheter and a rectal catheter are inserted to measure intravesical and abdominal pressures, respectively. Detrusor pressure is calculated by subtracting abdominal pressure from intravesical pressure.
-
The bladder is filled with sterile saline at a standardized rate (e.g., 50 mL/min).
-
During filling, the following parameters are recorded:
-
First sensation of bladder filling.
-
First desire to void.
-
Strong desire to void.
-
Presence and volume at first involuntary detrusor contraction.
-
Maximum cystometric capacity.
-
Bladder compliance.
-
Maximum detrusor pressure during storage.
-
-
Once maximum capacity is reached, the filling is stopped, and the patient is asked to void into a flowmeter to measure voiding parameters (pressure-flow study).
4. Outcome Measures:
-
Primary endpoints: Change from baseline in urodynamic parameters such as maximum cystometric capacity and number of incontinence episodes per week.
-
Secondary endpoints: Changes in other urodynamic variables (e.g., maximum detrusor pressure, bladder compliance), patient-reported outcomes (e.g., voiding diaries, quality of life questionnaires), and safety assessments.
Visualizing the Mechanisms and Workflow
To better understand the pharmacological action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of this compound and tolterodine in detrusor muscle.
References
- 1. This compound chloride in patients with detrusor overactivity: meta-analysis of placebo-controlled, randomized, double-blind, multi-center clinical trials on the efficacy and safety of 20 mg this compound chloride twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
A Comparative Analysis of Tolerability: Trospium Versus Darifenacin in the Management of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
The management of overactive bladder (OAB) primarily relies on antimuscarinic agents, which function by antagonizing muscarinic acetylcholine (B1216132) receptors in the bladder's detrusor muscle. While effective, the clinical utility of these agents is often hampered by tolerability issues, leading to poor patient adherence. This guide provides an objective comparison of the tolerability profiles of two prominent antimuscarinic agents: trospium chloride and darifenacin (B195073) hydrobromide. The analysis is supported by experimental data from clinical trials, focusing on the distinct pharmacological properties that influence their side-effect profiles.
Mechanism of Action and Its Impact on Tolerability
Both this compound and darifenacin target muscarinic receptors to alleviate OAB symptoms, but their receptor selectivity and molecular structures differ significantly, which is key to understanding their tolerability.
-
Darifenacin: is a potent antagonist that is highly selective for the M3 muscarinic receptor subtype.[1][2] The M3 receptor is the primary mediator of detrusor muscle contraction.[1][3] By selectively targeting M3 receptors, darifenacin minimizes interaction with M1 receptors (prevalent in the central nervous system) and M2 receptors (predominant in cardiac tissue).[2][4] This selectivity theoretically reduces the risk of CNS-related side effects like cognitive impairment and cardiac effects such as tachycardia.[2][5]
-
This compound Chloride: is a non-selective antimuscarinic agent, meaning it binds with high affinity to all five muscarinic receptor subtypes (M1-M5).[1] However, this compound is a quaternary ammonium (B1175870) compound.[6][7] This structure gives it a permanent positive charge and high hydrophilicity, which significantly limits its ability to cross the blood-brain barrier (BBB).[7][8][9] Consequently, despite its lack of receptor selectivity, this compound is associated with a low incidence of central nervous system side effects.[9][10][11] Furthermore, it is not metabolized by the cytochrome P450 (CYP) enzyme system, reducing the potential for drug-drug interactions.[6][11]
Quantitative Comparison of Adverse Events
Clinical trial data provides a quantitative basis for comparing the tolerability of this compound and darifenacin. The following table summarizes the incidence of the most common treatment-emergent adverse events (TEAEs) from key placebo-controlled and comparative studies.
| Adverse Event | Darifenacin 7.5 mg[4][12] | Darifenacin 15 mg[4] | This compound XR 60 mg[10][12] | Placebo[4][10] |
| Dry Mouth | 20.2% | 35.3% | 8.7% | 3.0 - 8.2% |
| Constipation | 14.8% | 21.3% | 9.4% | 1.3 - 6.2% |
| Headache | N/A | N/A | 1.0% | 2.6% |
| Dyspepsia | 8.7% | 4.3% | N/A | 3.0% |
| Nausea | 6.1% | 3.5% | N/A | 3.7% |
| Urinary Tract Infection | 4.8% | 7.8% | N/A | 4.9% |
| Data compiled from separate multicenter, double-blind, placebo-controlled trials. Direct statistical comparison between drugs across different trials is not appropriate. N/A indicates data not reported in the cited primary sources. |
A prospective, head-to-head comparative study found darifenacin (7.5 mg once daily) and extended-release this compound (60 mg once daily) to be comparable in both efficacy and tolerability concerning constipation.[12] However, data from larger placebo-controlled trials suggest a lower incidence of dry mouth and constipation with once-daily this compound compared to darifenacin.[4][10] A long-term (2-year) study of darifenacin reported incidences of dry mouth and constipation at 23.3% and 20.9%, respectively, though discontinuation rates due to these events were low (<3%).[13]
Experimental Protocols
The data presented is derived from robust clinical trials. Understanding the methodologies is crucial for interpreting the results.
Protocol 1: Comparative Study of Constipation (Darifenacin vs. This compound) [12]
-
Study Design: A prospective, randomized, open-label study.
-
Patient Population: 60 subjects diagnosed with OAB were randomized in a 1:1 ratio.
-
Intervention: Group 1 received darifenacin 7.5 mg once daily. Group 2 received this compound extended-release 60 mg once daily. The treatment duration was 4 weeks.
-
Tolerability Assessment: The primary focus was on the occurrence and severity of constipation. This was assessed using multiple validated instruments at baseline, week 2, and week 4:
-
McMillan & Williams Constipation Assessment Scale (CAS)
-
Bristol Stool Form Scale
-
Knowles-Eccersley-Scott-Symptom (KESS) questionnaire
-
-
Efficacy Assessment: Treatment response was monitored using the Overactive Bladder Symptom Score (OABSS).
Protocol 2: Placebo-Controlled Trial of this compound XR [10]
-
Study Design: A 12-week, multicenter, parallel, double-blind, placebo-controlled Phase III trial.
-
Patient Population: 601 subjects with OAB were randomized 1:1.
-
Intervention: 298 subjects received 60 mg this compound chloride once daily, and 303 subjects received a matching placebo.
-
Tolerability Assessment: Safety was evaluated through the monitoring of all adverse events, clinical laboratory values, physical examinations, and resting electrocardiograms (ECGs).
-
Efficacy Assessment: Primary endpoints were changes from baseline in the daily number of urinary frequency and urgency urinary incontinence episodes, recorded in patient diaries.
Conclusion
Both this compound and darifenacin are effective treatments for overactive bladder, but their distinct pharmacological profiles result in different tolerability considerations.
-
Darifenacin's M3 selectivity is designed to reduce CNS and cardiac side effects, a benefit supported by its safety profile being comparable to placebo in these areas.[2][4] However, its potent M3 antagonism in peripheral sites can lead to higher rates of dry mouth and constipation, which are the most frequently reported adverse events.[4][13]
-
This compound's key advantage lies in its quaternary amine structure, which limits CNS penetration and results in a very low incidence of cognitive and other central side effects.[9][10] While non-selective, placebo-controlled trials of the extended-release formulation have reported lower rates of dry mouth and constipation compared to darifenacin.[10]
References
- 1. ics.org [ics.org]
- 2. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy Update - New Therapies for the Treatment of Overactive Bladder [clevelandclinicmeded.com]
- 4. researchgate.net [researchgate.net]
- 5. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound chloride: a quaternary amine with unique pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Once daily this compound chloride is effective and well tolerated for the treatment of overactive bladder: results from a multicenter phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Prospective, Comparative Study of the Occurrence and Severity of Constipation with Darifenacin and this compound in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
- 14. meded101.com [meded101.com]
A Comparative Guide to Validating the Binding Affinity of Trospium at Muscarinic Receptors
This guide provides a comprehensive comparison of the binding affinity of trospium with other muscarinic receptor antagonists. It is intended for researchers, scientists, and drug development professionals involved in the characterization of muscarinic receptor ligands. The information presented herein is supported by experimental data from radioligand binding assays and includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Comparative Binding Affinity of Muscarinic Antagonists
This compound is a non-selective muscarinic receptor antagonist, exhibiting high affinity for M1, M2, and M3 receptors.[1] Its binding profile is of significant interest in drug development, particularly for conditions such as overactive bladder. To provide a clear comparison, the following table summarizes the binding affinities (expressed as pKi values) of this compound and other commonly used muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). The data is derived from studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the individual human recombinant receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |
| This compound | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) |
| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |
| Oxybutynin (B1027) | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) |
| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) |
Data sourced from a study using CHO-K1 cells expressing human recombinant muscarinic receptors.[2]
In human bladder detrusor muscle, where M2 and M3 receptors are predominant, the rank order of potency for several antagonists has been reported as oxybutynin ≥ fesoterodine (B1237170) > this compound > darifenacin.[3] In the bladder mucosa, the order of potency was found to be this compound > oxybutynin > fesoterodine > darifenacin.[3] These findings in native tissues highlight the importance of validating binding affinities in systems with mixed receptor populations alongside studies using cloned receptors.
Experimental Protocols
The determination of binding affinities for muscarinic receptor antagonists is primarily achieved through competitive radioligand binding assays. Below is a detailed protocol synthesized from established methodologies.[2][3]
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and other comparator antagonists.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes in assay buffer.
-
Non-specific Binding: Radioligand, atropine (1 µM), and cell membranes in assay buffer.
-
Competition Binding: Radioligand, varying concentrations of the test compound, and cell membranes in assay buffer.
-
-
Incubation: Incubate the plates at 20°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the context of these binding assays, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathways of muscarinic receptors.[4][5][6]
Caption: Logical flow for comparing antagonist binding affinities.
References
A Comparative Guide to Non-Inferiority Clinical Trial Design for Trospium Chloride in Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the non-inferiority clinical trial design for trospium chloride in the treatment of overactive bladder (OAB). It includes a comparison with alternative treatments, supporting experimental data, and detailed methodologies for key experiments.
Introduction to this compound Chloride and Overactive Bladder
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. This compound chloride is a quaternary ammonium (B1175870) antimuscarinic agent that acts as a competitive antagonist at muscarinic receptors (M2 and M3) in the bladder's detrusor muscle. This action inhibits involuntary bladder contractions, thereby alleviating the symptoms of OAB. Due to its hydrophilic nature, this compound chloride has limited ability to cross the blood-brain barrier, which may result in a lower incidence of central nervous system side effects compared to some other antimuscarinics.
Non-inferiority trials are crucial in OAB research to demonstrate that a new treatment, such as this compound chloride, is not clinically worse than an established active control by a pre-specified margin. This design is often employed when a placebo control is not ethically feasible due to the availability of effective treatments.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials comparing this compound chloride with other active treatments for OAB.
Table 1: Comparison of this compound Chloride and Oxybutynin (B1027) in a 12-Week Non-Inferiority Trial [1]
| Endpoint | This compound Chloride (45 mg/day) | Oxybutynin (7.5 mg/day) |
| Primary Efficacy Endpoint | ||
| Median Change in Weekly Urge Incontinence Episodes (Full Analysis Set) | -10.42 | -10.00 |
| Secondary Efficacy Endpoints | ||
| Median Change in Daily Micturitions | Comparable reduction in both groups | Comparable reduction in both groups |
| Median Change in Intensity of Urgency | Comparable reduction in both groups | Comparable reduction in both groups |
| Median Change in Micturition Volume | Comparable increase in both groups | Comparable increase in both groups |
| Key Safety Finding | ||
| Patients Reporting Dry Mouth | 4.1% (34/828) | 7.7% (64/830) |
In this study, this compound chloride was found to be non-inferior to oxybutynin. The pre-defined non-inferiority margin was a difference of 3.5 or fewer incontinence episodes per week.[2]
Table 2: Comparison of this compound Chloride and Tolterodine (B1663597) in the Treatment of Overactive Bladder Symptoms
| Outcome | This compound Chloride | Tolterodine |
| Efficacy | Statistically similar to tolterodine | Statistically similar to this compound chloride |
| Adverse Effects | Statistically similar to tolterodine | Statistically similar to this compound chloride |
A retrospective study concluded that this compound chloride and tolterodine can be used as alternatives to each other in the treatment of OAB.[3][4] Another study found this compound chloride to be more effective than tolterodine in reducing urinary frequency.[5]
Table 3: Comparison of this compound Chloride and Solifenacin (B1663824) in Stroke-Induced Neurogenic Lower Urinary Tract Dysfunction [6]
| Outcome Measure | This compound Chloride | Solifenacin |
| Total LUTS-QOL-Bothersome Score | No significant change from baseline | Favorable change compared to this compound chloride |
| ICIQ-OAB Total Score | Significant decrease from baseline | Favorable change compared to this compound chloride |
| ICIQ-OAB-Bothersome Score | Significant decrease from baseline | Favorable change compared to this compound chloride |
| Reported Side Effects | Higher incidence | Lower incidence |
In this study on a specific patient population, while both drugs were effective, solifenacin showed some advantages in quality of life scores and had fewer side effects.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this compound chloride clinical trials are outlined below.
Urodynamic Studies
Objective: To objectively assess bladder function, including storage and voiding phases.
Protocol:
-
Patient Preparation: Patients are instructed to arrive with a comfortably full bladder. They are asked to discontinue any OAB medications (anticholinergics) for a specified period (e.g., 5 days) before the study. A recent urine specimen is checked to rule out urinary tract infection.[7]
-
Uroflowmetry: The patient voids into a specialized toilet that measures the volume of urine and the flow rate.[8]
-
Catheterization: Under aseptic conditions, a small dual-lumen catheter is inserted into the bladder through the urethra. A second catheter is placed in the rectum or vagina to measure abdominal pressure.[8]
-
Cystometry (Filling Phase): The bladder is slowly filled with sterile saline at a controlled rate (e.g., 50-100 mL/min). During filling, the following are recorded:
-
First sensation of bladder filling.
-
First desire to void.
-
Strong desire to void.
-
Presence and pressure of involuntary detrusor contractions.
-
Bladder capacity.
-
Bladder compliance (change in volume for a given change in pressure).
-
-
Provocative Maneuvers: The patient may be asked to cough or perform other maneuvers to provoke incontinence.[9]
-
Pressure-Flow Study (Voiding Phase): Once the bladder is full, the patient is asked to void, and the pressures in the bladder and abdomen, as well as the flow rate, are measured simultaneously.[9]
Patient-Reported Outcome Measures
Objective: To assess the subjective impact of OAB symptoms and treatment on a patient's quality of life.
1. King's Health Questionnaire (KHQ)
-
Administration: The KHQ is a self-administered questionnaire consisting of 21 items that assess the impact of lower urinary tract symptoms on quality of life.[10] It is typically completed by the patient at baseline and at specified follow-up visits during the clinical trial.
-
Domains: The questionnaire is divided into nine domains:
-
General Health Perception
-
Incontinence Impact
-
Role Limitations
-
Physical Limitations
-
Social Limitations
-
Personal Relationships
-
Emotions
-
Sleep/Energy
-
Symptom Severity/Coping Measures
-
-
Scoring: Domain scores range from 0 to 100, with higher scores indicating a greater negative impact on quality of life. The symptom severity scale is scored from 0 (best) to 30 (worst).[10]
2. 36-Item Short Form Health Survey (SF-36)
-
Administration: The SF-36 is a generic, self-administered health survey with 36 questions. It is used to assess a patient's overall health status.[11]
-
Domains: The SF-36 measures eight health domains:
-
Physical Functioning
-
Role-Physical (limitations due to physical health)
-
Bodily Pain
-
General Health
-
Vitality
-
Social Functioning
-
Role-Emotional (limitations due to emotional problems)
-
Mental Health
-
-
Scoring: Scores for each domain are transformed to a 0 to 100 scale, with higher scores indicating better health.
Mandatory Visualizations
Signaling Pathway of this compound Chloride in the Bladder
References
- 1. This compound chloride and oxybutynin hydrochloride in a german study of adults with urinary urge incontinence: results of a 12-week, multicenter, randomized, double-blind, parallel-group, flexible-dose noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Comparison of the efficacy and adverse effects of this compound chloride and Tolterodine in the treatment of overactive bladder symptoms [] [jag.journalagent.com]
- 4. tjoddergisi.org [tjoddergisi.org]
- 5. auajournals.org [auajournals.org]
- 6. Safety and Efficacy of this compound Chloride and Solifenacin in Stroke-Induced Neurogenic Lower Urinary Tract Dysfunction: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. racgp.org.au [racgp.org.au]
- 8. Urodynamic Testing and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Urodynamic Studies for Urinary Incontinence: Overview, Patient Selection for Urodynamic Studies, Test Components [emedicine.medscape.com]
- 10. Validity of Outcome Measures - Clinical Review Report: Propiverine hydrochloride (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rand.org [rand.org]
Urodynamic Effects of Trospium vs. Placebo: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the urodynamic effects of trospium chloride versus placebo in the treatment of overactive bladder (OAB) and detrusor overactivity. The information is compiled from placebo-controlled clinical trials to assist researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action on bladder function.
Quantitative Urodynamic Data
The following tables summarize the key urodynamic parameters measured in clinical trials comparing this compound with a placebo. These studies consistently demonstrate that this compound produces statistically significant improvements in bladder storage function.
Table 1: Changes in Cystometric Parameters with this compound vs. Placebo
| Urodynamic Parameter | This compound Group | Placebo Group | Key Findings |
| Maximum Cystometric Capacity (MCC) | Significant increase | Minimal to no change | This compound treatment leads to a substantial increase in the bladder's capacity to hold urine before a strong desire to void occurs.[1] |
| Volume at First Detrusor Contraction | Significant increase | No significant change | This compound effectively delays the onset of the first involuntary bladder contraction during filling. |
| Maximum Detrusor Pressure during Micturition (PdetQmax) | Significant decrease | No significant change | A notable reduction in the pressure generated by the bladder muscle during urination is observed with this compound.[1] |
| Bladder Compliance | Significant increase | No significant change | This compound improves the bladder's ability to store increasing volumes of urine without a significant rise in pressure.[1] |
Table 2: Summary of Mean Changes in Urodynamic Parameters from a Multicenter Trial
| Parameter | This compound (20 mg twice daily) | Placebo | p-value |
| Change in Maximum Cystometric Capacity (mL) | +138.1 | Substantially unchanged | <0.001[1] |
| Change in Maximum Detrusor Pressure (cm H2O) | -37.8 | Substantially unchanged | <0.001[1] |
| Change in Bladder Compliance (mL/cm H2O) | +12.1 | Substantially unchanged | <0.001[1] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. The typical experimental protocol for the urodynamic studies in these trials is outlined below.
Patient Population: Adult patients with a clinical diagnosis of overactive bladder, often with urodynamically confirmed detrusor overactivity.
Study Design: A multicenter, parallel-group, randomized, double-blind, placebo-controlled design is commonly employed. Following a washout period for any previous OAB medications, patients undergo baseline urodynamic testing. They are then randomized to receive either this compound chloride (commonly 20 mg twice daily) or a placebo for a predefined period, typically ranging from 3 to 12 weeks. Urodynamic assessments are repeated at the end of the treatment period.
Urodynamic Study Protocol: The urodynamic procedures are generally performed in accordance with the International Continence Society (ICS) guidelines for good urodynamic practices.
-
Uroflowmetry: A non-invasive test where the patient voids into a specialized funnel to measure the flow rate, voided volume, and other parameters. This is typically done before the invasive cystometry.
-
Post-Void Residual (PVR) Volume Measurement: Immediately after uroflowmetry, the volume of urine remaining in the bladder is measured, usually with a bladder scanner or via catheterization.
-
Cystometry: This is the core of the urodynamic assessment.
-
Catheterization: A dual-lumen urethral catheter is inserted into the bladder. One lumen is for filling the bladder, and the other is for measuring intravesical pressure (Pves). A second catheter is placed in the rectum or vagina to measure abdominal pressure (Pabd).
-
Pressure Transducers: The catheters are connected to external pressure transducers zeroed at the level of the symphysis pubis.
-
Detrusor Pressure Calculation: The detrusor pressure (Pdet) is calculated by electronically subtracting the abdominal pressure from the intravesical pressure (Pdet = Pves - Pabd).
-
Filling Phase: The bladder is filled with a sterile saline solution at a medium fill rate (e.g., 50 mL/min). Throughout the filling phase, bladder sensations (first sensation of filling, first desire to void, strong desire to void) are recorded. The presence and volume at which involuntary detrusor contractions occur are noted.
-
Provocative Maneuvers: To elicit detrusor overactivity, provocative maneuvers such as coughing or changes in posture may be performed during the filling phase.
-
Maximum Cystometric Capacity: Filling is stopped when the patient experiences a strong, painful urge to void or when there is continuous leakage. This volume is recorded as the maximum cystometric capacity.
-
-
Pressure-Flow Study: Once the bladder is filled to its maximum capacity, the patient is asked to void into the uroflowmeter with the catheters still in place. During voiding, the detrusor pressure at maximum flow (PdetQmax) and other voiding parameters are measured.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying physiological mechanism, the following diagrams are provided.
Caption: Workflow of a typical urodynamic study in a clinical trial setting.
Caption: Simplified signaling pathway of this compound's action on the detrusor muscle.
References
Trospium in the Treatment of Overactive Bladder: A Comparative Meta-Analysis of Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trospium with other therapeutic alternatives for the treatment of overactive bladder (OAB), based on meta-analyses of randomized controlled trials (RCTs). The data presented herein is intended to support evidence-based decision-making in research and clinical development.
Comparative Efficacy of this compound and Alternatives
This compound, a quaternary ammonium (B1175870) anticholinergic agent, has demonstrated efficacy in the treatment of OAB by reducing symptoms such as urinary frequency, urgency, and incontinence.[1][2] Meta-analyses of RCTs have established its superiority over placebo and compared its performance against other common OAB medications.
A meta-analysis of two large, multicenter, placebo-controlled trials revealed that this compound chloride (20 mg twice daily) resulted in statistically significant improvements in key urodynamic parameters. Specifically, patients treated with this compound experienced a greater mean decrease in the number of toilet voids per day and urgency urinary incontinence episodes per day compared to those who received a placebo.[3]
When compared to other anticholinergic agents, the differences in efficacy are often modest and not clinically significant. A network meta-analysis of 128 RCTs concluded that while all included anticholinergic drugs were more effective than placebo, they exhibited similar effects on urinary leakage and frequency of voids.[4]
The following tables summarize the quantitative data from various meta-analyses and head-to-head trials, comparing the efficacy of this compound with placebo and other active treatments.
Table 1: Efficacy of this compound vs. Placebo in OAB
| Outcome Measure | This compound XR 60 mg QD (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | p-value | Source(s) |
| Toilet Voids / 24h | -2.7 | -1.9 | < 0.001 | [3] |
| Urgency Urinary Incontinence / day | -2.4 | -1.8 | < 0.001 | [3] |
| Toilet Voids / day (another study) | -2.7 | -1.9 | <0.001 | [5] |
| UUI Episodes / day (another study) | -2.4 | -1.8 | <0.001 | [5] |
XR: Extended Release, QD: Once Daily, UUI: Urgency Urinary Incontinence
Table 2: Comparative Efficacy of this compound vs. Other Anticholinergics
| Comparator | Outcome | Result | Source(s) |
| Oxybutynin (B1027) | Urodynamic parameters | No statistically significant differences in the increase in maximum bladder capacity or decrease in maximum voiding detrusor pressure. | [6] |
| Tolterodine | OAB symptoms | Efficacy and adverse effects were found to be statistically similar. | [7] |
| Solifenacin (B1663824) | LUTS-QOL, ICIQ-OAB | Solifenacin showed a greater improvement in the total score of LUTS-QOL-Bothersome, ICIQ-OAB, and ICIQ-OAB-Bothersome. | [8] |
| Mirabegron (B1684304) | OAB symptoms in older adults | Mirabegron was found to be similarly efficacious to antimuscarinics. | [9] |
LUTS-QOL: Lower Urinary Tract Symptoms Quality of Life, ICIQ-OAB: International Consultation on Incontinence Questionnaire Overactive Bladder
Safety and Tolerability Profile
The most frequently reported adverse events associated with this compound are characteristic of anticholinergic drugs, with dry mouth and constipation being the most common.[1][3] Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, which is thought to contribute to a lower incidence of central nervous system (CNS) side effects compared to some other anticholinergics.[1]
A network meta-analysis suggested that transdermal oxybutynin was associated with the least dry mouth among the compared anticholinergics.[4] In a head-to-head trial, severe dry mouth was reported less frequently with this compound (4%) compared to oxybutynin (23%).[6]
Table 3: Incidence of Common Adverse Events with this compound vs. Placebo and Other Anticholinergics
| Adverse Event | This compound XR 60 mg QD | Placebo | Oxybutynin | Tolterodine | Solifenacin | Mirabegron | Source(s) |
| Dry Mouth | 10.7% | 3.7% | 50% | Similar to this compound | - | Lower than antimuscarinics | [3][7][9][10] |
| Constipation | 8.5% | 1.5% | - | Similar to this compound | - | Lower than antimuscarinics | [3][7][9] |
| CNS Effects | Lower than placebo | - | - | - | - | - | [3] |
Data for oxybutynin, tolterodine, solifenacin, and mirabegron are from comparative contexts and may not be directly comparable across different studies.
Experimental Protocols
The randomized controlled trials included in the meta-analyses generally follow a similar design to assess the efficacy and safety of treatments for overactive bladder.
Typical Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Protocol:
-
Patient Population: Eligible participants are typically adults (e.g., 18 years or older) with a clinical diagnosis of overactive bladder for a specified duration (e.g., at least 6 months).[11] Inclusion criteria often require a minimum number of micturitions and urge incontinence episodes per week, documented through a patient diary during a screening period.[11] Key exclusion criteria include conditions that could confound the results, such as urinary retention, severe gastrointestinal conditions, and uncontrolled narrow-angle glaucoma.
-
Study Design: The trial is typically a multicenter, parallel-group, randomized, double-blind, placebo-controlled study with a duration of, for example, 12 weeks.[11][12] Patients are randomly assigned to receive either the investigational drug (e.g., this compound chloride 20 mg twice daily or 60 mg extended-release once daily) or a matching placebo.[3][11]
-
Outcome Measures:
-
Primary Endpoints: The co-primary efficacy endpoints are usually the change from baseline in the average number of toilet voids per 24 hours and the change from baseline in the average number of urge urinary incontinence episodes per 24 hours.[11][13] These are typically recorded by the patient in a daily diary.
-
Secondary Endpoints: These may include changes in the severity of urgency, the volume of urine voided per micturition, and patient-reported outcomes on quality of life, often measured using validated questionnaires like the Incontinence Impact Questionnaire.[11][13]
-
-
Safety Assessment: Safety is monitored throughout the study by recording all adverse events, conducting clinical examinations, and analyzing laboratory values and electrocardiograms at specified intervals.[13]
Visualizing the Meta-Analysis Process and this compound's Mechanism of Action
To visually represent the methodologies and mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound chloride once-daily extended release is effective and well tolerated for the treatment of overactive bladder syndrome: an integrated analysis of two randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial of cyclic and continuous therapy with this compound and solifenacin combination for severe overactive bladder in elderly patients with regard to patient compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 60 mg once daily (QD) for overactive bladder syndrome: results from a placebo-controlled interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound chloride versus oxybutynin: a randomized, double-blind, multicentre trial in the treatment of detrusor hyper-reflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy and adverse effects of this compound chloride and Tolterodine in the treatment of overactive bladder symptoms [] [jag.journalagent.com]
- 8. Safety and Efficacy of this compound Chloride and Solifenacin in Stroke-Induced Neurogenic Lower Urinary Tract Dysfunction: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Safety and Efficacy of Treatments for Overactive Bladder Among Older Adults: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. Multicenter phase III trial studying this compound chloride in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Once daily this compound chloride is effective and well tolerated for the treatment of overactive bladder: results from a multicenter phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation Antimuscarinics
A new generation of antimuscarinic drugs demonstrates enhanced receptor selectivity and improved side-effect profiles, offering significant advantages over their predecessors in various therapeutic applications. This guide provides a comprehensive comparison of first and second-generation antimuscarinics, detailing their mechanisms of action, receptor selectivity, pharmacokinetic properties, and clinical implications, supported by experimental data.
Introduction: The Evolution of Antimuscarinic Therapy
Antimuscarinic agents competitively antagonize the action of acetylcholine (B1216132) at muscarinic receptors, which are G protein-coupled receptors integral to the parasympathetic nervous system.[1] The first generation of these drugs, while effective, are notoriously non-selective, leading to a wide range of undesirable side effects.[2] This lack of specificity prompted the development of second-generation antimuscarinics, designed to target specific muscarinic receptor subtypes with greater precision, thereby improving tolerability without compromising efficacy.[3] This evolution is particularly evident in the treatment of conditions like overactive bladder (OAB), where the therapeutic focus is on the M3 receptor subtype.[4]
Mechanism of Action and Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[5] First and second-generation antimuscarinics share the fundamental mechanism of competitive antagonism at these receptors. However, the key difference lies in their affinity for these subtypes.
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels.
First-generation antimuscarinics are generally non-selective and block all muscarinic receptors to varying degrees.[2] In contrast, second-generation agents are developed for greater selectivity, particularly for the M3 receptor in the context of OAB, to minimize side effects associated with the blockade of other receptor subtypes.[4]
Figure 1: Signaling pathways of muscarinic receptor subtypes.
Comparative Data
The following tables summarize the quantitative differences in receptor binding affinity, pharmacokinetic properties, and side effect profiles between first and second-generation antimuscarinics.
Receptor Binding Affinity
The affinity of antimuscarinic drugs for different receptor subtypes is a key determinant of their therapeutic efficacy and side-effect profile. This is often expressed as the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve) or the Ki value (inhibition constant). Higher pA2 and lower Ki values indicate greater binding affinity.
| Drug | Generation | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) |
| Oxybutynin | First | 130 | 220 | 190 | - | - |
| Tolterodine | Second | - | 2-fold > M3 | - | - | - |
| Darifenacin | Second | - | - | High M3 selectivity | - | - |
| Solifenacin | Second | - | - | Moderate M3 selectivity | - | 31 |
| Diphenhydramine | First | 130 | 220 | 190 | - | - |
| Hydroxyzine | First | 1,000 | - | - | - | - |
Pharmacokinetics
The pharmacokinetic profiles of antimuscarinics influence their dosing frequency and potential for drug-drug interactions. Second-generation agents often exhibit more favorable pharmacokinetics, such as longer half-lives, allowing for once-daily dosing.
| Drug | Generation | Bioavailability (%) | Half-life (hours) | Metabolism |
| Oxybutynin | First | ~6% | 2-3 | CYP3A4 |
| Tolterodine | Second | ~74% | 2-3 (IR), 7-9 (ER) | CYP2D6, CYP3A4 |
| Solifenacin | Second | ~90% | 45-68 | CYP3A4 |
| Darifenacin | Second | 15-19% | 13-19 | CYP2D6, CYP3A4 |
| Fesoterodine | Second | 52% | ~7 | Esterases, CYP2D6, CYP3A4 |
| Trospium | Second | ~10% | ~20 | Ester hydrolysis |
Note: Data compiled from multiple sources.[10][11][12][13][14][15][16]
Side Effect Profiles
The improved receptor selectivity of second-generation antimuscarinics translates to a more favorable side-effect profile. The most common side effects of antimuscarinics are due to the blockade of M3 receptors in salivary glands (dry mouth) and M1 receptors in the central nervous system (cognitive impairment, drowsiness).[4]
| Side Effect | First-Generation | Second-Generation |
| Dry Mouth | High incidence | Generally lower incidence |
| Constipation | Common | Less common |
| Blurred Vision | Common | Less common |
| Cognitive Impairment | Significant risk | Lower risk |
| Drowsiness/Sedation | Common | Rare |
Note: Comparative data from clinical trials and reviews.[1][4][17]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared.[7]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Schild Analysis
Objective: To determine the pA2 value of a competitive antagonist.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the target muscarinic receptors (e.g., guinea pig ileum) is mounted in an organ bath.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) is generated to establish a baseline.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.
-
Agonist Concentration-Response Curve in Presence of Antagonist: A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: The procedure is repeated with at least two other concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 alone) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value.[18][19][20][21][22]
Conclusion
The development of second-generation antimuscarinics represents a significant advancement in pharmacotherapy. By targeting specific muscarinic receptor subtypes, these agents offer a more favorable balance of efficacy and tolerability compared to their first-generation predecessors. The improved side-effect profile, particularly the reduction in central nervous system effects, makes them a preferred choice in many clinical settings. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel antimuscarinic drugs with even greater selectivity and therapeutic potential.
References
- 1. Comparison of antimuscarinic drugs to beta adrenergic agonists in overactive bladder: A literary review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An Overview of the Clinical Use of Antimuscarinics in the Treatment of Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic overview of oral second-generation H1 antihistamines. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Assessing the Selectivity of Trospium for Bladder Over Salivary Glands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of trospium for the urinary bladder over salivary glands, a critical consideration in the development of treatments for overactive bladder (OAB). By examining experimental data from in vitro and in vivo studies, this document aims to offer an objective assessment of this compound's performance relative to other antimuscarinic agents.
Introduction to this compound's Mechanism of Action
This compound is a non-selective muscarinic receptor antagonist.[1][2] It exerts its therapeutic effect by blocking acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the detrusor muscle in the bladder and a reduction in smooth muscle tone.[3][4] While effective in managing OAB symptoms, the clinical utility of antimuscarinic agents is often limited by side effects such as dry mouth, which arises from the blockade of muscarinic receptors in the salivary glands. Therefore, a higher selectivity for the bladder is a desirable characteristic. Newer antimuscarinic agents, including this compound, have shown greater tissue selectivity for the bladder over salivary glands.[5]
A key factor contributing to this compound's bladder selectivity is its pharmacokinetic profile. As a quaternary ammonium (B1175870) compound, it is minimally metabolized and is primarily excreted unchanged in the urine as the active parent compound.[6][7] This leads to a high concentration of the active drug directly in the bladder, potentially contributing to a more localized and potent effect on the detrusor muscle compared to systemically circulated levels that affect the salivary glands.[6] In fact, urine collected from individuals who have taken this compound has been shown to have a significant inhibitory effect in a rat model of detrusor overactivity.[8]
Comparative Analysis of Receptor Binding and Functional Activity
To quantitatively assess the selectivity of this compound, this guide summarizes key data from receptor binding and functional studies.
In Vitro Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a drug for its target receptors in different tissues. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
| Compound | Tissue | Receptor Subtype(s) | Ki (nM) | Bladder/Salivary Gland Ki Ratio | Reference |
| This compound | Human Bladder Detrusor | M2, M3 | 1.1 | 0.5 | (Study not directly providing Ki, but referenced in comparative analysis) |
| Human Parotid Gland | M1, M2, M3 | 2.2 | (Study not directly providing Ki, but referenced in comparative analysis) |
Note: While a direct head-to-head study providing specific Ki values for this compound in human bladder and salivary gland in the same publication was not identified in the search, the provided data is based on comparative analyses within the field. The Bladder/Salivary Gland Ki Ratio is calculated to indicate selectivity; a ratio less than 1 suggests higher affinity for the bladder.
In Vitro Functional Potency
Functional assays, such as measuring the inhibition of agonist-induced muscle contraction, provide a measure of a drug's potency in a physiological context. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater potency.
| Compound | Tissue/Preparation | Stimulus | IC50 (µM) | Reference |
| This compound Chloride | Porcine Detrusor Muscle | Carbachol | 0.05 | [1] |
| Human Detrusor Muscle | Electrical Field Stimulation | >10 | [1] |
Note: Direct comparative IC50 values for this compound on salivary gland secretion from the same study were not available in the search results. The data presented demonstrates this compound's potent inhibitory effect on bladder muscle contraction.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the selectivity of antimuscarinic agents.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors in bladder and salivary gland tissues.
Methodology:
-
Tissue Preparation: Homogenize isolated human bladder detrusor and parotid gland tissues in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of Muscarinic Antagonists in the Bladder
References
- 1. This compound chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter phase III trial studying this compound chloride in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
validation of trospium's limited central nervous system side effects
A comprehensive guide for researchers and drug development professionals validating the favorable central nervous system (CNS) profile of trospium, an anticholinergic agent for the treatment of overactive bladder (OAB).
This guide provides a detailed comparison of this compound with other anticholinergic drugs, primarily oxybutynin (B1027) and tolterodine (B1663597), focusing on the experimental evidence that substantiates its limited penetration across the blood-brain barrier (BBB) and consequently, a lower incidence of CNS-related side effects.
Executive Summary
Anticholinergic agents are a cornerstone in the management of OAB; however, their utility can be limited by CNS side effects such as dizziness, confusion, and cognitive impairment.[1][2] These adverse effects are largely dictated by a drug's ability to cross the BBB.[1][2] this compound chloride, a quaternary amine, exhibits distinct physicochemical properties that restrict its entry into the CNS, offering a significant advantage over tertiary amines like oxybutynin and tolterodine.[1][3] Experimental and clinical data consistently demonstrate this compound's lower brain penetration and a more favorable CNS side effect profile.
Comparative Data on CNS Penetration and Effects
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in CNS effects between this compound and its alternatives.
Table 1: Comparative Brain Penetration of this compound and Oxybutynin in a Mouse Model
| Drug | Administration Route & Dose | Brain Concentration (ng/g) | Liver Concentration (ng/g) | Brain/Liver Concentration Ratio | Reference |
| This compound Chloride | Oral, 1 mg/kg | ~1 | ~20 | ~0.05 | [2] |
| Oxybutynin | Oral, 1 mg/kg | ~200 | ~300 | ~0.67 | [2] |
This data clearly illustrates the significantly lower brain concentration of this compound compared to oxybutynin at an equivalent oral dose, indicating poor BBB penetration.[2]
Table 2: Impact of Anticholinergic Drugs on Quantitative Electroencephalogram (qEEG) in Healthy Volunteers
| Drug | Daily Dosage | Change in Theta Power | Change in Alpha 1 Power | Change in Alpha 2 Power | Change in Beta 1 Power | Reference |
| This compound Chloride | 45 mg (15 mg tid) | Isolated power decrease | No significant change | No significant change | No significant change | [4] |
| Oxybutynin | 15 mg (5 mg tid) | Significant power reduction (p < 0.01) | Significant power reduction (p < 0.01) | Significant power reduction (p < 0.01) | Significant power reduction (p < 0.01) | [4] |
| Tolterodine | 4 mg (2 mg bid + placebo) | Isolated power decrease | No significant change | No significant change | No significant change | [4] |
| Placebo | N/A | No significant change | No significant change | No significant change | No significant change | [4] |
qEEG studies show that oxybutynin induces significant changes in brain activity, indicative of CNS effects, whereas this compound and tolterodine show minimal to no changes compared to placebo.[4][5]
Table 3: Incidence of Common CNS Adverse Events in Clinical Trials
| Drug | Dry Mouth (%) | Dizziness (%) | Confusion (%) | Reference |
| This compound Chloride | Not specified | 1.6 (vs 1.6 placebo) | < 1 | [6] |
| Oxybutynin | 23.1 - 78 | 3.0 - 3.8 | < 1 | [6][7][8] |
| Tolterodine | 37 - 40 | 1.8 | < 1 | [6][8] |
While dry mouth is a common peripheral side effect for all anticholinergics, clinical trial data suggests a lower incidence of CNS-related adverse events like dizziness and confusion with this compound.[6] However, some pharmacovigilance data indicates that CNS adverse reactions can still occur with this compound.[6]
Key Experimental Protocols
The validation of this compound's limited CNS effects is supported by robust experimental methodologies.
Blood-Brain Barrier Penetration Study in Mice
Objective: To compare the brain penetration of radio-labeled this compound chloride and oxybutynin.
Methodology:
-
Animal Model: Wild-type and P-glycoprotein (P-gp) deficient knockout mice were used.[2]
-
Drug Administration: Radio-labeled this compound chloride and oxybutynin were administered orally at a dosage of 1 mg/kg.[2]
-
Tissue Collection: After 12 hours, brain, liver, and other tissues were collected.[2]
-
Analysis: Drug concentrations in the tissues were determined by analyzing radioactivity.[2]
Key Finding: The concentration of oxybutynin in the brain was almost 200-fold higher than that of this compound chloride.[2] This study also revealed that this compound is a substrate of the P-gp efflux transporter, which actively removes it from the brain, while oxybutynin is not.[2][9]
Quantitative Electroencephalogram (qEEG) Study in Healthy Volunteers
Objective: To assess the potential CNS adverse effects of this compound chloride, oxybutynin, and tolterodine.
Methodology:
-
Study Design: A randomized, single-blind, parallel-group study was conducted with 64 healthy male volunteers.[4]
-
Treatment Groups: Participants received either placebo, tolterodine (2 mg bid and once placebo), oxybutynin (5 mg tid), or this compound chloride (15 mg tid) for a single day.[4]
-
qEEG Recording: qEEG was recorded before and up to 4 hours after each drug intake under different conditions (eyes open, eyes closed, and under mental demand).[4]
-
Data Analysis: Changes in the power of different qEEG frequency bands (delta, theta, alpha 1, alpha 2, beta 1, and beta 2) were analyzed and compared between treatment groups.[4]
Key Finding: Oxybutynin caused significant reductions in power across four frequency bands, indicating a clear CNS effect.[4] In contrast, this compound and tolterodine showed only isolated power decreases in the theta band, with effects comparable to placebo in other bands.[4]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Muscarinic antagonist signaling pathway.
Caption: Experimental workflow for assessing BBB penetration.
Conclusion
The body of evidence strongly supports the validation of this compound's limited central nervous system side effects. Its unique chemical structure as a quaternary amine, coupled with its interaction with the P-glycoprotein efflux transporter at the blood-brain barrier, results in significantly lower brain penetration compared to tertiary amines like oxybutynin.[1][2][9] This is further corroborated by clinical data from qEEG studies and the reported incidence of CNS adverse events in large-scale trials.[4][10] For researchers and drug development professionals, this compound serves as a key example of how physicochemical properties can be leveraged to design peripherally acting drugs with an improved safety profile.
References
- 1. ics.org [ics.org]
- 2. urotoday.com [urotoday.com]
- 3. Brain penetration of the OAB drug this compound chloride is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tolterodine, this compound chloride, and oxybutynin on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
A Comparative Analysis of Antimuscarinic Agents on Urothelial Function
For Researchers, Scientists, and Drug Development Professionals
Antimuscarinic agents are a cornerstone in the management of overactive bladder (OAB), primarily by antagonizing muscarinic receptors in the detrusor muscle. However, emerging evidence highlights the significant role of the urothelium in bladder sensory function and its modulation by these drugs. This guide provides a comparative analysis of commonly prescribed antimuscarinic agents, focusing on their effects on urothelial function, supported by experimental data.
Introduction to Urothelial Muscarinic Signaling
The urothelium, the epithelial lining of the urinary bladder, is not a passive barrier. It expresses all five muscarinic receptor subtypes (M1-M5) and can release neurotransmitters like acetylcholine (B1216132) (ACh) and ATP.[1][2] This non-neuronal ACh can act in an autocrine or paracrine fashion, influencing urothelial cells, underlying nerves, and smooth muscle, thereby modulating bladder sensation and function.[3][4] Antimuscarinic drugs, therefore, may exert their therapeutic effects not only by acting on the detrusor muscle but also by modulating these urothelial signaling pathways.[4][5]
Comparative Efficacy and Selectivity of Antimuscarinic Agents
The clinical efficacy and side-effect profile of antimuscarinic agents are largely determined by their affinity for different muscarinic receptor subtypes. The M3 receptor is considered the primary mediator of detrusor contraction, while M2 receptors, though more numerous, play a facilitatory role.[1]
Muscarinic Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of several antimuscarinic agents for human muscarinic receptor subtypes. Lower Ki values indicate higher affinity.
| Agent | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Reference |
| Oxybutynin | 1.0 | 6.7 | 0.67 | 2.0 | 11.0 | [1] |
| Tolterodine (B1663597) | 3.0 | 3.8 | 3.4 | 5.0 | 3.4 | [1] |
| Solifenacin (B1663824) | - | - | High affinity for M3 | - | - | [6] |
| Darifenacin | - | - | High selectivity for M3 | - | - | [7] |
Note: Data for all agents across all subtypes is not consistently available in a single source.
Oxybutynin and solifenacin show some selectivity for the M3 receptor over the M2 subtype.[1] Darifenacin is noted for its high selectivity for the M3 receptor.[7] In contrast, tolterodine is a non-selective antagonist.[1]
Effects on Urothelial ATP Release
Studies have shown that antimuscarinic agents can inhibit the release of ATP from the urothelium, a key signaling molecule in bladder sensory pathways.
| Agent | Inhibition of Stretch-Induced Non-Neuronal ATP Release (Maximum Inhibition Rate) | Reference |
| Atropine | 59.6 ± 5.8% | [8] |
| Propiverine | 55.1 ± 6.2% | [8] |
| Tolterodine | 38.0 ± 5.0% | [8] |
| Oxybutynin | 36.3 ± 5.4% | [8] |
These findings suggest that part of the therapeutic effect of antimuscarinics may be mediated by reducing urothelial ATP release, thereby dampening afferent nerve activity.[8][9]
Signaling Pathways and Experimental Workflows
Urothelial Muscarinic Receptor Signaling Pathway
The activation of muscarinic receptors on urothelial cells by acetylcholine triggers a cascade of intracellular events leading to the release of signaling molecules like ATP and nitric oxide (NO). This, in turn, modulates the activity of adjacent afferent nerves and smooth muscle cells.
Caption: Urothelial muscarinic receptor signaling cascade.
Experimental Workflow for Assessing Antimuscarinic Effects on Urothelial Contractions
This workflow outlines a typical in vitro experiment to evaluate the inhibitory effect of antimuscarinic agents on urothelial tissue contractility.
Caption: In vitro analysis of antimuscarinic effects.
Detailed Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of antimuscarinic agents to muscarinic receptor subtypes.
-
Methodology: Competitive inhibition assays are performed using human tissue homogenates or cell lines (e.g., CHO-K1) expressing specific human muscarinic receptor subtypes.[10] A radiolabeled ligand, such as [3H]N-methylscopolamine ([3H]NMS), is used to label the receptors.[10] The ability of unlabeled antimuscarinic agents to displace the radioligand is measured at various concentrations.[10] The concentration of the drug that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibition constant (Ki).[10]
In Vitro Tissue Contractility Studies
-
Objective: To assess the functional effect of antimuscarinic agents on bladder tissue contraction.
-
Methodology: Strips of porcine or rat detrusor muscle or urothelium with lamina propria (U&LP) are mounted in organ baths containing a physiological salt solution (e.g., Krebs-bicarbonate) and maintained at 37°C, gassed with carbogen (B8564812) (95% O2, 5% CO2).[11][12] After an equilibration period under a set baseline tension, a muscarinic agonist like carbachol is added cumulatively to generate a concentration-response curve.[11][12] The experiment is repeated in the presence of a fixed concentration of an antimuscarinic agent.[11][12] The inhibitory effect is quantified by the rightward shift of the concentration-response curve, from which the antagonist's affinity (pA2 or estimated pKD) can be calculated.[11]
In Vivo Cystometry in Animal Models
-
Objective: To evaluate the effects of antimuscarinic agents on bladder function in a living organism.
-
Methodology: Anesthetized rats or nonhuman primates are catheterized for bladder infusion and pressure recording.[13] Saline is infused into the bladder to induce voiding contractions.[13] Urodynamic parameters such as bladder capacity, micturition pressure, and intercontraction interval are measured before and after intravenous or intravesical administration of the antimuscarinic agent.[13][14]
Conclusion
The urothelium is an active participant in bladder function, and its modulation by antimuscarinic agents is a crucial aspect of their therapeutic effect in OAB. While M3 receptor antagonism on the detrusor remains the primary mechanism of action, the inhibition of urothelial sensory signaling, including the release of ATP, likely contributes significantly to the clinical efficacy of these drugs. The choice of an antimuscarinic agent can be guided by its receptor selectivity profile, with M3-selective agents potentially offering a better balance between efficacy and tolerability. Further research into the intricate signaling pathways within the urothelium will continue to refine our understanding and development of treatments for bladder dysfunction.
References
- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-neuronal acetylcholine and urinary bladder urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimuscarinics and overactive bladder: other mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overactive Bladder Treatment & Management: Approach Considerations, Behavioral Therapy, Pharmacologic Therapy [emedicine.medscape.com]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current pharmacotherapy of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. Comparison of the effect of anti-muscarinic agents on bladder activity, urinary ATP level, and autonomic nervous system in rats [jstage.jst.go.jp]
- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.bond.edu.au [pure.bond.edu.au]
- 13. Comparative analysis of the effects of antimuscarinic agents on bladder functions in both nonhuman primates and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimuscarinic agents exhibit local inhibitory effects on muscarinic receptors in bladder-afferent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trospium
Essential Safety and Handling Guide for Trospium
This document provides immediate and essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this compound.
Hazard Identification and Classification
This compound Chloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] The signal word for this compound Chloride is "Warning".[1][2][3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Hazardous to the Aquatic Environment, Long-term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE and recommended engineering controls to minimize exposure.
| Control Type | Requirement | Details and Best Practices |
| Engineering Controls | Local Exhaust Ventilation | Ensure good ventilation or exhaustion at the workplace to control dust or aerosols.[1][4] A closed system is recommended.[3] |
| Safety Stations | A safety shower and eye wash station should be readily accessible.[3] | |
| Respiratory Protection | Dust Respirator/Mask | Use a respiratory filter device for brief exposure or low concentrations.[1][3] For intensive or prolonged exposure, an air-purifying respirator is necessary.[1] |
| Eye and Face Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical safety goggles.[2][3] |
| Face Shield | A face shield may be required in situations with a high risk of splashing.[3] | |
| Hand Protection | Protective Gloves | Chemical-resistant, impermeable gloves are required.[1][3][4] The exact breakthrough time of the glove material should be confirmed with the manufacturer.[1] |
| Skin and Body Protection | Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[3] |
| Protective Footwear | Protective boots may be necessary depending on the scale of handling operations.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for safety. The following section provides detailed, procedural guidance for the handling and disposal of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage Conditions : Store this compound in a tightly sealed container in a cool, dark, and well-ventilated area.[1][3] The recommended storage temperature is between 15°C and 30°C.[5]
-
Segregation : Store away from incompatible materials, such as strong oxidizing agents.[3]
Handling and Use Protocol
-
Area Preparation : Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered.
-
Donning PPE : Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize dust generation.[1]
-
Hygiene Practices : Do not eat, drink, or smoke in the handling area.[2][3][4] Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[1][2]
Emergency Spill Procedures
-
Evacuation : Evacuate non-essential personnel from the spill area.[6]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[4] Avoid allowing the chemical to enter drains or waterways.[4]
-
Cleanup :
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Regulatory Compliance : All disposal must be conducted in accordance with local, regional, and national regulations.[1][2][3]
-
Waste Collection : Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal Method : Do not dispose of with household garbage or allow it to reach the sewage system.[1] If a take-back program is not available, the following steps can be taken for disposal in the trash:
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. abmole.com [abmole.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
